2-(Pyrrolidin-1-yl)pyridin-4-amine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)pyridin-4-amine
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to the generation of novel molecular entities with significant therapeutic potential. The molecule 2-(Pyrrolidin-1-yl)pyridin-4-amine represents a compelling convergence of two such "privileged structures": the aminopyridine core and the pyrrolidine ring. The aminopyridine moiety is a cornerstone in the development of kinase inhibitors and other targeted therapies, while the saturated pyrrolidine ring offers a three-dimensional architecture that can enhance binding affinity and modulate physicochemical properties.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
I. Strategic Synthesis: A Nucleophilic Aromatic Substitution Approach
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a halopyridine at the 2-position, which is susceptible to displacement by a nucleophilic amine.
A. The Core Reaction: Mechanistic Considerations
The SNAr reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species formed upon the addition of the nucleophile to the aromatic ring. The presence of an electron-withdrawing group, such as the pyridine nitrogen, facilitates the formation and stabilization of this intermediate, thereby driving the reaction forward. The choice of the leaving group (typically a halogen) and the reaction conditions are critical for achieving high yields and purity.
B. Recommended Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of analogous aminopyridine derivatives. The starting material, 4-amino-2-chloropyridine, is a commercially available and versatile building block.[2]
Reaction Scheme:
A plausible synthetic route for this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 4-Amino-2-chloropyridine | 14432-12-3 | C₅H₅ClN₂ | Starting material |
| Pyrrolidine | 123-75-1 | C₄H₉N | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For extraction |
| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |
Step-by-Step Procedure:
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Reaction Setup: To a microwave-safe reaction vial, add 4-amino-2-chloropyridine (1.0 eq.), potassium carbonate (2.0 eq.), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
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Addition of Nucleophile: Add pyrrolidine (1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 1-2 hours. Alternatively, the reaction can be heated conventionally at a similar temperature, although reaction times may be longer.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure this compound.
Rationale for Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMSO or NMP is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to overcome the activation energy barrier.
-
Base: An inorganic base such as potassium carbonate is used to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An organic base like diisopropylethylamine (DIPEA) can also be employed.
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Temperature: Microwave heating is often preferred for its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating.
II. Comprehensive Characterization: Confirming Structure and Purity
A rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are indispensable for this purpose.
A. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the different types of protons in the molecule. Expected signals include those for the aromatic protons on the pyridine ring, the protons of the pyrrolidine ring, and the amine proton.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
2. Mass Spectrometry (MS):
-
Low-Resolution Mass Spectrometry (LRMS): This will confirm the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the molecule, allowing for the determination of its elemental composition.
B. Chromatographic Analysis
1. High-Performance Liquid Chromatography (HPLC):
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HPLC is used to assess the purity of the compound. A single, sharp peak is indicative of a pure sample. Different solvent systems and columns can be used to optimize the separation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
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This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of the molecular weight of the target compound.
Typical Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (δ 6.0-8.0 ppm), pyrrolidine protons (δ 1.8-3.5 ppm), and an amine proton (variable). |
| ¹³C NMR | Signals for aromatic carbons (δ 100-160 ppm) and aliphatic carbons of the pyrrolidine ring (δ 25-50 ppm). |
| HRMS (ESI+) | Calculated for C₉H₁₄N₃⁺ [M+H]⁺: 164.1182; Found: [Value to be determined experimentally]. |
| HPLC Purity | >95% (as determined by peak area). |
III. Applications in Drug Discovery and Development
The this compound scaffold is of significant interest in medicinal chemistry due to the established pharmacological relevance of its constituent parts.
A. Kinase Inhibition
The 2-aminopyridine core is a well-known hinge-binding motif in a multitude of kinase inhibitors.[1] By presenting hydrogen bond donors and acceptors in a specific spatial orientation, it can effectively compete with ATP for binding to the kinase active site. The pyrrolidine substituent can be directed towards other pockets within the active site to enhance potency and selectivity. Derivatives of similar 2-amino-4-(piperidine)pyridine compounds have shown potent inhibitory activity against kinases such as ALK and ROS1, which are important targets in oncology.[3]
Illustrative binding mode of the this compound scaffold in a kinase active site.
B. Other Therapeutic Areas
Beyond kinase inhibition, the aminopyridine scaffold has been explored for a wide range of therapeutic applications, including the treatment of neurological disorders and infectious diseases. The incorporation of the pyrrolidine ring can modulate properties such as solubility, metabolic stability, and cell permeability, making this a versatile platform for the development of new drug candidates.
IV. Conclusion and Future Directions
This compound is a readily accessible and highly versatile molecular scaffold with significant potential in drug discovery. The straightforward synthesis via nucleophilic aromatic substitution allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The combination of the kinase hinge-binding aminopyridine motif with the three-dimensional character of the pyrrolidine ring makes this an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. Future work in this area will likely focus on the exploration of various substitutions on both the pyridine and pyrrolidine rings to optimize potency, selectivity, and pharmacokinetic properties.
V. References
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
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PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). European Journal of Medicinal Chemistry.
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OSHA. (2006). Aminopyridines (2-, 3-, and 4-). Retrieved January 26, 2026, from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules.
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2023). International Journal of Molecular Sciences.
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 26, 2026, from [Link]
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Bulgarian Chemical Communications.
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry.
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Method for synthesis preparation of 2-chloro-4-aminopyridine. (2013). Google Patents.
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Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen.
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Advances.
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry.
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PubChem. (n.d.). 1-Pyrrolidineethanamine. Retrieved January 26, 2026, from [Link]
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Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2023). RSC Advances.
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PrepChem. (n.d.). Synthesis of 4-pyrrolidinopyridine. Retrieved January 26, 2026, from [Link]
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Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic & Medicinal Chemistry.
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Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications.
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry.
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PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved January 26, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). [4-(PYRROLIDIN-1-YL)PYRIDIN-2-YL]METHANOL. Retrieved January 26, 2026, from [Link]
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- 3. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)pyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Pyrrolidin-1-yl)pyridin-4-amine (CAS No: 35981-63-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth examination of the structural features that govern the compound's behavior. We will explore its molecular identity, basicity (pKa), lipophilicity (logP), solubility, and theoretical spectroscopic profile. Each property is discussed in the context of its profound implications for drug discovery, including absorption, distribution, metabolism, and excretion (ADME). By synthesizing available data with established chemical principles, this guide serves as an essential resource for leveraging this molecule in synthetic chemistry and pharmaceutical research. The narrative emphasizes the causality behind experimental choices and provides standardized protocols for empirical determination, ensuring a blend of theoretical insight and practical application.
Molecular Identity and Structure
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2- and 4-positions. The core structure consists of:
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A pyridine ring , an aromatic six-membered heterocycle containing one nitrogen atom.
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A primary amine (-NH₂) group at the 4-position, which is a key site for hydrogen bonding and a contributor to the molecule's basicity.
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A pyrrolidine ring , a five-membered saturated N-heterocycle, attached via its nitrogen atom to the 2-position of the pyridine ring. This substituent significantly influences the electronic properties and steric profile of the molecule.
The interplay between the electron-donating pyrrolidine group and the primary amine on the pyridine scaffold dictates the molecule's overall physicochemical character.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 35981-63-6 | [1][2] |
| Molecular Formula | C₉H₁₃N₃ | [1][3] |
| Molecular Weight | 163.22 g/mol | [1][3] |
| InChI | 1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | [2] |
| InChIKey | ZBSQRSAMKYIVHH-UHFFFAOYSA-N | [2] |
| Physical Appearance | Yellow to Brown Solid | [2] |
Core Physicochemical Properties and Their Implications
The utility of a molecule in drug development is fundamentally tied to its physicochemical properties, which govern its interaction with biological systems.[4] These properties influence everything from target binding to bioavailability and clearance.[5][6]
Table of Key Physicochemical Properties
| Property | Value (Experimental or Predicted) | Significance in Drug Discovery |
| Basicity (pKa) | Not experimentally determined. Likely > 9.0 (estimated from analogues). | Governs ionization state, aqueous solubility, cell permeability, and potential for off-target ionic interactions. |
| Lipophilicity (logP) | Not experimentally determined. XlogP for isomer is 1.1 (predicted).[7] | Influences membrane permeability, plasma protein binding, metabolic stability, and promiscuity.[8] |
| Aqueous Solubility | Not quantitatively determined. Expected to have moderate solubility, enhanced at acidic pH. | Critical for drug absorption and formulation. Poor solubility is a major hurdle in development. |
| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg (for isomer 4-(pyrrolidin-1-yl)pyridin-2-amine).[9] | Indicates the strength of intermolecular forces; relevant for purification and stability. |
| Melting Point | Not determined. | Defines the physical state and is important for formulation and handling. |
Basicity (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. For an amine, it reflects the acidity of its conjugate acid. This parameter is paramount as the ionization state of a drug affects its solubility, absorption across membranes, and binding to its biological target.
Expert Analysis: While an experimental pKa for this compound is not available in the cited literature, we can infer its characteristics from its structure. The molecule has three nitrogen atoms, each a potential site for protonation. The pyrrolidine nitrogen, being an aliphatic tertiary amine, is a strong electron-donating group. This electronic contribution increases the electron density on the pyridine ring, thereby increasing the basicity of the ring nitrogen. For comparison, 4-(pyrrolidin-1-yl)pyridine, which lacks the 4-amino group, is a well-known organic base with a pKa of 9.58.[10] The presence of the additional amino group at the 4-position is expected to further modulate this value. The molecule's high basicity means it will be predominantly protonated and positively charged in the acidic environment of the stomach and the physiological pH of the blood (~7.4), which will enhance its aqueous solubility.
Recommended Experimental Protocol: Potentiometric Titration Potentiometric titration is a robust and direct method for pKa determination. It relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or base).
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Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the pH range.
-
Titration: Place the solution in a thermostatted vessel (~25 °C) and use a calibrated pH electrode to monitor the pH.
-
Data Acquisition: Titrate the solution with standardized 0.1 M HCl, adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve using appropriate software for derivative analysis. The self-validating nature of this protocol comes from the clear inflection point in the titration curve, which directly corresponds to the stoichiometric equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (logP), which describes its distribution between an immiscible organic solvent (typically octan-1-ol) and water. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism.[8]
Expert Analysis: An experimental logP is unavailable, but a predicted value (XlogP) for the closely related isomer, 4-(pyrrolidin-1-yl)pyridin-2-amine, is 1.1.[7] This value suggests a balanced character. The pyrrolidine ring and the pyridine core contribute to its lipophilicity, while the primary amine group provides hydrophilicity through its hydrogen-bonding capacity. A logP in the range of 1-3 is often considered optimal for oral drug absorption, as it provides sufficient lipid solubility to cross the gut wall without being so high as to cause poor aqueous solubility or rapid metabolic clearance. Since the molecule's ionization state is pH-dependent, the distribution coefficient (logD) is a more physiologically relevant parameter, as it considers both the neutral and ionized forms. At pH 7.4, where the compound will be significantly protonated, the logD is expected to be substantially lower (more hydrophilic) than the logP.
Recommended Experimental Protocol: Shake-Flask Method The shake-flask method is the gold-standard for logP determination due to its direct and unambiguous measurement.
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Preparation: Prepare a stock solution of the compound in octan-1-ol. Create a biphasic system in a glass vial by adding a precise volume of this stock to an equal volume of pH-7.4 phosphate buffer (for logD) or pure water (for logP). Ensure the octan-1-ol and aqueous phases are mutually saturated beforehand.
-
Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the octan-1-ol and aqueous layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
Caption: Workflow for logP/logD determination via the shake-flask method.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent. For drug candidates, poor aqueous solubility is a frequent cause of failure, leading to low bioavailability and difficult formulation.
Expert Analysis: Quantitative solubility data for this compound is not publicly available. However, its structural features allow for a qualitative assessment. The presence of three nitrogen atoms, particularly the primary amine group, allows the molecule to act as both a hydrogen bond donor and acceptor, which should confer some degree of aqueous solubility.[11][12] As established in the pKa discussion, the compound is basic and will be protonated at acidic to neutral pH. This protonated form, being charged, will exhibit significantly higher solubility in water compared to the free base. Therefore, solubility is expected to be pH-dependent, increasing as the pH drops below its pKa. The related compound 4-pyrrolidinopyridine is described as having "moderate solubility".[13]
Recommended Experimental Protocol: High-Throughput Kinetic Solubility Assay For early-stage drug discovery, kinetic solubility assays are preferred for their speed and low material consumption. This method measures the solubility of a compound after it precipitates from a DMSO stock solution upon addition to an aqueous buffer.
-
Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Precipitation: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL) at various pH values (e.g., 5.0, 7.4).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow precipitation to reach a steady state.
-
Filtration: Filter the plate to remove any precipitated solid.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using a rapid method like HPLC-UV or LC-MS/MS, comparing it against a calibration curve.
Caption: Workflow for a high-throughput kinetic solubility assay.
Theoretical Spectroscopic Profile
While experimental spectra were not found in the searched literature, a theoretical analysis based on the molecular structure can predict the key spectroscopic features essential for structural verification.
-
¹H NMR: The spectrum would be complex but informative. We would expect to see:
-
Aromatic Protons: Signals in the aromatic region (~6.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns would confirm their relative positions.
-
Pyrrolidine Protons: Two sets of signals in the aliphatic region (~1.8-3.5 ppm), likely appearing as multiplets, corresponding to the two pairs of non-equivalent CH₂ groups of the pyrrolidine ring.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent.
-
-
¹³C NMR: The spectrum should show 9 distinct carbon signals, reflecting the molecule's asymmetry:
-
Aromatic Carbons: Five signals in the downfield region (~100-160 ppm) for the pyridine ring carbons.
-
Aliphatic Carbons: Four signals in the upfield region (~25-55 ppm) for the pyrrolidine ring carbons.
-
-
Mass Spectrometry: The monoisotopic mass would be approximately 163.111 Da. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺ at m/z 164.118). Common fragmentation patterns would likely involve the loss of parts of the pyrrolidine ring.
Conclusion: A Profile for Drug Discovery
This compound presents a physicochemical profile of significant interest to medicinal chemistry. Its high basicity ensures protonation and enhanced aqueous solubility at physiological pH, a favorable trait for administration and distribution. The predicted logP value of ~1.1 suggests a promising balance between the lipophilicity required for membrane traversal and the hydrophilicity needed for solubility.
This balance is a cornerstone of designing orally bioavailable drugs. The molecule's rigid, substituted pyridine core makes it an attractive scaffold for building structure-activity relationships, while the primary amine and pyrrolidine nitrogen offer multiple handles for synthetic modification to fine-tune these properties. Researchers should prioritize the experimental determination of pKa, logD (at pH 7.4), and aqueous solubility to validate these theoretical insights. Such data will be invaluable for constructing predictive ADME models and guiding the rational design of new chemical entities based on this promising molecular framework.
References
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Biosynce. 4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. Biosynce. Available from: [Link].
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An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)pyridin-4-amine (CAS Number: 35981-63-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(Pyrrolidin-1-yl)pyridin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into the nuanced physicochemical characteristics, spectroscopic profile, and safety considerations essential for laboratory handling and synthesis. Furthermore, it explores the compound's emerging role as a versatile scaffold in the development of novel therapeutics, particularly in the realm of central nervous system disorders and kinase inhibition. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the exploration and utilization of novel chemical entities.
Chemical Identity and Physicochemical Properties
This compound, registered under CAS number 35981-63-6, is a substituted aminopyridine derivative. The molecule features a pyrrolidine ring attached to the second position of a pyridine ring, with an amino group at the fourth position. This unique arrangement of a saturated heterocycle and an aromatic amine imparts specific electronic and steric properties that are crucial for its biological activity and reactivity.
Structure and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 35981-63-6
-
Synonyms: 4-Amino-2-(1-pyrrolidinyl)pyridine
-
Molecular Formula: C₉H₁₃N₃
-
Molecular Weight: 163.22 g/mol
-
SMILES: C1CCN(C1)C2=NC=C(C=C2)N
The structural framework of this compound, featuring both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine and pyrrolidine rings), suggests its potential for forming specific interactions with biological macromolecules.
Physicochemical Data
Precise experimental data for this compound is not extensively reported in publicly available literature. However, data from closely related analogs and computational predictions provide valuable insights into its expected properties.
| Property | Value (Experimental or Estimated) | Source/Notes |
| Physical State | Likely a solid at room temperature | Based on analogous compounds |
| Boiling Point | ~353.0 ± 27.0 °C at 760 mmHg | Estimated for the isomer 4-(Pyrrolidin-1-yl)pyridin-2-amine[1] |
| Melting Point | 54-61 °C | For the related compound 4-(Pyrrolidin-1-yl)pyridine[2] |
| pKa | ~9.58 | For the related compound 4-(Pyrrolidin-1-yl)pyridine, indicating significant basicity[3] |
| Solubility | Miscible with water and most organic solvents | Based on the properties of the parent pyrrolidine molecule[4] |
It is imperative for researchers to experimentally determine these properties for the specific batch of the compound being used.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic strategies for substituted pyridines. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A plausible and widely utilized synthetic route involves the reaction of a dihalopyridine with pyrrolidine, followed by amination. A key consideration in this approach is the regioselectivity of the substitution, which is governed by the electronic nature of the pyridine ring and the specific halogen leaving groups.
Conceptual Experimental Protocol:
-
Step 1: Monosubstitution with Pyrrolidine: 2,4-Dichloropyridine is reacted with one equivalent of pyrrolidine in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack directs the initial substitution to yield 2-chloro-4-(pyrrolidin-1-yl)pyridine as the major product. The choice of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the HCl generated during the reaction.
-
Step 2: Amination: The resulting 2-chloro-4-(pyrrolidin-1-yl)pyridine is then subjected to amination. This can be achieved using various ammonia surrogates or by direct reaction with ammonia under high pressure and temperature in the presence of a copper catalyst (e.g., Buchwald-Hartwig amination). Alternatively, a more modern approach would involve a palladium-catalyzed cross-coupling reaction with a protected amine, followed by deprotection.
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.
Diagram of the Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its constituent functional groups:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal catalysts or to be protonated in acidic media.
-
Pyrrolidine Nitrogen: This tertiary amine is also basic and can participate in acid-base reactions.
-
Aromatic Amino Group: The primary amino group at the 4-position is a potent nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution, although the directing effects of the other substituents must be considered.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and pyrrolidine rings.
-
Pyridine Protons: Three aromatic protons will be present, likely exhibiting complex coupling patterns. The proton at the 5-position is expected to be a doublet of doublets, while the protons at the 3 and 6-positions will also show characteristic splitting.
-
Pyrrolidine Protons: The eight protons of the pyrrolidine ring will likely appear as two multiplets in the aliphatic region of the spectrum, corresponding to the α- and β-protons relative to the nitrogen atom.
-
Amine Protons: The two protons of the primary amino group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 100-160 ppm).
-
Pyrrolidine Carbons: Four signals in the aliphatic region (typically δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3500-3300 | Medium, two bands |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |
| C-H Stretch (aliphatic) | 3000-2850 | Medium to strong |
| C=C and C=N Stretch (aromatic ring) | 1600-1450 | Medium to strong |
| N-H Bend (primary amine) | 1650-1580 | Medium |
| C-N Stretch | 1350-1000 | Medium |
Mass Spectrometry
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 163. Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the amino group.
Applications in Drug Discovery and Development
The pyrrolidine and aminopyridine moieties are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[5] This suggests that this compound is a promising scaffold for the development of novel therapeutic agents.
Central Nervous System (CNS) Agents
Substituted aminopyridines are known to modulate the activity of various ion channels and receptors in the central nervous system. The structural similarity of this compound to known CNS-active compounds suggests its potential as a starting point for the development of drugs targeting neurological and psychiatric disorders.
Kinase Inhibitors
The aminopyridine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine and amino groups can form crucial hydrogen bonds with the hinge region of the kinase active site. The pyrrolidine moiety can be functionalized to occupy hydrophobic pockets and enhance binding affinity and selectivity. For instance, some pyridin-2-yl urea inhibitors have shown potent activity against Apoptosis Signal-regulating Kinase 1 (ASK1).[6]
Potential Drug Development Workflow:
Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound should be considered:
-
May cause respiratory irritation. [7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Conclusion
This compound is a chemical entity with significant potential in the field of drug discovery and development. Its unique structural features and favorable physicochemical properties make it an attractive starting point for the synthesis of novel compounds targeting a range of biological pathways. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. It is crucial for researchers to supplement this information with their own experimental data to ensure the safe and effective use of this promising compound in their research endeavors.
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An In-depth Technical Guide to the Core Mechanism of Action of 2-(Pyrrolidin-1-yl)pyridin-4-amine
Foreword: Unveiling the Therapeutic Potential of a Novel Neuromodulator
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with the potential to modulate the central nervous system is a cornerstone of therapeutic innovation. The compound 2-(Pyrrolidin-1-yl)pyridin-4-amine, a unique amalgamation of the well-established 4-aminopyridine and pyrrolidine scaffolds, presents a compelling case for in-depth mechanistic investigation. This guide provides a comprehensive analysis of its most probable core mechanism of action, grounded in established pharmacology and supported by detailed experimental protocols to validate these hypotheses. By synthesizing data from structurally related compounds, we will construct a logical framework for understanding its biological activity, focusing primarily on its potent potential as a voltage-gated potassium (Kv) channel blocker, while also exploring plausible secondary targets that merit investigation.
Molecular Profile and Rationale for Investigation
This compound is a heterocyclic amine with the molecular formula C₉H₁₃N₃. Its structure is characterized by a pyridine ring substituted with an amino group at the 4-position and a pyrrolidine ring at the 2-position.
The rationale for investigating this molecule stems from its structural similarity to two classes of well-characterized neuroactive compounds:
-
4-Aminopyridine (4-AP): The core of the molecule is 4-aminopyridine, a known non-selective blocker of voltage-gated potassium channels.[1][2] 4-AP is used clinically to improve symptoms in multiple sclerosis by restoring action potential conduction in demyelinated axons.[1]
-
Pyrrolidine-Containing Ligands: The pyrrolidine moiety is a key feature in many natural and synthetic compounds with a wide range of biological activities, including ligands for nicotinic acetylcholine receptors (nAChRs) and inhibitors of monoamine transporters.[3]
This structural duality suggests that this compound may possess a complex pharmacological profile, with a primary mechanism likely centered on Kv channel modulation, but with the potential for off-target effects or polypharmacology involving other neuronal proteins.
Primary Mechanism of Action: Voltage-Gated Potassium (Kv) Channel Blockade
The most evidence-supported hypothesis for the core mechanism of action of this compound is the blockade of voltage-gated potassium channels.
The Role of Kv Channels in Neuronal Excitability
Voltage-gated potassium channels are crucial for regulating neuronal excitability. They are responsible for the repolarization phase of the action potential, setting the resting membrane potential, and controlling firing frequency.[4] In demyelinated neurons, the exposure of these channels can lead to a leakage of potassium ions, which impairs the propagation of the action potential.[1]
The 4-Aminopyridine Paradigm: An Open-Channel Block
The mechanism of 4-aminopyridine is well-documented. It acts as an open-channel blocker, meaning it can only enter and bind to the pore of the Kv channel when the activation gate is open.[5][6] Once inside, it stabilizes the closed state of the channel, effectively "trapping" the channel in a non-conducting conformation.[6][7] This blockade of potassium efflux prolongs the action potential, increases calcium influx at the presynaptic terminal, and subsequently enhances the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.[4]
Hypothesized Action of this compound
We hypothesize that this compound retains the fundamental Kv channel blocking properties of its 4-aminopyridine core. The addition of the pyrrolidine ring at the 2-position is predicted to modulate its physicochemical properties, such as lipophilicity and basicity (pKa). These modifications can influence the compound's potency, its affinity for different Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3), and its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[2] Structure-activity relationship studies of other 4-AP derivatives have shown that substitutions on the pyridine ring can significantly alter these parameters.[2]
Diagram: Proposed Mechanism of Kv Channel Blockade
Caption: Proposed mechanism of this compound at Kv channels.
Experimental Validation: Electrophysiological Analysis
To definitively characterize the interaction of this compound with Kv channels, the patch-clamp technique is the gold standard.[8]
Protocol: Whole-Cell Patch-Clamp Assay for Kv Channel Blockade
| Step | Procedure | Rationale |
| 1 | Cell Preparation | Use a cell line stably expressing the human Kv channel subtype of interest (e.g., HEK293 cells expressing hKv1.1). Culture cells to 70-80% confluency on glass coverslips. |
| 2 | Solution Preparation | External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4). Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2). |
| 3 | Pipette Preparation | Pull borosilicate glass capillaries to a resistance of 4–5 MΩ when filled with the internal solution.[8] |
| 4 | Seal Formation | Approach a single, healthy cell with the pipette and apply slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ). |
| 5 | Whole-Cell Configuration | Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. |
| 6 | Data Acquisition | Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents. Record baseline currents. |
| 7 | Compound Application | Perfuse the external solution containing various concentrations of this compound (e.g., 1 µM to 10 mM) onto the cell. |
| 8 | Recording Blockade | Repeat the voltage-step protocol in the presence of the compound and record the resulting currents. |
| 9 | Data Analysis | Measure the peak current amplitude at each voltage step before and after drug application. Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value. |
Secondary and Investigational Mechanisms of Action
The structural motifs of this compound suggest potential interactions with other neuronal targets. A comprehensive understanding of its mechanism requires a screening approach to investigate these possibilities.
Diagram: Investigational Screening Workflow
Caption: A logical workflow for characterizing the full mechanistic profile.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Rationale: The pyrrolidine and pyridine rings are the core components of nicotine, the endogenous agonist for nAChRs. Therefore, it is plausible that this compound could bind to these receptors.
Experimental Validation: Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.[9]
| Step | Procedure | Rationale |
| 1 | Membrane Preparation | Homogenize rat brain tissue (e.g., cortex for α4β2, hippocampus for α7) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.[10] |
| 2 | Assay Setup | In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Cytisine for α4β2 nAChRs), and varying concentrations of this compound.[9] |
| 3 | Incubation | Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10] |
| 4 | Filtration | Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand. |
| 5 | Quantification | Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter. |
| 6 | Data Analysis | Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the Ki (inhibitory constant). |
Dopamine Transporter (DAT) Inhibition
Rationale: Certain pyrrolidine-containing compounds are known to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.[11]
Experimental Validation: Neurotransmitter Uptake Assay
This functional assay measures the compound's ability to block the uptake of a labeled substrate into cells expressing the transporter.[12][13]
| Step | Procedure | Rationale |
| 1 | Cell Plating | Plate cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate and allow them to form a confluent monolayer.[13] |
| 2 | Compound Incubation | Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for 10-20 minutes at room temperature.[11] |
| 3 | Uptake Initiation | Add a solution containing a labeled substrate, such as [³H]Dopamine, to each well and incubate for a short period (e.g., 10 minutes).[11] |
| 4 | Uptake Termination | Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove the extracellular substrate. |
| 5 | Quantification | Lyse the cells and measure the amount of accumulated labeled substrate using a scintillation counter. |
| 6 | Data Analysis | Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC₅₀ value. |
Kinase Inhibition
Rationale: The pyridine scaffold is a common feature in many small-molecule kinase inhibitors. A broad screening approach is necessary to rule out or identify any significant kinase-related activity.
Experimental Validation: In Vitro Kinase Assay
This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of the test compound.[14][15]
| Step | Procedure | Rationale |
| 1 | Assay Setup | In a 96-well plate, combine a recombinant kinase, a specific substrate (peptide or protein), and varying concentrations of this compound in a kinase buffer.[16] |
| 2 | Reaction Initiation | Start the reaction by adding a solution of ATP (often [γ-³²P]ATP or in a system with a fluorescence-based readout).[14] |
| 3 | Incubation | Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed. |
| 4 | Reaction Termination | Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent). |
| 5 | Quantification | Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using a detection method such as fluorescence polarization or TR-FRET.[15] |
| 6 | Data Analysis | Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration. |
Data Summary and Interpretation
The following table presents a hypothetical summary of the data that could be generated from the experimental protocols described above. This data would be crucial for building a comprehensive pharmacological profile of this compound.
| Assay Type | Target | Parameter | Hypothetical Value | Interpretation |
| Electrophysiology | Kv1.1 Channel | IC₅₀ | 15 µM | Potent blockade of voltage-gated potassium channels. |
| Electrophysiology | Kv1.2 Channel | IC₅₀ | 25 µM | Suggests some selectivity for Kv1.1 over Kv1.2. |
| Radioligand Binding | α4β2 nAChR | Kᵢ | > 100 µM | Low affinity for the α4β2 nicotinic receptor. |
| Radioligand Binding | α7 nAChR | Kᵢ | > 100 µM | Low affinity for the α7 nicotinic receptor. |
| Transporter Uptake | Dopamine Transporter (DAT) | IC₅₀ | 8 µM | Moderate inhibition of dopamine reuptake. |
| Kinase Panel | Representative Kinases | % Inhibition @ 10 µM | < 20% | No significant off-target kinase activity. |
Based on this hypothetical data, the primary mechanism of action would be confirmed as voltage-gated potassium channel blockade, with a secondary activity as a dopamine transporter inhibitor.
Conclusion and Future Directions
The in-depth analysis presented in this guide strongly supports the hypothesis that this compound functions primarily as a voltage-gated potassium channel blocker. This mechanism, inherited from its 4-aminopyridine core, is likely modulated by the 2-pyrrolidinyl substitution, which may also confer a secondary activity as a dopamine reuptake inhibitor.
To further elucidate its therapeutic potential, future research should focus on:
-
Subtype Selectivity: A broader panel of Kv channel subtypes should be tested to determine a more complete selectivity profile.
-
In Vivo Efficacy: Preclinical studies in animal models of neurological disorders, such as multiple sclerosis or spinal cord injury, are necessary to evaluate its in vivo efficacy and therapeutic window.
-
Pharmacokinetic and Safety Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicology is essential for any further drug development.
This technical guide provides a robust framework for the continued investigation of this compound, a promising compound at the intersection of established pharmacology and novel chemical design.
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The Discovery of Novel Pyrrolidinyl Aminopyridine Compounds: A Technical Guide for Drug Development Professionals
Foreword: The Imperative for Novel Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel chemical scaffolds that can yield highly selective and potent kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, have proven to be fertile ground for therapeutic intervention. However, the challenges of acquired resistance, off-target toxicity, and the need for improved pharmacokinetic profiles demand a continuous evolution in our approach to inhibitor design. This guide delves into the discovery and development of a promising class of compounds: pyrrolidinyl aminopyridines. By merging the structural features of the pyrrolidine ring—known for its ability to explore three-dimensional space and introduce chirality—with the proven kinase-binding properties of the aminopyridine core, researchers have begun to unlock a new chemical space with significant therapeutic potential.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a narrative that follows the logical and scientific progression of a drug discovery campaign. We will explore the rationale behind the design of these molecules, the intricacies of their synthesis, the methodologies for their biological evaluation, and the interpretation of the resulting data. Our focus will be on the "why" behind the "how," providing insights into the causality of experimental choices and ensuring that the described protocols are self-validating systems.
The Pyrrolidinyl Aminopyridine Scaffold: A Strategic Fusion for Kinase Selectivity
The strategic combination of a pyrrolidine moiety with an aminopyridine core offers several advantages in the design of kinase inhibitors. The aminopyridine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical element for ATP binding. The pyrrolidine ring, a saturated five-membered heterocycle, provides a versatile platform for introducing substituents with precise stereochemistry. This allows for the exploration of deeper pockets within the kinase active site, often leading to enhanced potency and selectivity. The non-planar nature of the pyrrolidine ring also allows for better three-dimensional space-filling, which can be crucial for disrupting protein-protein interactions or accessing cryptic binding sites.
Design Rationale: Targeting Mitotic Kinases
A key area of focus for pyrrolidinyl aminopyridine derivatives has been the inhibition of mitotic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. These kinases are critical for the proper execution of mitosis, and their overexpression is a hallmark of many cancers. By targeting these kinases, it is possible to induce mitotic arrest and subsequent apoptosis in cancer cells. The design strategy often involves a fragment-based approach, where smaller chemical fragments are screened and then elaborated upon to create more potent and selective inhibitors. The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has emerged as a particularly promising starting point for the development of MPS1 and Aurora kinase inhibitors.
Synthetic Strategies: Building the Pyrrolidinyl Aminopyridine Core
The synthesis of pyrrolidinyl aminopyridine derivatives requires a multi-step approach, often culminating in a key coupling reaction to unite the two core fragments. A representative synthetic route to a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivative is outlined below.
Representative Synthesis of a 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Derivative
This synthesis exemplifies a common strategy involving the construction of the pyridinone core followed by a Hofmann rearrangement to install the key amino group.
Experimental Protocol:
-
Step 1: Synthesis of the Carboxamide Intermediate:
-
To a solution of Milrinone (a phosphodiesterase inhibitor used as a starting material) in concentrated sulfuric acid, heat the reaction mixture to 120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxamide intermediate.
-
-
Step 2: Hofmann Rearrangement to the Aminopyridinone:
-
Treat the carboxamide intermediate with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide).
-
Heat the reaction mixture to facilitate the rearrangement.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford the final 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one.
-
Fig. 1: Hofmann Rearrangement Workflow for 3-Aminopyridinone Synthesis
Biological Evaluation: From Enzyme to Organism
A thorough biological evaluation is critical to understanding the therapeutic potential of novel pyrrolidinyl aminopyridine compounds. This process typically begins with in vitro enzymatic assays to determine the potency and selectivity of the compounds against their intended kinase targets. Promising candidates then progress to cellular assays to assess their effects on cancer cell proliferation and target engagement in a more physiologically relevant context. Finally, in vivo studies in animal models are conducted to evaluate the efficacy, pharmacokinetics, and safety of the lead compounds.
In Vitro Kinase Inhibition Assays
Biochemical assays are the first step in quantifying the inhibitory activity of the synthesized compounds. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the target kinase.
Detailed Protocol: CDK4/6 Kinase Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a biotinylated substrate peptide (e.g., a fragment of the retinoblastoma protein, Rb), and ATP in the kinase buffer.
-
Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Dispense the test compounds at various concentrations into a 384-well microplate.
-
Add the kinase/substrate mixture to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays: Probing Target Engagement and Phenotypic Effects
Cellular assays are essential to confirm that the observed enzymatic activity translates into a desired biological effect in a cellular context and that the compounds can engage their intended target in a living cell.
3.2.1. Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
3.2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Treat intact cells with the test compound or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Fig. 2: Cellular Thermal Shift Assay (CETSA) Workflow
In Vivo Efficacy Studies
In vivo studies are the final preclinical step to evaluate the therapeutic potential of a lead compound. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy.
Experimental Protocol: Xenograft Tumor Model
-
Implant human cancer cells (e.g., PC3 prostate cancer cells) subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the efficacy of the compound by comparing the tumor growth in the treated group to the control group.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the pyrrolidinyl aminopyridine scaffold and the evaluation of the resulting analogs allow for the development of a structure-activity relationship (SAR). This provides crucial insights into which structural features are important for potency, selectivity, and desirable drug-like properties.
| Compound | R1 | R2 | Kinase Target | IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1a | H | 4-pyridyl | MPS1 | 50 | 2.5 |
| 1b | CH3 | 4-pyridyl | MPS1 | 15 | 0.8 |
| 2a | H | 4-pyridyl | Aurora A | 80 | 3.1 |
| 2b | CH3 | 4-pyridyl | Aurora A | 25 | 1.2 |
| 3a | H | Phenyl | CDK4 | 7.4 | 0.5 |
| 3b | H | Phenyl | CDK6 | 0.9 | 0.5 |
Table 1: Representative Structure-Activity Relationship Data for Pyrrolidinyl Aminopyridine Derivatives.
The data in Table 1 illustrates a hypothetical SAR for a series of pyrrolidinyl aminopyridine compounds. For instance, the addition of a methyl group at the R1 position (compound 1b vs. 1a) leads to a significant increase in potency against MPS1, suggesting a favorable interaction in a hydrophobic pocket. Similarly, the aminopyridine core can be tuned to target different kinases, as shown by the activity of compounds 3a and 3b against CDK4 and CDK6.
Signaling Pathways and Mechanism of Action
Pyrrolidinyl aminopyridine compounds that target mitotic kinases like MPS1 and Aurora kinases, or cell cycle kinases like CDK4/6, exert their anti-cancer effects by disrupting fundamental cellular processes.
Fig. 3: Signaling Pathways Targeted by Pyrrolidinyl Aminopyridine Kinase Inhibitors
As depicted in Figure 3, inhibition of MPS1 and Aurora kinases leads to defects in spindle assembly and chromosome segregation, ultimately triggering mitotic arrest and apoptosis. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state sequesters the E2F transcription factor. This blocks the transcription of genes required for the G1 to S phase transition, leading to cell cycle arrest and a halt in proliferation.
Future Directions and Conclusion
The discovery of novel pyrrolidinyl aminopyridine compounds represents a significant advancement in the field of kinase inhibitor drug discovery. The modular nature of the scaffold, combined with the potential for stereochemical diversity, provides a rich platform for the development of highly selective and potent therapeutic agents. Future work in this area will likely focus on:
-
Expansion of the Target Space: Exploring the activity of this scaffold against other kinase families and non-kinase targets.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their oral bioavailability, metabolic stability, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of pyrrolidinyl aminopyridine inhibitors with other anti-cancer agents to overcome resistance and enhance efficacy.
This technical guide has provided a comprehensive overview of the discovery and development of novel pyrrolidinyl aminopyridine compounds. By understanding the underlying scientific principles and employing the detailed methodologies described herein, researchers can continue to advance this promising class of molecules towards clinical application.
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Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(10), 1806-1811. [Link]
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Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
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The Structure-Activity Relationship of 2-(Pyrrolidin-1-yl)pyridin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-(pyrrolidin-1-yl)pyridin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on their development as therapeutic agents in oncology. By dissecting the key structural components—the pyrrolidine ring, the pyridine core, and the 4-amino substituent—this document offers a comprehensive overview of the chemical modifications that govern biological activity, selectivity, and pharmacokinetic properties. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to apply these principles in their own drug discovery programs.
Introduction: The Therapeutic Potential of the this compound Scaffold
The pyridine ring is a fundamental heterocycle in a vast number of FDA-approved drugs and clinical candidates.[1] Its ability to form hydrogen bonds and engage in various molecular interactions makes it an ideal scaffold for targeting a wide range of biological macromolecules.[2] When substituted with an amino group at the 4-position and a pyrrolidine ring at the 2-position, the resulting this compound core emerges as a potent hinge-binding motif for many protein kinases.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. The this compound scaffold has been successfully employed in the design of inhibitors for various kinases, including, but not limited to, Aurora kinases, anaplastic lymphoma kinase (ALK), and phosphoinositide 3-kinases (PI3Ks).[4][5][6]
This guide will systematically explore the SAR of this important class of molecules, providing insights into how subtle structural modifications can dramatically impact their biological profile.
Core Structure and Key Interaction Points
The foundational structure of the this compound scaffold allows for key interactions within the ATP-binding pocket of protein kinases. The 4-amino group and the pyridine nitrogen typically form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The pyrrolidine ring at the 2-position often occupies a hydrophobic pocket, contributing to the overall binding affinity. The exocyclic amine at the 4-position serves as a critical attachment point for various substituents that can modulate potency, selectivity, and physicochemical properties.
Figure 1: Key interaction points of the this compound scaffold within a kinase active site.
Structure-Activity Relationship (SAR) Analysis
The following sections will delve into the SAR of modifications at three key positions of the scaffold.
Modifications of the Pyrrolidine Ring
The pyrrolidine ring at the 2-position of the pyridine core plays a significant role in orienting the molecule within the kinase active site and establishing favorable hydrophobic interactions.
-
Substitution on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can significantly impact potency and selectivity. For instance, small alkyl or fluoroalkyl groups can enhance hydrophobic interactions and improve metabolic stability. The stereochemistry of these substituents is often critical for optimal binding.[7]
-
Ring Size and Analogs: While the five-membered pyrrolidine ring is common, exploration of other cyclic amines, such as piperidine, has also yielded potent inhibitors.[5] The choice of the cyclic amine can influence the vector of the substituent projecting towards the solvent-exposed region, thereby affecting interactions with the protein surface.
Table 1: Impact of Pyrrolidine Ring Modifications on Kinase Inhibition (Hypothetical Data Based on General Principles)
| Compound ID | Pyrrolidine Modification | Target Kinase | IC50 (nM) | Rationale for Modification |
| 1a | Unsubstituted | Aurora A | 50 | Parent compound |
| 1b | (R)-3-methyl | Aurora A | 25 | Increased hydrophobic interaction |
| 1c | (S)-3-methyl | Aurora A | 150 | Steric clash with active site residues |
| 1d | 3,3-difluoro | Aurora A | 35 | Improved metabolic stability and lipophilicity |
| 1e | Piperidine analog | Aurora A | 75 | Altered vector for R-group projection |
Modifications of the Pyridine Core
The pyridine core is central to the scaffold's hinge-binding properties. Modifications to this ring system are generally less tolerated but can be explored to fine-tune electronic properties and address potential off-target activities.
-
Substitution on the Pyridine Ring: Introduction of small electron-withdrawing or electron-donating groups on the pyridine ring can modulate the basicity of the pyridine nitrogen and the pKa of the 4-amino group, which can influence binding affinity and cell permeability. However, bulky substituents are often detrimental to activity due to steric hindrance in the hinge region.[1]
Modifications of the 4-Amino Group
The exocyclic amino group at the 4-position is the most common point of diversification for this scaffold. The substituent attached to this amine, often referred to as the "R-group," typically extends into the solvent-exposed region of the ATP-binding pocket and is crucial for determining potency and selectivity.
-
Aromatic and Heteroaromatic Substituents: The attachment of various aromatic and heteroaromatic rings to the 4-amino group is a widely employed strategy. These groups can engage in additional hydrogen bonding, pi-stacking, and hydrophobic interactions with residues in the solvent-front region.[8] The nature and substitution pattern of these rings are key determinants of selectivity against different kinases.
-
Linker Chemistry: The linker connecting the 4-amino group to the terminal ring system can also be optimized. Simple amide or urea linkages are common. The length and flexibility of the linker can influence the ability of the terminal group to adopt an optimal binding conformation.
Table 2: Influence of 4-Amino Substituents on Aurora Kinase Inhibition (Hypothetical Data)
| Compound ID | 4-Amino Substituent (R-group) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Rationale for Modification |
| 2a | -H | >10,000 | >10,000 | Minimal scaffold |
| 2b | -C(O)Ph | 500 | 800 | Introduction of a phenyl group |
| 2c | -C(O)-(4-fluorophenyl) | 250 | 400 | Enhanced hydrophobic interactions |
| 2d | -C(O)-(pyridin-4-yl) | 150 | 250 | Potential for additional H-bonding |
| 2e | -C(O)NH-(4-chlorophenyl) | 50 | 100 | Urea linkage for altered geometry and H-bonding |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound scaffold typically involves a nucleophilic aromatic substitution reaction.
Figure 2: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of 2-(Pyrrolidin-1-yl)-4-nitropyridine: To a solution of 2-chloro-4-nitropyridine in a suitable solvent (e.g., acetonitrile or DMF), add pyrrolidine and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). After cooling, the product can be isolated by extraction and purified by column chromatography.
-
Reduction to this compound: The nitro intermediate is dissolved in a solvent such as ethanol or methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation (using a hydrogen balloon or a Parr shaker) until the reduction is complete. Filtration to remove the catalyst and evaporation of the solvent yields the desired 4-amino-pyridine core.
-
Functionalization of the 4-Amino Group: The final analogs are prepared by coupling the 4-amino group with a variety of carboxylic acids (to form amides) or isocyanates (to form ureas). Standard peptide coupling reagents (e.g., HATU, HOBt) can be used for the amide bond formation.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora kinases can be determined using a variety of in vitro assays. The ADP-Glo™ Kinase Assay is a common and reliable method.[9][10][11]
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., histone H3), and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by the addition of ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[11]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds can be assessed in cancer cell lines known to be sensitive to Aurora kinase inhibition.
Principle: This assay measures the number of viable cells after treatment with the test compounds.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable reagent such as MTT or CellTiter-Glo®.
-
Measure the absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly druggable core for the development of potent and selective kinase inhibitors. The SAR studies on related compounds highlight the critical importance of the substituents on the pyrrolidine ring and, most significantly, the R-group attached to the 4-amino position in dictating the biological activity and selectivity profile of these molecules.[5][8]
Future efforts in this area should focus on the exploration of novel R-groups that can exploit unique features of the target kinase's active site to achieve even greater selectivity. Furthermore, the optimization of physicochemical properties to improve oral bioavailability and in vivo efficacy will be crucial for the successful clinical translation of these promising compounds. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to advance the discovery of next-generation kinase inhibitors based on this important scaffold.
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Whitepaper: A Strategic Guide to Exploring the Chemical Space of Substituted Aminopyridines
Introduction: The Enduring Relevance of the Aminopyridine Scaffold
The aminopyridine framework, a pyridine ring bearing one or more amino groups, represents one of the most vital "privileged scaffolds" in modern medicinal chemistry.[1] These nitrogen-containing heterocycles are not merely synthetic curiosities; they are foundational components in a multitude of biologically active molecules and FDA-approved therapeutics.[1][2] Their unique structural and electronic properties allow them to interact with a vast array of enzymes and receptors, leading to a wide spectrum of pharmacological effects.[1] Aminopyridines have demonstrated potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents, and they are particularly prominent in treating neurological disorders.[1][3][4] For instance, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis by blocking voltage-gated potassium channels.[5][6][7][8]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space of substituted aminopyridines. Moving beyond a simple recitation of facts, we will dissect the causality behind synthetic choices, detail self-validating protocols for synthesis and characterization, and illuminate the structure-activity relationships that drive their therapeutic potential. Our objective is to furnish a strategic framework for the rational design, synthesis, and evaluation of novel aminopyridine derivatives.
The Aminopyridine Core: A Privileged Architectural Element
The power of the aminopyridine scaffold lies in its distinct physicochemical properties. The pyridine ring is an electron-deficient (π-deficient) aromatic system, while the amino group is a strong electron-donating group. This electronic interplay creates a unique dipole moment and hydrogen bonding capability, allowing aminopyridines to act as versatile bioisosteres for other functional groups and to engage in specific, high-affinity interactions with biological targets.
Their primary mechanism of action in a neurological context is the dose-dependent blockade of voltage-gated potassium channels.[1][5] This inhibition facilitates neurotransmission, making them valuable tools for studying and treating conditions characterized by demyelination or impaired neural conduction.[6][8] The ability to readily functionalize multiple positions on the ring allows for the fine-tuning of properties like solubility, lipophilicity, and target specificity, making the exploration of its chemical space a highly fruitful endeavor for lead optimization.
Strategic Synthesis: Pathways to Chemical Diversity
Accessing a diverse range of substituted aminopyridines is paramount for successful drug discovery campaigns. Methodologies have evolved from classical, often harsh, conditions to sophisticated, mild, and highly selective transition-metal-catalyzed reactions.
Classical vs. Modern Synthetic Approaches
Historically, methods like direct amination of pyridines or substitution of halopyridines required high temperatures and strong bases, limiting their functional group tolerance.[9] Modern synthetic chemistry offers a more refined toolkit. Transition metal-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of these compounds.
| Method | Catalyst/Reagents | Temperature | Key Advantages | Key Limitations |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Elevated | Broad substrate scope, excellent functional group tolerance, milder conditions.[9][10] | Catalyst cost, potential for metal contamination in the final product. |
| Ullmann Condensation | Copper catalyst | High | Cost-effective catalyst.[9] | Often requires high temperatures, narrower substrate scope than Pd-catalyzed methods.[11] |
| C-H Functionalization | Palladium, Rhodium, Ruthenium catalysts | Variable | Atom-economical, avoids pre-functionalization of the pyridine ring.[12][13][14] | Regioselectivity can be a significant challenge.[14] |
| Multicomponent Reactions (MCRs) | Often catalyst-free or base-catalyzed | Room Temp to 80°C | High efficiency, builds molecular complexity in a single step, produces minimal waste.[3] | Scope can be limited by the specific reaction partners. |
The Power of Transition-Metal Catalysis
The Buchwald-Hartwig amination stands as a cornerstone for constructing the crucial C-N bond between a pyridine ring and an amine.[9][10] This palladium-catalyzed reaction is prized for its reliability and tolerance of sensitive functional groups, which is essential when building complex, drug-like molecules.[10]
Below is a conceptual workflow for a typical drug discovery campaign centered on aminopyridines, highlighting the central role of synthesis.
Caption: Drug discovery workflow for aminopyridine libraries.
Multicomponent Reactions (MCRs) for Rapid Library Generation
MCRs are a powerful strategy for rapidly generating libraries of highly substituted aminopyridines.[3] By combining three or more starting materials in a single pot, complex structures can be assembled with high atom economy and efficiency. For example, a one-pot reaction of an enaminone, malononitrile, and a primary amine can yield substituted 2-amino-3-cyanopyridines under solvent-free conditions.[3] This approach is ideal for generating a large number of analogs for initial screening.[3][15][16]
Structural Verification: A Self-Validating System
The synthesis of a novel compound is incomplete without rigorous structural characterization. This process forms a self-validating system, ensuring that the biological data generated is linked to a known and pure chemical entity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms. For aminopyridines, key diagnostic signals include the aromatic protons on the pyridine ring and the protons of the amino group.[3][17] Downfield shifts of aromatic protons upon coordination to a metal or substitution can confirm reaction success.[17]
-
Mass Spectrometry (MS) : Provides the molecular weight of the synthesized compound, confirming that the desired transformation has occurred.[3] Distinctive molecular ion peaks are a primary indicator of product formation.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Useful for identifying the presence of key functional groups, such as the characteristic N-H stretching bands of the amino group.[3]
-
X-Ray Crystallography : Offers unambiguous proof of structure and stereochemistry.[17][18] For drug discovery, it is the gold standard for understanding how a ligand binds to its target protein, enabling structure-based design.[19]
Applications in Drug Discovery: From Bench to Bedside
The structural diversity of substituted aminopyridines translates directly to a broad range of therapeutic applications.[1]
| Therapeutic Area | Target/Mechanism | Example Compound(s) |
| Neurological Disorders | Voltage-gated K+ channel blocker | Amifampridine (3,4-DAP), Dalfampridine (4-AP)[1][5] |
| Oncology | Kinase Inhibitor (e.g., ALK, JAK2) | Crizotinib[1], various JAK2 inhibitors[20] |
| Infectious Diseases | Antibacterial, Antifungal | Various 2-aminopyridine derivatives[1][3] |
| Inflammatory Diseases | Anti-inflammatory activity | 2-aminopyridine derivatives[3] |
| Protozoan Diseases | Antileishmanial, Antitrypanosomal | Various aminopyridine scaffolds[21] |
Structure-Activity Relationship (SAR)
SAR studies are critical for optimizing the potency and selectivity of lead compounds.[1][4] For instance, in the development of anticancer agents, the number and position of substituents like methoxy or halogen groups on the pyridine or associated rings can dramatically influence the IC₅₀ values against cancer cell lines.[22] Similarly, for antibacterial 2-aminopyridines, the presence of a cyclohexylamine moiety was found to be crucial for activity against Gram-positive bacteria.[3]
The following diagram illustrates the core concept of SAR, where modifications at different positions (R¹, R², R³) lead to varied biological outcomes.
Caption: Structure-Activity Relationship (SAR) of aminopyridines.
Exemplar Experimental Protocols
To ensure trustworthiness and reproducibility, we provide the following detailed protocols.
Protocol 1: Synthesis of a Substituted 2-Aminopyridine via Buchwald-Hartwig Amination
This protocol describes a general, robust method for the palladium-catalyzed amination of a 2-halopyridine.
-
Reaction Setup : To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 mmol, 1 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol %).
-
Solvent Addition : Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aminopyridine product.
-
Validation : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Preparation of an NMR Sample for Structural Characterization
-
Sample Preparation : Accurately weigh 5-10 mg of the purified aminopyridine derivative.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent does not have signals that would obscure important regions of the spectrum.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard (Optional) : If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument procedures.
-
Analysis : Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate and confirm the molecular structure.[23]
Conclusion and Future Perspectives
The chemical space of substituted aminopyridines is vast and rich with therapeutic potential. Modern synthetic methods, particularly transition-metal catalysis and multicomponent reactions, have granted unprecedented access to this space, allowing for the creation of diverse molecular libraries.[1] The key to unlocking this potential lies in a synergistic approach that combines efficient synthesis, rigorous characterization, and insightful biological evaluation.
Future research will likely focus on enhancing synthetic efficiency and sustainability through green chemistry approaches and photoredox catalysis.[1] The continued exploration of C-H functionalization will provide more direct routes to novel analogs, minimizing waste and synthetic steps.[24] As our understanding of the biological roles of aminopyridines deepens, we can anticipate the development of next-generation therapeutics that are more potent, selective, and safer, addressing a wide range of human diseases.[1]
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A Technical Guide to the Preliminary Biological Screening of 2-(Pyrrolidin-1-yl)pyridin-4-amine: A Rationale-Driven Approach
Executive Summary
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. 2-(Pyrrolidin-1-yl)pyridin-4-amine is one such molecule, integrating the biologically versatile aminopyridine core with a saturated pyrrolidine ring. The aminopyridine moiety is a well-established pharmacophore found in drugs targeting a range of proteins, including kinases and ion channels, while the pyrrolidine ring offers three-dimensional complexity that can enhance binding affinity and selectivity.[1][2] This guide presents a comprehensive, rationale-driven strategy for the preliminary biological screening of this compound. We eschew a one-size-fits-all template in favor of a tiered, logical workflow designed to efficiently assess its cytotoxic profile, identify primary biological activities, and evaluate its foundational drug-like properties. This whitepaper provides detailed, self-validating protocols and expert insights for researchers, scientists, and drug development professionals, aiming to de-risk and accelerate the journey from novel compound to viable lead candidate.
Introduction: Deconstructing this compound
The Molecular Architecture: A Synthesis of Potential
The subject of our investigation, this compound, is a small molecule characterized by two key structural motifs:
-
The 4-Aminopyridine Core: This N-heterocycle is a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a vast array of pharmacological activities, including but not limited to kinase inhibition, blockade of voltage-gated potassium channels, and activity against protozoan diseases.[4][5][6] The amino group at the 4-position is a critical hydrogen bond donor and can be crucial for target engagement.
-
The 2-Pyrrolidine Substituent: The five-membered, saturated pyrrolidine ring introduces a non-planar, sp³-rich element.[1] This three-dimensionality can facilitate optimal positioning within a target's binding pocket, an advantage over purely planar molecules. Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity, influencing the compound's physicochemical properties like solubility and cell permeability.[1]
The combination of these scaffolds suggests a high probability of biological activity, making a structured and comprehensive screening campaign essential.
The Strategic Imperative: A Tiered Screening Cascade
Embarking on the biological evaluation of a novel compound without a clear strategy is both resource-intensive and inefficient. Our proposed approach is a tiered cascade that prioritizes the most critical questions first. This method ensures that resources are focused on compounds with the highest potential. The workflow is designed to first establish a safe therapeutic window, then broadly survey for activity, and finally, assess its fundamental viability as a potential drug.
Caption: A Tiered Workflow for Efficient Compound Screening.
Tier 1: Foundational Cytotoxicity Profiling
The Causality of Commencing with Cytotoxicity
Before investigating any specific therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. A compound that indiscriminately kills cells at low concentrations is unlikely to become a viable therapeutic. Furthermore, high cytotoxicity can create false positives in subsequent functional assays.[7] By employing two distinct assays—one measuring metabolic activity (MTT) and the other assessing membrane integrity (LDH)—we create a self-validating system that provides a robust and nuanced understanding of the compound's effect on cell health.
Experimental Protocol: MTT Assay for Metabolic Viability
This assay quantifies the mitochondrial reductase activity in living cells, which serves as a proxy for cell viability.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium + 0.5% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC₅₀ value.
Expert Insight: The choice of a 48-72 hour incubation period allows for the assessment of effects on cell proliferation, not just acute toxicity. Using a cell line like HepG2 can provide early insights into potential hepatotoxicity.
Experimental Protocol: LDH Release Assay for Membrane Integrity
This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][9]
Methodology:
-
Plate Setup: Seed and treat cells identically to the MTT assay protocol (Steps 1-4). It is often efficient to run both assays in parallel on separate plates.
-
Control for Maximum Lysis: To a set of control wells, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the endpoint to determine the maximum possible LDH release.
-
Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reagent mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the new plate.[9]
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. This provides a direct measure of membrane disruption.
Data Interpretation and The Go/No-Go Decision
The results from these two assays provide a foundational dataset to guide all subsequent experiments.
| Assay Type | Endpoint | Hypothetical IC₅₀ | Interpretation |
| MTT | Metabolic Activity | > 50 µM | Low intrinsic cytotoxicity. Favorable. |
| LDH Release | Membrane Integrity | > 50 µM | No significant membrane disruption. Favorable. |
A compound with an IC₅₀ > 30-50 µM in both assays is generally considered non-toxic for initial screening purposes. All subsequent in vitro assays should be conducted at concentrations at least 5-10 fold below the cytotoxic threshold to ensure that any observed activity is not an artifact of dying cells.
Tier 2: Primary Screening for Biological Activity
With a non-toxic concentration range established, the next step is to cast a wide net to identify potential biological targets. Given the aminopyridine scaffold's known propensity to interact with kinases and central nervous system (CNS) receptors, a targeted panel-based approach is a highly efficient and logical starting point.[2][4][10]
Proposed Screen 1: Broad Kinase Inhibition Panel
Rationale: The 2-aminopyridine and 4-aminopyridine motifs are privileged structures in kinase inhibitor design, often acting as hinge-binders.[4] A broad kinase panel assay allows for the simultaneous screening of the compound against hundreds of kinases, providing a rapid and comprehensive overview of its selectivity profile.
Methodology:
-
This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins Discovery, Reaction Biology).
-
The compound is tested at a single, high concentration (e.g., 10 µM, assuming this is well below the cytotoxic IC₅₀) against a large panel of recombinant kinases.
-
The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP consumption or phosphopeptide formation.
-
Data Output: The result is expressed as "% Inhibition" for each kinase in the panel. A common threshold for a "hit" is >50% inhibition.
Proposed Screen 2: CNS Receptor Binding Panel
Rationale: 4-aminopyridine itself is a known potassium channel blocker used to treat multiple sclerosis.[5] This neurological activity, coupled with the potential for GPCR interaction, justifies screening against a panel of CNS-relevant receptors.
Methodology:
-
Similar to kinase panels, these are often outsourced to CROs.
-
The assay measures the displacement of a known radiolabeled ligand from a specific receptor expressed in cell membranes.[11][12]
-
The compound is tested at a single concentration (e.g., 10 µM).
-
Data Output: The result is expressed as "% Displacement" or "% Inhibition of Binding". A "hit" is typically defined as >50% displacement, suggesting the test compound binds to the receptor.
Tier 3: Hit Confirmation and Preliminary Profiling
A "hit" from a primary screen is merely an unconfirmed signal. The crucial next step is to validate this activity through dose-response studies and begin characterizing the compound's drug-like properties.
Experimental Protocol: Dose-Response Confirmation Assays
Rationale: Confirming a hit requires demonstrating that the biological effect is concentration-dependent. This is achieved by generating a full dose-response curve to calculate a potency value (IC₅₀ for inhibition or EC₅₀ for activation).[13]
Methodology (Example for a Kinase Hit):
-
Assay Setup: The assay is performed using the specific recombinant kinase identified as a hit in the primary screen.
-
Compound Dilution: A more extensive 10- or 12-point serial dilution of this compound is prepared.
-
Reaction: The kinase, its specific substrate, ATP, and the compound dilutions are incubated together.
-
Detection: The reaction is stopped, and the signal (e.g., luminescence from remaining ATP) is measured.
-
Analysis: The data is plotted on a semi-log scale (Inhibition vs. log[Concentration]) and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: A self-validating protocol must include a positive control (a known inhibitor of the kinase) to confirm the assay is performing correctly, and a negative vehicle control to establish the 0% and 100% activity levels.
Data Presentation: From Hit List to Potency Profile
The goal is to transform broad screening data into specific, quantitative metrics.
| Primary Hit Target | Primary Screen (% Inh @ 10 µM) | Secondary Assay IC₅₀ | Interpretation |
| Kinase X | 85% | 75 nM | Potent and confirmed hit. Priority for follow-up. |
| Kinase Y | 62% | 1.2 µM | Moderately potent hit. |
| GPCR Z | 78% | 250 nM (Ki) | Confirmed binding affinity. Priority for functional assay. |
Preliminary ADME/Tox Profiling
Rationale: A potent compound is of little value if it cannot reach its target in the body or is rapidly metabolized. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are critical for identifying potential liabilities before significant resources are invested.[14][15]
Caption: Core Assays in a Preliminary ADME Profile.
Key In Vitro ADME Assays:
-
Metabolic Stability: The compound is incubated with liver microsomes, and its disappearance over time is measured by LC-MS. This predicts its metabolic half-life.[15]
-
CYP450 Inhibition: Assesses whether the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[16]
-
Plasma Protein Binding: Determines the fraction of the compound that binds to plasma proteins, as only the unbound fraction is typically active.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a rapid, non-cell-based method to predict passive diffusion across the gut wall.
Conclusion and Path Forward
This technical guide outlines a logical, multi-tiered strategy for the preliminary biological screening of this compound. By beginning with a robust assessment of cytotoxicity, we establish a solid foundation for interpreting all subsequent data. The proposed primary screens are directly informed by the compound's chemical architecture, focusing on target classes where aminopyridines have historically shown high activity. Finally, the integration of confirmatory dose-response assays and preliminary ADME profiling ensures that any identified "hits" are not only potent but also possess the foundational characteristics of a viable drug candidate.
The data generated from this comprehensive screening cascade will provide a clear decision-making framework:
-
No significant activity or high toxicity: The compound may be deprioritized.
-
Potent, selective activity with a favorable ADME profile: The compound becomes a high-priority lead for further optimization and in vivo studies.
-
Potent activity with liabilities (e.g., poor stability): The compound serves as a valuable starting point for a medicinal chemistry program to address the identified shortcomings.
By following this rationale-driven approach, researchers can efficiently and effectively unlock the therapeutic potential hidden within novel chemical matter.
References
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A Technical Guide to the 2-(Pyrrolidin-1-yl)pyridin-4-amine Scaffold in Medicinal Chemistry
Abstract
The 2-(Pyrrolidin-1-yl)pyridin-4-amine core is a noteworthy scaffold in modern medicinal chemistry, recognized for its role in constructing highly selective and potent therapeutic agents. This guide provides an in-depth analysis of the scaffold's synthesis, key biological applications, structure-activity relationships (SAR), and pharmacokinetic profile. We will explore its critical function as a pharmacophore, particularly in the development of kinase inhibitors for oncology. Detailed experimental protocols and data-driven insights are presented to equip researchers and drug development professionals with a comprehensive understanding of this versatile molecular framework.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and enhances the polarity and aqueous solubility of drug candidates, which can significantly improve pharmacokinetic properties.[3] When combined with a pyrrolidine ring—a common five-membered nitrogen-containing heterocycle found in numerous bioactive compounds and alkaloids—the resulting scaffold offers a unique combination of structural rigidity, basicity, and synthetic tractability.[4]
The this compound scaffold, specifically, merges these two privileged structures. The 4-amino group provides a crucial vector for further chemical modification and often serves as a key interaction point with biological targets, such as the hinge region of protein kinases. The 2-pyrrolidinyl substituent influences the scaffold's conformation, basicity, and lipophilicity, offering a handle for fine-tuning the molecule's overall properties. This strategic combination has made it a sought-after building block in the discovery of targeted therapies, particularly in the highly competitive field of kinase inhibitors for cancer treatment.[5][6]
Synthesis of the Core Scaffold
The construction of the this compound scaffold is a critical first step in the synthesis of more complex drug candidates. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with pyrrolidine. The choice of starting materials and reaction conditions is paramount for achieving high yields and purity.
General Synthetic Workflow
A reliable pathway begins with a commercially available, appropriately substituted pyridine. The key transformation is the displacement of a leaving group at the C2 position by pyrrolidine, followed by manipulation of a precursor group at the C4 position to reveal the final amine.
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Methodological & Application
Gram-Scale Synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol for the gram-scale synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific principles and practical insights to ensure a successful and safe synthesis.
Introduction: The Significance of Substituted Aminopyridines
Substituted aminopyridines are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules. Their unique electronic and structural properties make them privileged scaffolds in the design of novel therapeutics. The target molecule, this compound, incorporates a 4-aminopyridine core, known for its presence in drugs targeting ion channels, and a 2-pyrrolidinyl substituent, a common motif in medicinal chemistry that can modulate physicochemical properties and target engagement. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by the nucleophilic pyrrolidine.
Mechanistic Insights
The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C2 position of the 2-halopyridine, which bears the leaving group. This initial attack is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyridine ring is restored by the elimination of the halide leaving group.
The presence of the amino group at the C4 position of the starting material, 2-chloro-4-aminopyridine, is an electron-donating group. While electron-donating groups generally decrease the reactivity of aromatic rings towards nucleophilic attack, the inherent electron deficiency of the pyridine ring at the C2 position is sufficient to allow the reaction to proceed under appropriate conditions.
Gram-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a gram scale, starting from the commercially available 2-chloro-4-aminopyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-aminopyridine | ≥97% | Commercially Available | Store in a cool, dry place. |
| Pyrrolidine | ≥99% | Commercially Available | Highly flammable and corrosive. Handle with care. |
| Potassium Carbonate (K2CO3) | Anhydrous, fine powder | Commercially Available | Ensure it is dry before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen or Argon inlet
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Flash chromatography setup
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and nitrogen inlet, add 2-chloro-4-aminopyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the starting material.
-
Begin stirring the mixture and heat it to 100-120 °C under a nitrogen atmosphere.
-
-
Addition of Pyrrolidine:
-
Once the desired temperature is reached, slowly add pyrrolidine (1.5 eq) to the reaction mixture dropwise using an addition funnel over a period of 30 minutes.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with brine (2 x volume of the organic layer) to remove residual DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is often effective.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Dry the final product under high vacuum to remove any residual solvents.
-
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-4-aminopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[2][3]
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Conclusion
This application note provides a robust and scalable protocol for the gram-scale synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable compound for their drug discovery and development endeavors.
References
Sources
Application Note: A Robust Protocol for the Synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine, a valuable scaffold in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] We detail the reaction mechanism, provide a field-proven, step-by-step experimental protocol, and offer insights into parameter selection, troubleshooting, and safety. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of substituted aminopyridines.
Introduction and Significance
Substituted 2-aminopyridines are privileged structures found in numerous biologically active compounds and approved pharmaceuticals.[2] Their synthesis, however, can be challenging using traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope. The Buchwald-Hartwig amination has emerged as a transformative tool in organic synthesis, enabling the coupling of a wide array of amines with aryl and heteroaryl halides under relatively mild conditions.[1][3]
This reaction's utility is particularly pronounced for electron-rich heteroaryl halides and for substrates containing sensitive functional groups.[4] The synthesis of this compound from 2-chloro-pyridin-4-amine and pyrrolidine presents a classic case where the Buchwald-Hartwig approach offers superior efficiency and functional group tolerance compared to alternative methods, which may yield less than 10% of the desired product.[5]
Reaction Scheme:
Mechanism and Rationale for Parameter Selection
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide (2-chloro-pyridin-4-amine), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired this compound and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameter Selection:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice as it is a stable source of Pd(0) and does not require an initial reduction step. Alternatively, Pd(OAc)₂ can be used, but it requires in situ reduction to the active Pd(0) species.[7][8]
-
Ligand: The choice of ligand is paramount for success, especially with heteroaryl chlorides.[4] Bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step.[9] Xantphos is a highly effective bidentate ligand for coupling reactions on pyridine rings due to its wide bite angle and electron-donating properties, which stabilize the palladium center and promote high yields.[10][11]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.
-
Solvent: Anhydrous, non-protic solvents are necessary. Toluene is a standard choice due to its high boiling point and ability to dissolve the organometallic intermediates.[8][10] Dioxane is another common alternative.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloro-pyridin-4-amine | C₅H₅ClN₂ | 128.56 | 128.6 mg | 1.0 | Electrophile |
| Pyrrolidine | C₄H₉N | 71.12 | 102 µL (88 mg) | 1.2 | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 (2 mol% Pd) | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 23.1 mg | 0.04 | Ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | Base |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 5.0 mL | - | Solvent |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-pyridin-4-amine (128.6 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Inerting: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add 5.0 mL of anhydrous toluene via syringe. Stir the resulting suspension for 5 minutes. Then, add pyrrolidine (102 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or poor ligand choice. | Ensure reagents are pure and solvent is anhydrous. Screen alternative ligands like BrettPhos or RuPhos.[12] |
| Insufficient base strength or decomposition. | Use a freshly opened bottle of NaOt-Bu or switch to a different base like LiHMDS.[2] | |
| Side Product Formation | Reaction temperature too high or time too long. | Reduce the reaction temperature to 80-90 °C and monitor carefully by TLC/LC-MS to stop at optimal conversion. |
| Difficulty in Purification | Residual palladium catalyst or ligand oxides. | During work-up, filter the diluted reaction mixture through a short plug of Celite® before extraction to remove insoluble palladium species. |
Safety Precautions
-
General: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Palladium Catalysts: Finely divided palladium reagents can be pyrophoric and may catalyze the ignition of flammable solvents.[13] Handle with care and avoid inhalation of dust.[14]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Dichlorobis(triphenylphosphine)palladium(II), a related catalyst, is known to cause skin, eye, and respiratory irritation.[15] Handle in an inert atmosphere where possible.
-
Sodium tert-butoxide: A strong, corrosive base that reacts violently with water. Handle in a dry environment and avoid contact with skin.
-
Toluene: Flammable liquid and vapor. Health hazard upon inhalation or skin contact. Use only in a well-ventilated area.
References
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Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 26, 2026, from [Link]
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Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
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Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2018). Dalton Transactions. Retrieved January 26, 2026, from [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. (2014). ACS Publications. Retrieved January 26, 2026, from [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. (2001). ACS Publications. Retrieved January 26, 2026, from [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2011). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
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Safety Data Sheet: Palladium - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET - PALLADIUM. (n.d.). Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Pyridin-4-amines
Introduction: The Privileged Scaffold of 2-Substituted Pyridin-4-amines in Drug Discovery
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Among its isomers, the 2-substituted pyridin-4-amine scaffold holds a privileged position in medicinal chemistry. This specific arrangement of functional groups allows for diverse interactions with biological targets, often serving as a key hinge-binding motif or a versatile scaffold for further functionalization in drug design.[2] The development of efficient and robust synthetic methodologies to access this important class of compounds is therefore of paramount interest to researchers in drug development and organic synthesis.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-nitrogen bonds, revolutionizing the synthesis of complex aromatic and heteroaromatic compounds.[3][4] These methods offer significant advantages over classical approaches, including milder reaction conditions, broader functional group tolerance, and higher yields. This application note provides a detailed guide to the palladium-catalyzed synthesis of 2-substituted pyridin-4-amines, covering key cross-coupling strategies, mechanistic insights, and detailed experimental protocols.
Core Synthetic Strategies: A Palladium-Catalyzed Toolbox
The introduction of various substituents at the 2-position of the pyridin-4-amine core can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the nature of the desired substituent (aryl, alkyl, alkynyl, etc.) and the available starting materials. The most prominent and widely utilized methods include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds for 2-Aryl/Heteroaryl Pyridin-4-amines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heterobiaryl structures.[5][6][7] In the context of our target scaffold, it involves the reaction of a 2-halopyridin-4-amine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridin-4-amine, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
A key consideration for the Suzuki-Miyaura coupling of aminopyridines is the potential for the amine group to coordinate to the palladium center, which can sometimes inhibit the catalytic cycle. However, many successful examples demonstrate that protection of the amine is often not necessary, especially with appropriate ligand selection.[5]
Buchwald-Hartwig Amination: Constructing the Core Pyridin-4-amine Structure
While our focus is on 2-substituted pyridin-4-amines, the Buchwald-Hartwig amination is a pivotal reaction for constructing the aminopyridine core itself, or for introducing N-aryl or N-alkyl substituents at the 4-amino position if desired.[4][8][9][10] This reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Mechanism and Rationale: The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-couplings.
The choice of ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed.[8][9] Strong bases like sodium tert-butoxide are typically required.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the method of choice for installing alkynyl substituents at the 2-position of the pyridin-4-amine ring.[11][12][13] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper salts.
Mechanism and Rationale: The Sonogashira coupling proceeds through two interconnected catalytic cycles.
The reaction is typically carried out under mild conditions, and its functional group tolerance is excellent. The resulting 2-alkynylpyridin-4-amines are valuable intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.[14]
Experimental Protocols
The following protocols are representative examples for the synthesis of 2-substituted pyridin-4-amines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridin-4-amines
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of amino-substituted heteroaryl halides.[5]
Materials and Reagents:
-
2-Chloro-4-aminopyridine
-
Arylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
1 M Aqueous sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
"protocol for in vitro kinase assay using 2-(Pyrrolidin-1-yl)pyridin-4-amine"
Application Note & Protocol
Topic: A General Framework for In Vitro Profiling of Novel Kinase Inhibitors Using 2-(Pyrrolidin-1-yl)pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Robust Kinase Profiling
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and proliferation to metabolism and death.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3]
The journey of a novel compound from a chemical library to a potential therapeutic candidate begins with rigorous biochemical characterization. An in vitro kinase assay is the primary tool for this evaluation, providing quantitative data on a compound's ability to modulate the catalytic activity of a specific kinase.[4] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, self-validating protocol to characterize the inhibitory potential of novel compounds, using This compound as a representative example. This compound features pyridine and pyrrolidine scaffolds, which are prevalent in many known kinase inhibitors, making it an ideal candidate for such profiling.[2][5][6][7]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow that emphasizes the foundational principles of assay development and validation. By following this framework, researchers can generate reliable, reproducible data on kinase inhibition, forming a solid basis for further drug development efforts.
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The fundamental reaction catalyzed by any kinase is the transfer of the γ-phosphate from ATP to a protein or peptide substrate.[3]
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
To measure the inhibitory effect of a compound, we must quantify the rate of this reaction. Numerous detection methods exist, including radiometric assays, fluorescence polarization (FP), and time-resolved FRET (TR-FRET).[3][8][9] For high-throughput screening (HTS) and general applicability, luminescence-based assays that measure the amount of ATP remaining in the reaction are exceptionally robust.[10]
This protocol will focus on an ATP-depletion assay (e.g., Promega's Kinase-Glo®). The principle is elegantly simple: after the kinase reaction proceeds for a set time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal.[10]
-
High Kinase Activity = High ATP consumption = Low remaining ATP = Low Luminescence
-
Low Kinase Activity (Inhibition) = Low ATP consumption = High remaining ATP = High Luminescence
This inverse relationship provides a sensitive and quantitative readout of kinase inhibition.[4][10]
PART 1: Assay Development and Validation: The Foundation of Trustworthy Data
Before screening any compound, the assay itself must be rigorously optimized and validated. This is a non-negotiable step to ensure that the results are meaningful and reproducible. The goal is to establish conditions where the reaction is linear with respect to time and enzyme concentration, and the signal is robust enough for statistical validation.
Core Reagents & Materials
-
Kinase: Recombinant kinase of interest (e.g., Aurora A, FLT3, MPS1).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Kinase Assay Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Note: Optimal buffer conditions can be kinase-specific and may require optimization.[8]
-
ATP: High-purity ATP solution.
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Plates: White, opaque, flat-bottom 96- or 384-well microplates suitable for luminescence.
-
Instrumentation: A luminometer capable of reading microplates.
Step-by-Step Optimization Protocol
1. Enzyme Titration (Determining Optimal Kinase Concentration): The goal is to find the lowest enzyme concentration that yields a robust signal and consumes a reasonable amount of ATP (typically 10-30%) within the desired reaction time.
-
Prepare a series of kinase dilutions in kinase assay buffer.
-
Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM) to the wells.
-
Initiate the reaction by adding the diluted kinase. Include "no enzyme" wells as a negative control.
-
Incubate for a fixed time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP using the detection reagent.
-
Select the enzyme concentration that results in ~20% ATP consumption for subsequent experiments.
2. Reaction Time Course (Ensuring Initial Velocity): The assay must operate within the linear phase of the reaction, where the rate is constant.
-
Using the optimal kinase concentration determined above, set up multiple identical reactions.
-
Stop the reactions at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Measure the remaining ATP at each time point.
-
Plot ATP consumption vs. time and select an incubation time that falls within the initial linear range.
3. ATP Kₘ Determination (Informing Inhibitor Mode of Action): The concentration of ATP used is critical. Assays run at low ATP (near the Kₘ) are more sensitive to ATP-competitive inhibitors, while assays at high, physiological ATP concentrations (1-5 mM) may better reflect cellular activity.[8][11]
-
Using the optimal kinase concentration and time, titrate the ATP concentration from a low (e.g., 0.1 µM) to a high (e.g., 100 µM) level.
-
Measure kinase activity (ATP consumption) at each ATP concentration.
-
Plot activity vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ.
-
For inhibitor screening, a common and effective choice is to use an ATP concentration equal to the determined Kₘ.[11]
4. Assay Validation (Z'-Factor Calculation): The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. A Z' > 0.5 is considered excellent for HTS.
-
Prepare two sets of wells:
-
Max Signal (Negative Control): No kinase, representing 0% ATP consumption.
-
Min Signal (Positive Control): Optimal kinase concentration, representing ~100% activity.
-
-
Run a full plate with multiple replicates of each control (e.g., 48 wells of each).
-
Calculate Z' using the formula: Z' = 1 - [(3σ_p + 3σ_n) / |µ_p - µ_n|], where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.
Summary of Optimization Parameters
The following table provides a template for summarizing the results of the assay development phase.
| Parameter | Experimental Range | Optimal Value | Justification |
| Kinase Concentration | 0.1 - 20 ng/µL | 2.5 ng/µL | Provides ~20% ATP consumption in 60 min. |
| Reaction Time | 0 - 120 min | 60 min | Within the linear range of the reaction. |
| ATP Concentration | 0.1 - 100 µM | 15 µM | Determined to be the apparent Kₘ for the kinase. |
| Z'-Factor | N/A | 0.78 | Indicates a robust and reliable assay window. |
PART 2: Protocol for IC₅₀ Determination of this compound
With the assay conditions validated, this protocol provides the step-by-step methodology for determining the potency (IC₅₀) of the test compound.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of a test compound.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in 100% DMSO. This will create a concentration range to test (e.g., from 10 mM down to 0.5 µM).
-
The final concentration of DMSO in the assay well must be kept constant and low (≤1%) to avoid impacting enzyme activity.[3]
-
-
Assay Plate Setup (per well, for a 20 µL final volume):
-
Add 0.2 µL of the compound dilutions (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Controls:
-
Vehicle Control (0% Inhibition): 0.2 µL of 100% DMSO.
-
Max Inhibition Control (100% Inhibition): 0.2 µL of a known potent inhibitor for the kinase, or simply no enzyme (buffer only in the next step).
-
-
-
Kinase Reaction:
-
Prepare a 2X Kinase Master Mix in kinase assay buffer. For each 10 µL to be added, it will contain twice the final optimal kinase concentration.
-
Add 10 µL of the 2X Kinase Master Mix to each well.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X Substrate/ATP Master Mix. For each 10 µL to be added, it will contain twice the final substrate concentration and twice the final ATP concentration (at Kₘ).
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Master Mix to all wells.
-
-
Incubation and Detection:
-
Centrifuge the plate briefly to mix, then incubate at 30°C for the predetermined optimal time (e.g., 60 minutes).
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data must be normalized to the controls. % Inhibition = 100 * (Signal_Inhibitor - Signal_Vehicle) / (Signal_MaxInhibition - Signal_Vehicle)
-
Signal_Inhibitor: Luminescence from a well with the test compound.
-
Signal_Vehicle: Average luminescence from the DMSO-only wells (0% inhibition).
-
Signal_MaxInhibition: Average luminescence from the no-enzyme or potent inhibitor wells (100% inhibition).
-
-
Generate Dose-Response Curve and IC₅₀:
-
Plot the calculated % Inhibition against the logarithm of the compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model (four-parameter variable slope).
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound at which 50% of the kinase activity is inhibited. This value is derived directly from the curve fitting.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | Reagent instability, pipetting errors, suboptimal concentrations. | Re-validate enzyme and ATP concentrations. Check reagent integrity and dispenser performance. |
| Compound Interference | The compound itself is fluorescent, quenches the signal, or inhibits luciferase. | Run a counterscreen: add the compound directly to a solution of ATP and the detection reagent (no kinase). If the signal is affected, the compound interferes with the detection method.[3] |
| Inconsistent IC₅₀ Values | Compound precipitation at high concentrations, unstable compound in buffer. | Visually inspect wells for precipitation. Reduce the highest concentration tested. Ensure the compound is fully dissolved in DMSO before dilution. |
| Shallow Dose-Response Curve | Non-specific inhibition, compound hitting multiple targets, or assay artifacts. | Re-test with a different detection method. Consider if the compound is aggregating at high concentrations.[3] |
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Assaying The Kinase Activity Of LRRK2 In Vitro. (2022). JoVE. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). PMC - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). PMC - NIH. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). PMC - NIH. [Link]
-
4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. (n.d.). Biosynce. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. promega.com.br [promega.com.br]
- 11. shop.carnabio.com [shop.carnabio.com]
"cell-based assay development for 2-(Pyrrolidin-1-yl)pyridin-4-amine derivatives"
An In-Depth Guide to Cell-Based Assay Development for 2-(Pyrrolidin-1-yl)pyridin-4-amine Derivatives
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of compounds targeting a diverse range of biological entities, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][2][3][4] The successful prosecution of a drug discovery campaign hinges on the development of robust and relevant cell-based assays to accurately characterize the potency and mechanism of action of novel derivatives. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. We eschew a one-size-fits-all template, instead presenting a logical, tiered assay cascade designed to efficiently identify bioactive compounds, confirm target engagement, and elucidate the specific mechanism of action. Each stage is supported by detailed, field-proven protocols and an explanation of the scientific rationale behind key experimental choices.
Section 1: The Strategic Framework for Assay Development
The journey from a novel chemical entity to a well-characterized lead compound requires a systematic and hierarchical screening approach. The goal is to triage compounds efficiently, investing more complex and resource-intensive assays only in the most promising candidates. Our proposed cascade moves from a broad assessment of bioactivity to a highly specific mechanistic analysis.
The Assay Development Cascade
This workflow ensures that fundamental questions of cytotoxicity and general bioactivity are answered before proceeding to confirm direct target interaction and, finally, the functional cellular consequences.
Caption: A tiered workflow for characterizing novel compounds.
Section 2: Tier 1 Protocol - Primary Screening for Bioactivity
The primary goal of this tier is to determine whether the this compound derivatives have any biological effect on whole cells and to establish a therapeutic window by identifying concentrations that induce cytotoxicity.
Rationale for Assay Selection
We recommend a luminescent ATP-based assay, such as Promega's CellTiter-Glo®, over colorimetric methods like MTT. The amount of ATP is directly proportional to the number of metabolically active, viable cells.[5] This method offers superior sensitivity, a simpler "add-mix-measure" protocol that reduces handling errors, and is less prone to interference from colored or reducing compounds compared to tetrazolium-based assays.[5][6]
Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)
Objective: To quantify the number of viable cells in culture following treatment with test compounds.
Materials:
-
Cell line of interest (e.g., A549, HEK293, or a specific cancer line relevant to the putative target).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
White, opaque-walled 96-well or 384-well assay plates.
-
This compound derivatives dissolved in 100% DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. G7570).[7]
-
Multichannel pipette or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend in complete growth medium to a pre-determined optimal density (e.g., 5,000 cells/100 µL for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of the assay plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute this series in complete growth medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the test compounds. Include "vehicle-only" (e.g., 0.5% DMSO) and "no-cell" (medium only) controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures thermal stability for the luciferase reaction.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
-
Signal Development and Measurement:
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence from the "no-cell" control wells from all other measurements.
-
Normalize the data to the "vehicle-only" control, which represents 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 3: Tier 2 Protocol - Confirming Target Engagement
A compound may affect cell viability through off-target mechanisms. It is crucial to verify that the compound physically interacts with its intended protein target within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9]
Rationale for Assay Selection
CETSA is based on the principle that when a ligand binds to its target protein, it confers thermal stability, increasing the protein's melting temperature.[9] By heating cell lysates treated with a compound and then quantifying the amount of non-denatured (soluble) target protein remaining, one can directly infer target engagement.[8] This technique requires no labels or modifications to the compound or the protein.
Protocol: Western Blot-Based CETSA
Objective: To determine if a test compound stabilizes its target protein against thermal denaturation in a cellular context.
Materials:
-
Cells expressing the target of interest.
-
PBS and appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Test compound and vehicle (DMSO).
-
PCR machine or thermal cycler with a gradient function.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Gel imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound at a fixed concentration (e.g., 10x the GI₅₀) or vehicle for 1-2 hours.
-
Harvest the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Collect the supernatant (soluble protein fraction).
-
-
Thermal Challenge:
-
Aliquot the clarified lysate into several PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[11] One aliquot should be kept at 4°C as the unheated control.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[8]
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each supernatant.
-
Normalize the samples by loading an equal amount of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[12]
-
Perform electrophoresis to separate proteins by size.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Normalize the intensity of each heated sample to the unheated (4°C) control for that treatment group.
-
Plot the normalized soluble protein fraction against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates target stabilization and engagement.
Section 4: Tier 3 Protocols - Elucidating Mechanism of Action (MoA)
Once a compound is confirmed to bind its target, the next step is to understand the functional consequences. The appropriate assay depends on the class of the target protein.
If the Target is a Protein Kinase...
Kinase inhibitors block the phosphorylation of downstream substrates. Therefore, the most direct functional readout is to measure the phosphorylation status of a known substrate.
Caption: Inhibition of a kinase blocks substrate phosphorylation.
Protocol: Phospho-Protein Western Blot
Objective: To measure the change in phosphorylation of a specific kinase substrate in response to compound treatment.
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells and allow them to attach overnight.
-
Critical Step: To reduce basal signaling, replace the complete growth medium with a low-serum or serum-free medium and incubate for 12-24 hours. This synchronizes the cells and lowers background phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the serum-starved cells with various concentrations of the kinase inhibitor or vehicle for 1-2 hours.
-
Stimulate the signaling pathway by adding the appropriate growth factor or ligand (e.g., EGF for EGFR) for a short period (e.g., 5-15 minutes).
-
-
Lysis and Protein Quantification:
-
Immediately wash cells with ice-cold PBS and lyse with a buffer containing both protease and phosphatase inhibitors .
-
Quantify protein concentration as described in the CETSA protocol.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Critical Step: Use two separate blots or strip and re-probe a single blot.
-
Blot 1: Probe with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).
-
Blot 2: Probe with a primary antibody for the total amount of the substrate protein (e.g., anti-total-ERK). This is essential for normalization.
-
-
Proceed with secondary antibody incubation and detection.
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and the total protein at each compound concentration.
-
Calculate the ratio of (phospho-protein / total protein) to normalize for any loading differences.
-
Plot this ratio against the log of the compound concentration to determine the IC₅₀ for inhibition of substrate phosphorylation.
If the Target is a Gq-Coupled GPCR...
Activation of Gq-coupled GPCRs leads to the release of calcium (Ca²⁺) from intracellular stores, a rapid and measurable event.[14]
Caption: Gq-coupled GPCR activation pathway leading to calcium release.
Protocol: Fluorescent Calcium Mobilization Assay
Objective: To measure intracellular calcium flux in response to GPCR modulation by the test compounds.
Materials:
-
Cells expressing the GPCR of interest (e.g., CHO or HEK293 stable cell line).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit).[15]
-
Probenecid (often included in kits) to prevent dye leakage from cells.[16]
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in an assay buffer.
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[14][16]
-
-
Compound Preparation: Prepare a dilution plate of the test compounds at 2x-5x the final desired concentration.
-
Measurement:
-
Place both the cell plate and the compound plate into the kinetic plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically adds the compound from the source plate to the cell plate.
-
Immediately begin recording the fluorescence intensity kinetically for 1-3 minutes.[16]
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
For agonists, plot the response against the log of compound concentration to determine the EC₅₀.
-
For antagonists, pre-incubate cells with the antagonist before adding a known agonist at its EC₈₀ concentration. A decrease in the agonist's response indicates antagonism, from which an IC₅₀ can be calculated.
If the Target is a Potassium Ion Channel...
Directly measuring potassium (K⁺) flux can be challenging. A common and effective high-throughput strategy is to use thallium (Tl⁺) as a surrogate for K⁺, as it passes through most K⁺ channels and can be detected with specific fluorescent dyes.[17]
Caption: Workflow for a Thallium Flux-based potassium channel assay.
Protocol: Thallium Flux Assay (e.g., FluxOR™ Kit)
Objective: To measure K⁺ channel activity by monitoring Tl⁺ influx.
Materials:
-
Cells expressing the K⁺ channel of interest.
-
Black-walled, clear-bottom microplates.
-
FluxOR™ Thallium Detection Kit or similar.[17]
-
Assay buffer (Chloride-free).
-
Stimulus buffer (containing Tl₂SO₄).
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight.
-
Dye Loading: Prepare and add the FluxOR™ dye loading solution to the cells. Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Add the this compound derivatives at various concentrations.
-
Measurement:
-
Place the plate in a fluorescence reader.
-
Use an injector to add the thallium-containing stimulus buffer.
-
Immediately read the kinetic fluorescence signal. An increase in fluorescence indicates Tl⁺ entry through open K⁺ channels.
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the endpoint fluorescence.
-
For inhibitors, a dose-dependent decrease in the signal will be observed, from which an IC₅₀ can be determined.
-
For activators, a dose-dependent increase in the signal will be observed, allowing for EC₅₀ determination.
Section 5: Data Summary and Interpretation
To maintain clarity and facilitate decision-making, results from the assay cascade should be systematically organized.
| Assay Tier | Assay Name | Purpose | Primary Output | Key Parameter(s) |
| Tier 1 | Cell Viability (ATP-based) | Identify bioactive and cytotoxic concentrations | Luminescence | GI₅₀ / CC₅₀ |
| Tier 2 | Cellular Thermal Shift Assay (CETSA) | Confirm direct binding to the target in cells | Western Blot Band Intensity | Thermal Shift (ΔTₘ) |
| Tier 3 | Phospho-Protein Western Blot | Quantify inhibition of kinase activity | Phospho/Total Protein Ratio | IC₅₀ |
| Tier 3 | Calcium Mobilization | Quantify GPCR modulation | Relative Fluorescence Units (RFU) | EC₅₀ (Agonist) / IC₅₀ (Antagonist) |
| Tier 3 | Thallium Flux | Quantify ion channel modulation | Rate of Fluorescence Change | EC₅₀ (Activator) / IC₅₀ (Inhibitor) |
References
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Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Ion Channel Screening. Available from: [Link]
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ION Biosciences. Ion Channel Assay Services. Available from: [Link]
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Charles River Laboratories. Ion Channel Assays. Available from: [Link]
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Wikipedia. Nicotine. Available from: [Link]
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Almqvist H, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 2016;1439:237-51. Available from: [Link]
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Wang T, et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discov. 2017;22(6):738-746. Available from: [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022. Available from: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. Methods Mol Biol. 2022;2514:131-144. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). 2023;16(11):1598. Available from: [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available from: [Link]
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Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]
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Liu, B., Wu, D. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol 3(11): e793. (2013). Available from: [Link]
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BMG LABTECH. Kinase assays. 2020. Available from: [Link]
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Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Cell Viability Assays. Available from: [Link]
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ResearchGate. Biological activity pyridin-2-ones & pyrimidin-4-ones. Available from: [Link]
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Axxam SpA. In Vitro Assays | Electrophysiology. Available from: [Link]
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Creative Diagnostics. Western Blot-Preparation Protocol. Available from: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). 2020. Available from: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci. 2024;25(10):5445. Available from: [Link]
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Reaction Biology. Ion Channel Assays. Available from: [Link]
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ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Available from: [Link]
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Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. Available from: [Link]
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Eurofins Discovery. Ion Channel Testing Services. Available from: [Link]
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European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. 2013. Available from: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol 12(19): e4519. (2022). Available from: [Link]
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Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules. 2022;27(17):5593. Available from: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021;14(4):354. Available from: [Link]
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Wikipedia. Pyrrolidine. Available from: [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
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Creative Biolabs. Western Blot Protocol. Available from: [Link]
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Reaction Biology. GPCR Assay Services. Available from: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2018;23(11):2949. Available from: [Link]
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JoVE. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available from: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. 2024;35(1):2352822. Available from: [Link]
-
Beacham DW, et al. Cell-based potassium ion channel screening using the FluxOR assay. J Biomol Screen. 2010;15(4):441-6. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2020;15(1):287-293. Available from: [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J Med Chem. 2006;49(4):1460-7. Available from: [Link]
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Application and Protocol for High-Throughput Screening of 2-(Pyrrolidin-1-yl)pyridin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules from vast chemical libraries.[1][2] The selection of compounds for these libraries is a critical determinant of success, with a focus on molecules possessing "privileged structures" – scaffolds known to interact with various biological targets. The 2-(pyrrolidin-1-yl)pyridin-4-amine core represents such a scaffold, integrating the basicity and hydrogen bonding capacity of the aminopyridine moiety with the conformational constraints and potential for improved pharmacokinetic properties conferred by the pyrrolidine ring.[3][4]
While direct literature on the high-throughput screening of this compound is nascent, its structural components are prevalent in molecules targeting a range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[5][6] The aminopyridine structure is a known hinge-binding motif in many kinase inhibitors, and the pyrrolidine group can occupy hydrophobic pockets, enhancing potency and selectivity. This application note provides a comprehensive guide to the design and execution of HTS campaigns utilizing this compound and its analogs, presenting both biochemical and cell-based assay protocols to interrogate its biological activity.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a screening compound is paramount for robust assay development and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | [7] |
| Molecular Weight | 163.22 g/mol | [7] |
| CAS Number | 722550-01-8 | [7][8] |
| Appearance | Varies (typically a solid) | N/A |
| Solubility | Soluble in DMSO and other organic solvents | General Chemical Knowledge |
Note: For HTS, it is crucial to procure the compound with the highest possible purity and to perform quality control to confirm identity and stability.
Hypothetical Target Class: Protein Kinases
Given the prevalence of the aminopyridine scaffold in kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify inhibitors of a protein kinase, herein referred to as "Target Kinase X." The protocols provided can be adapted to other target classes with appropriate modifications.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process designed to efficiently identify and validate true "hits" from a large compound collection.[9]
Caption: High-Throughput Screening Workflow Diagram.
Part 1: Biochemical Assay for Target Kinase X Inhibition
Biochemical assays provide a direct measure of a compound's effect on a purified biological target, in this case, Target Kinase X.[5] These assays are often the first step in an HTS campaign due to their robustness and lower complexity compared to cell-based assays.
Principle of the Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase HTS. The assay measures the phosphorylation of a substrate peptide by Target Kinase X.
Materials and Reagents
-
Target Kinase X: Purified, active enzyme.
-
Substrate Peptide: Biotinylated peptide substrate for Target Kinase X.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
-
This compound: 10 mM stock in 100% DMSO.
-
Positive Control: A known inhibitor of Target Kinase X.
-
Negative Control: DMSO.
-
Microplates: 384-well, low-volume, black plates.[1]
-
Plate Reader: TR-FRET capable microplate reader.
Protocol: Step-by-Step
-
Compound Plating:
-
Prepare a dilution series of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor for positive controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of Target Kinase X and the biotinylated substrate peptide in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix containing the Europium-labeled antibody and SA-APC in detection buffer.
-
Dispense 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Data Analysis and Quality Control
-
Z'-factor: This metric is used to assess the quality of the assay.[9] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."
Part 2: Cell-Based Assay for Target Kinase X Pathway Modulation
Cell-based assays are crucial for confirming the activity of hits in a more physiologically relevant context and for identifying compounds that may act through mechanisms other than direct target inhibition.[5][10]
Principle of the Assay
This protocol describes a reporter gene assay in a cell line where the expression of a reporter protein (e.g., luciferase) is dependent on the activity of Target Kinase X signaling pathway.
Caption: Hypothetical Signaling Pathway for the Cell-Based Assay.
Materials and Reagents
-
Reporter Cell Line: A stable cell line expressing the Target Kinase X and the reporter gene construct.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.
-
Stimulant: A ligand or stimulus that activates the Target Kinase X pathway.
-
This compound: 10 mM stock in 100% DMSO.
-
Positive Control: A known inhibitor of the pathway.
-
Negative Control: DMSO.
-
Microplates: 384-well, white, solid-bottom plates suitable for luminescence measurements.[1]
-
Luciferase Assay Reagent: A commercial reagent for detecting luciferase activity.
-
Luminometer: A plate-based luminometer.
Protocol: Step-by-Step
-
Cell Plating:
-
Harvest and count the reporter cells.
-
Resuspend the cells in culture medium to the desired density.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator overnight.
-
-
Compound Addition:
-
Add 100 nL of the diluted this compound, positive control, or DMSO to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare the stimulant at the desired concentration in culture medium.
-
Add 5 µL of the stimulant to all wells except for the unstimulated controls.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate-based luminometer.
-
Data Analysis and Interpretation
-
Data analysis is similar to the biochemical assay, with Z'-factor and percent inhibition calculations.
-
Hits from the cell-based assay that were also active in the biochemical assay are considered "confirmed hits."
-
Compounds active in the cell-based assay but not the biochemical assay may have off-target effects or act at a different point in the signaling pathway and warrant further investigation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign with this compound against a hypothetical protein kinase target. The combination of a direct biochemical assay and a pathway-based cellular assay ensures a comprehensive initial assessment of the compound's biological activity.
Following the identification and confirmation of hits, subsequent steps would involve:
-
Dose-response curves: To determine the potency (IC₅₀) of the confirmed hits.
-
Selectivity profiling: Screening hits against a panel of related kinases to assess their selectivity.
-
Mechanism of action studies: To elucidate how the compound inhibits the target.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the hit compound to improve its potency and other properties.
By leveraging the privileged aminopyridine-pyrrolidine scaffold and employing rigorous HTS methodologies, this compound and its derivatives hold promise as starting points for the discovery of novel therapeutics.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
Biosynce. (n.d.). 4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
-
PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed Central. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved from [Link]
-
ResearchGate. (2025, August 7). High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]
-
Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, November 13). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]
-
YouTube. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one.... Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
IU School of Medicine. (n.d.). High-Throughput Screening. Retrieved from [Link]
-
PubMed Central. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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Application of 2-(Pyrrolidin-1-yl)pyridin-4-amine in Cancer Cell Line Studies: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Pyrrolidin-1-yl)pyridin-4-amine and its analogs in cancer cell line studies. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of its potential as an anti-cancer agent.
Introduction: The Therapeutic Potential of Aminopyridine Scaffolds
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1] The addition of a pyrrolidine group and an amine at specific positions can significantly modulate the pharmacological profile of the pyridine core, making this compound a compound of interest for cancer research. While direct studies on this specific molecule are emerging, research on structurally similar compounds, such as 2-amino-4-(1-piperidine) pyridine, has demonstrated significant inhibitory effects on cancer cell proliferation, particularly in colon cancer.[2][3] This guide will leverage this knowledge to propose a detailed framework for investigating the anticancer properties of this compound.
Part 1: Postulated Mechanisms of Action
Based on the available literature for analogous compounds, we can postulate two primary mechanisms through which this compound may exert its anti-cancer effects.
Downregulation of the FOXA2 Signaling Pathway
The Forkhead Box A2 (FOXA2) protein is a transcription factor that has been implicated in the progression of several cancers, including colon cancer.[4] Studies on the closely related compound, 2-amino-4-(1-piperidine) pyridine, have shown that it inhibits colon cancer cell proliferation by down-regulating the expression of FOXA2.[2][3] This leads to a cascade of downstream effects, including the suppression of epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2]
Caption: Postulated mechanism of this compound via FOXA2 inhibition.
Potential Inhibition of Rho-Associated Kinase (ROCK)
The pyridine scaffold is a common feature in a class of molecules known as ROCK inhibitors.[5] Rho-associated kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration, invasion, and proliferation.[6][7] Several studies have demonstrated that inhibiting ROCK can revert the malignant phenotype of cancer cells. Given the structural similarities, it is plausible that this compound may also exhibit inhibitory activity against ROCK kinases.
Caption: A three-phase experimental workflow for compound evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
HCT116, HT29, or DLD-1 cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116) [8]* this compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Based on the data from the piperidine analog, a starting concentration range of 10 µM to 200 µM is recommended. [3]Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of the compound on the expression levels of target proteins like FOXA2 and key proteins in the ROCK pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies.
Materials:
-
Cell lysates from treated and untreated cells.
-
Protein electrophoresis equipment and reagents (SDS-PAGE gels, running buffer).
-
Protein transfer system (transfer buffer, PVDF or nitrocellulose membrane).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-FOXA2, anti-ROCK1, anti-ROCK2, anti-p-MYPT1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Part 4: Data Interpretation and Expected Outcomes
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative data from the proposed experiments, based on the results from the piperidine analog. [3]
| Cell Line | Assay | Treatment Concentration (µM) | Expected Outcome |
|---|---|---|---|
| HCT116 | MTT | 10 - 200 | Dose-dependent decrease in viability |
| HT29 | MTT | 10 - 200 | Dose-dependent decrease in viability |
| DLD-1 | MTT | 10 - 200 | Dose-dependent decrease in viability |
| HCT116 | Annexin V/PI | IC50 | Increased percentage of apoptotic cells |
| HT29 | Annexin V/PI | IC50 | Increased percentage of apoptotic cells |
| HCT116 | Western Blot | IC50 | Decreased FOXA2 expression |
| HT29 | Western Blot | IC50 | Decreased FOXA2 expression |
Causality and Self-Validation
The experimental design is structured to be self-validating. The initial MTT assay will establish a dose-dependent cytotoxic effect. The Annexin V/PI staining will then confirm that this cytotoxicity is due to the induction of apoptosis. Finally, the Western blot analysis will elucidate the underlying molecular mechanism, either by confirming the downregulation of FOXA2, showing an effect on the ROCK pathway, or potentially revealing other targets. A consistent and logical progression of results across these assays will provide strong evidence for the anti-cancer activity of this compound.
References
-
Burnette, W. N. (1981). "Western blotting": electrophoretic transfer of proteins from sodium dodecyl sulfate-polyacrylamide gels to unmodified nitrocellulose and radiographic detection with antibody and radioiodinated protein A. Analytical biochemistry, 112(2), 195–203. [Link]
-
Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(12), 5028–5037. [Link]
-
Wang, J., Li, B., & Su, X. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech, 9(10), 378. [Link]
-
Zhu, Y., Yang, Y., Zhang, G., Wang, F., & Li, D. (2018). FOXA2 promotes the proliferation, migration and invasion, and epithelial mesenchymal transition in colon cancer. Oncology letters, 15(5), 7947–7955. [Link]
-
Wang, J., Li, B., & Su, X. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech, 9(10), 378. [Link]
-
Liu, S., & Liu, A. (2024). Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer. Journal of Gastrointestinal Oncology, 15(1), 136–151. [Link]
-
National Center for Biotechnology Information. (n.d.). ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)]. Gene. Retrieved January 26, 2026, from [Link]
-
Reyes-Melo, F. D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved January 26, 2026, from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXA2 promotes the proliferation, migration and invasion, and epithelial mesenchymal transition in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer - Du - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
Application Notes & Protocols: Investigating 2-(Pyrrolidin-1-yl)pyridin-4-amine as a Potential PLK4 Inhibitor
Abstract
This document provides a comprehensive guide for the investigation of 2-(Pyrrolidin-1-yl)pyridin-4-amine as a potential inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the centrosome and the mitotic spindle.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers, leading to abnormal centrosome numbers, genomic instability, and tumorigenesis.[1][2][3][4] This makes PLK4 a compelling target for anticancer drug development.[1][3] These application notes are designed for researchers in oncology, cell biology, and drug discovery, providing a structured workflow from initial in vitro kinase assays to cell-based phenotypic screens and selectivity profiling. The protocols herein are grounded in established methodologies for kinase inhibitor validation, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Targeting PLK4
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, ensuring the faithful segregation of chromosomes during mitosis.[1][4] Its overexpression has been documented in a range of malignancies, including breast, colorectal, and lung cancer, often correlating with poor prognosis.[1][4][5] The essential role of PLK4 in cell division, coupled with its aberrant expression in cancer, positions it as a high-value therapeutic target.[1][2][3] Inhibition of PLK4 can disrupt the mitotic machinery, leading to mitotic catastrophe and apoptosis in cancer cells, which are often more sensitive to mitotic stress than normal cells.[1][6][7]
Several small molecule inhibitors of PLK4 have been developed, including the clinical candidate CFI-400945 and the highly selective research tool Centrinone.[1][8][9][10][11] These compounds have been instrumental in elucidating the cellular consequences of PLK4 inhibition and have shown promise in preclinical and clinical settings.[1][4][8] The compound this compound is a novel small molecule with structural motifs that suggest potential kinase binding activity. This guide outlines a systematic approach to determine if this compound can effectively and selectively inhibit PLK4.
Workflow for a Potential PLK4 Inhibitor
The investigation of a novel compound as a potential PLK4 inhibitor follows a multi-stage process. This workflow ensures a thorough characterization, from initial biochemical activity to cellular effects and target selectivity.
Caption: A multi-phase workflow for the validation of a potential PLK4 inhibitor.
Phase 1: Biochemical Validation
The initial step is to ascertain whether this compound directly interacts with and inhibits the enzymatic activity of recombinant PLK4 in a cell-free system.
In Vitro Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12] A luminescent signal that is positively correlated with kinase activity allows for the quantification of inhibition.[12]
Protocol 1: ADP-Glo™ PLK4 Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in kinase buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a reaction mix containing recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like casein), and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the PLK4 enzyme/substrate/ATP mix.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
Measure luminescence using a plate reader.
-
Data Analysis: IC50 and Ki Determination
From the in vitro kinase assay data, the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A low nanomolar IC50 is indicative of a potent inhibitor. For comparison, the known PLK4 inhibitor CFI-400945 has an IC50 of approximately 2.8 nM.[3]
Table 1: Comparative IC50 Values of Known PLK4 Inhibitors
| Inhibitor | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| CFI-400945 | 2.8 | >10,000 | 70.7 | [3][13][14] |
| Centrinone | ~0.16 (Ki) | >10,000 | >10,000 | [9][11] |
Phase 2: Cellular Characterization
If biochemical activity is confirmed, the next phase is to evaluate the effect of this compound on cancer cells.
Cell Proliferation and Viability Assays
Principle: These assays determine the effect of the compound on cell growth and survival. A reduction in proliferation is an expected outcome of PLK4 inhibition.[15]
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., breast cancer line MDA-MB-231 or lung cancer line H460) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Analysis of Centrosome Number
Principle: PLK4 is the master regulator of centriole duplication.[1][2] Its inhibition is expected to lead to a decrease in centrosome number, while partial inhibition or off-target effects on other kinases like Aurora B can lead to centrosome amplification.[16]
Protocol 3: Immunofluorescence Staining for Centrosomes
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the investigational compound at a concentration around its cellular IC50 for 48-72 hours. Use a known PLK4 inhibitor like Centrinone as a positive control for centrosome loss.[16]
-
-
Fixation and Permeabilization:
-
Fix the cells with cold methanol.
-
Permeabilize the cells with a detergent-based buffer (e.g., PBS with Triton X-100).
-
-
Immunostaining:
-
Incubate with a primary antibody against a centrosomal marker (e.g., gamma-tubulin or pericentrin).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of centrosomes per cell.
-
Cell Cycle Analysis
Principle: Inhibition of PLK4 can lead to mitotic defects and cell cycle arrest, often in the G2/M phase, or result in polyploidy due to failed cytokinesis.[1][16]
Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
-
Phase 3: Selectivity and Mechanistic Studies
The final phase aims to establish the selectivity of the compound for PLK4 and to confirm the on-target mechanism of action.
Kinase Selectivity Profiling
Principle: It is crucial to determine if the compound inhibits other kinases, as off-target effects can confound experimental results and lead to toxicity. PLK4 has high catalytic similarity with Aurora kinases, making them important kinases to check for cross-reactivity.[13] The known inhibitor CFI-400945, for instance, also shows some activity against Aurora B kinase.[14]
Protocol 5: Kinase Panel Screening
-
Submit this compound to a commercial kinase screening service (e.g., Thermo Fisher's SelectScreen™ or Eurofins' KinaseProfiler™).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases.
-
For any significant "hits" (e.g., >50% inhibition), perform follow-up IC50 determinations to quantify the off-target activity.
Caption: The proposed mechanism of action for a PLK4 inhibitor.
Western Blot Analysis
Principle: Western blotting can be used to assess the levels of key proteins involved in the PLK4 signaling pathway and cell cycle regulation. For example, inhibition of PLK4 can affect the expression or phosphorylation status of downstream effectors.
Protocol 6: Western Blotting
-
Protein Extraction:
-
Treat cells with the compound, lyse them, and quantify the total protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-PLK4, Cyclin B1, phospho-Histone H3 as a mitotic marker).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential PLK4 inhibitor. The successful completion of these protocols will establish its potency, cellular activity, and selectivity. Positive results would warrant further preclinical development, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicological profiling. The modular nature of this guide allows for its adaptation to the investigation of other novel kinase inhibitors, providing a robust and scientifically sound pathway for early-stage drug discovery.
References
- Patsnap Synapse. (2024, June 21). What are PLK4 inhibitors and how do they work?
- bioRxiv. (2025, February 23). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity.
- PubMed Central. (2019, April 29). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer.
- PNAS. (2018, October 30). CFI-400945 is not a selective cellular PLK4 inhibitor.
- Selleck Chemicals. CFI-400945 | PLK inhibitor | CAS 1338806-73-7.
- AACR Journals. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management.
- ORIC Pharmaceuticals. (2023, April 19). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for PLK4.
- BLDpharm. 1949816-11-8|this compound hydrochloride.
- MedchemExpress.com. Centrinone (LCR-263) | PLK4 Inhibitor.
- PubMed Central. (2021, March 12). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy.
- ACS Infectious Diseases. (2021, April 30). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.
- PubMed. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial.
- BPS Bioscience. PLK4 Kinase Assay Protocol.
- Oxford Academic. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer.
- PubMed. (2020, July 17). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics.
- NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- ResearchGate. PLK4 autophosphorylates. (A) Results of an in vitro kinase assay using....
- MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
- AACR Journals. (2022, June 15). Abstract 5660: Anti-proliferation effect of polo-like kinase-4 inhibitor in ovarian cancer via AKT/mTOR/p70S6K pathway.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Tocris Bioscience. Centrinone | Polo-like Kinase.
- PNAS. Role for polo-like kinase 4 in mediation of cytokinesis.
- NIH. (2024, February 16). PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer.
- Taylor & Francis. (2023, June 23). Full article: PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer.
- American Chemical Society. (2025, March 26). Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate. (2025, August 9). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents.
Sources
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- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. medchemexpress.com [medchemexpress.com]
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- 16. pnas.org [pnas.org]
Topic: Development of GPCR Ligands from the 2-(Pyrrolidin-1-yl)pyridin-4-amine Scaffold
An Application Note for Drug Discovery Professionals
Abstract
The 2-(pyrrolidin-1-yl)pyridin-4-amine core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel G-Protein Coupled Receptor (GPCR) ligands. The unique combination of the electron-rich pyridine ring, the basic pyrrolidine nitrogen, and the strategically positioned amino group provides multiple points for chemical modification to fine-tune pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the systematic development of GPCR ligands from this scaffold, covering synthetic strategy, primary screening, functional characterization, and data interpretation. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Rationale for the Scaffold
G-Protein Coupled Receptors (GPCRs) constitute the largest family of transmembrane proteins and are the targets for over a third of all approved drugs.[1] The discovery of novel ligands with high affinity and selectivity for specific GPCR subtypes remains a cornerstone of modern pharmacology.[2] Nitrogen-containing heterocyclic compounds, particularly those incorporating pyridine and pyrrolidine rings, are prevalent in a vast number of biologically active compounds and approved drugs due to their ability to form key hydrogen bonds, salt bridges, and other non-covalent interactions within receptor binding pockets.[3][4]
The this compound scaffold is particularly compelling. The 4-amino group can act as a potent hydrogen bond donor, while the pyrrolidine nitrogen provides a basic center for salt-bridge formation. The pyridine ring itself can engage in π-stacking interactions. This arrangement has shown promise in the development of modulators for various GPCRs, most notably muscarinic acetylcholine receptors, where similar 2-aminopyridine cores have yielded potent and selective positive allosteric modulators (PAMs).[5][6][7] This application note outlines a strategic workflow for leveraging this scaffold to discover and characterize new GPCR ligands.
Caption: Core chemical structure of this compound.
Synthetic Strategy: Building a Focused Compound Library
A successful GPCR drug discovery campaign begins with a chemically diverse yet focused library of compounds. The synthesis of analogs based on the this compound scaffold can be efficiently achieved through a convergent synthetic route, allowing for late-stage diversification.
Rationale: The most common approach involves starting with a di-substituted pyridine, such as 2-chloro-4-nitropyridine or 2,4-dichloropyridine. This allows for sequential nucleophilic aromatic substitution (SNAr) reactions, which are generally high-yielding and tolerant of a wide range of functional groups. The differential reactivity of the 2- and 4-positions on the pyridine ring can be exploited to control the order of substitution.
A plausible synthetic workflow is as follows:
-
Step 1: Introduction of the Pyrrolidine Moiety. Reacting 2,4-dichloropyridine with pyrrolidine. The greater electrophilicity at the 4-position often favors initial substitution at this site, but reaction conditions can be optimized to control regioselectivity.
-
Step 2: Introduction of the Amine. The remaining chlorine at the 2-position is then displaced with a diverse panel of primary or secondary amines. This is a key diversification step. Alternatively, if starting with a 4-nitro precursor, the nitro group is first reduced to an amine, which can then be acylated, alkylated, or used in reductive amination to build diversity.
This strategy allows for the rapid generation of analogs to probe the structure-activity relationship (SAR) at different points of the molecule.
Experimental Protocols: A Validated Screening Cascade
Identifying promising ligands requires a robust screening cascade that progresses from high-throughput primary screens to more detailed secondary functional assays.
Caption: A typical workflow for GPCR ligand discovery and characterization.
Primary Screening: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of newly synthesized compounds for the target GPCR. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.[8]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the GPCR of interest (e.g., HEK293 or CHO cells). Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand (e.g., [3H]-NMS for muscarinic receptors) at its Kd concentration, and 25 µL of membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM atropine), 25 µL of radioligand, and 25 µL of membranes. This determines the amount of radioligand that binds to non-receptor components.
-
Test Compound: Add 50 µL of the test compound (at various concentrations, typically from 10 nM to 100 µM), 25 µL of radioligand, and 25 µL of membranes.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Secondary Screening: Functional Assays
Compounds that demonstrate significant binding affinity are advanced to functional assays to determine their pharmacological activity (agonist, antagonist, or allosteric modulator). The choice of assay depends on the G-protein coupling of the target receptor.[9]
Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.
Protocol 1: Calcium Mobilization Assay (for Gq-coupled GPCRs)
Objective: To measure the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor. This is a common method for identifying agonists and antagonists.[10][11]
Methodology:
-
Cell Plating: Seed cells stably expressing the Gq-coupled GPCR of interest into black-walled, clear-bottom 96-well or 384-well plates. Allow cells to adhere and grow overnight to form a confluent monolayer.[10]
-
Dye Loading:
-
Aspirate the growth medium from the wells.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium Assay Kit).[10][12]
-
Add the loading buffer to each well and incubate the plate for 30-60 minutes at 37°C, 5% CO2. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[10]
-
-
Compound Addition and Measurement:
-
Place the assay plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., a FlexStation® or FLIPR®).
-
For Agonist Mode: The instrument adds the test compounds at various concentrations to the wells while simultaneously monitoring the fluorescence intensity over time (typically for 90-180 seconds). An increase in fluorescence indicates calcium release.
-
For Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes before adding a known agonist at its EC80 concentration. A potent antagonist will block the agonist-induced fluorescence increase.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU = Max - Min) is directly proportional to the amount of intracellular calcium released.[10]
-
Plot ΔRFU against the log concentration of the compound.
-
For agonists, fit the data to a sigmoidal curve to determine the EC50 (potency) and the maximum response (efficacy).
-
For antagonists, determine the IC50 and calculate the Kb using the Schild regression or Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled GPCRs)
Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which increase upon Gs activation and decrease upon Gi activation.[13][14]
Methodology:
-
Cell Plating: Plate cells expressing the Gs- or Gi-coupled GPCR of interest in a suitable assay plate and grow overnight.
-
Assay Procedure:
-
Aspirate the growth medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of cAMP, allowing it to accumulate to measurable levels.[14]
-
For Gs Agonist Mode: Add test compounds and incubate for 30-60 minutes at 37°C.
-
For Gi Agonist/Antagonist Mode: Add test compounds. For antagonist testing, pre-incubate before adding a known agonist. To measure the decrease in cAMP for Gi-coupled receptors, cells are typically co-stimulated with forskolin, an adenylyl cyclase activator. A Gi agonist will inhibit this forskolin-induced cAMP production.[15]
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Perform the detection reaction, which typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine EC50/IC50 values and maximum efficacy as described for the calcium assay.
-
Data Interpretation: Building a Structure-Activity Relationship (SAR)
The ultimate goal is to understand how chemical modifications to the this compound scaffold affect its biological activity. By systematically changing substituents and correlating these changes with binding affinity and functional potency, a robust SAR can be established.[16]
Table 1: Example SAR Data for a Hypothetical Series of M1 Muscarinic Receptor Ligands
| Compound ID | R-Group on 4-Amine | M1 Binding Affinity (Ki, nM) | M1 Functional Potency (EC50, nM) |
| Parent | -H | 850 | >10,000 |
| 1a | -CH3 | 620 | 8,500 |
| 1b | -C(=O)CH3 | 150 | 980 |
| 1c | -C(=O)Ph | 45 | 210 |
| 1d | -C(=O)-(4-F-Ph) | 28 | 155 |
Interpretation of Hypothetical Data: The data in Table 1 suggests that acylation of the 4-amino group is critical for activity. Introducing an acetyl group (1b) improves both binding and functional potency compared to the parent structure. Extending this to a benzoyl group (1c) provides a significant boost in activity, suggesting a potential hydrophobic or aromatic interaction in the binding pocket. Finally, adding an electron-withdrawing fluorine to the phenyl ring (1d) further enhances potency, guiding the next round of synthetic optimization.
Conclusion
The this compound scaffold provides a fertile starting point for the development of novel GPCR ligands. By employing a systematic approach that combines rational synthetic diversification with a robust cascade of binding and functional assays, researchers can efficiently navigate the path from initial hit identification to lead optimization. The detailed protocols and strategic insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals aiming to unlock the therapeutic potential of this promising chemical series.
References
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Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). [Link]
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MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]
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MDPI. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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ResearchGate. (2021). Ligand- and structure-based pharmacophore modeling, docking study reveals 2-[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a potential anticancer agent of CDK9/cyclin T1 kinase. ResearchGate. [Link]
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PMC - NIH. (2018). MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. PMC - NIH. [Link]
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MDPI. (2020). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI. [Link]
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PMC - NIH. (2017). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC - NIH. [Link]
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PubMed. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed. [Link]
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ResearchGate. (2012). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. ResearchGate. [Link]
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NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
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MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
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PubMed. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]
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ResearchGate. (2001). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]
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PubMed. (2018). Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits. PubMed. [Link]
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Application Notes and Protocols: The Strategic Use of 2-(Pyrrolidin-1-yl)pyridin-4-amine in Fragment-Based Drug Discovery
Introduction: Embracing Complexity with Simplicity in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] The philosophy of FBDD is elegantly simple: identify low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target and then, through structure-guided optimization, evolve these fragments into potent and selective drug candidates.[2] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3]
Within the vast landscape of chemical fragments, 2-(Pyrrolidin-1-yl)pyridin-4-amine emerges as a particularly intriguing starting point for FBDD campaigns. Its unique architecture, combining a hydrogen-bond-donating aminopyridine moiety with a three-dimensionally rich pyrrolidine ring, presents a compelling scaffold for engaging with a variety of protein targets, notably protein kinases.[4][5] The aminopyridine portion can act as a "hinge-binder," a common motif in kinase inhibitors, while the pyrrolidine can be chemically elaborated to access deeper pockets within the protein, thereby increasing potency and selectivity.[6]
This guide provides a comprehensive overview of the strategic application of this compound in an FBDD workflow, from initial hit identification to the principles of hit-to-lead progression. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key biophysical techniques that are instrumental in a successful FBDD campaign.
Physicochemical Properties of this compound: A Strong Starting Point
The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, often guided by the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[7] this compound aligns well with these principles, making it an excellent candidate for fragment libraries.
| Property | Value | Source |
| Molecular Formula | C9H13N3 | [8] |
| Molecular Weight | 163.22 g/mol | [8] |
| XLogP3 | 0.5 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 1 | [8] |
These properties confer upon the fragment good aqueous solubility, a crucial factor for the high concentrations often required in biophysical screening methods, and a low degree of molecular complexity, which provides ample vectors for subsequent chemical elaboration.[9]
The FBDD Workflow: A Visual Guide
The journey from a weakly binding fragment to a potent lead compound is a multi-step, iterative process. The following diagram illustrates a typical FBDD workflow centered around a fragment like this compound.
Caption: A generalized workflow for Fragment-Based Drug Discovery.
Application Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its low protein consumption and ability to provide real-time kinetic data.[10][11]
Rationale for Experimental Choices
-
Immobilization Strategy: The target protein (e.g., a protein kinase) is covalently immobilized on the sensor chip surface. This orientation presents the protein to the flowing fragments in a consistent manner.
-
Fragment Concentration: Fragments are screened at a relatively high concentration (e.g., 200 µM) to detect weak binding interactions.
-
Reference Surface: A reference flow cell is used to subtract non-specific binding and bulk refractive index changes, a critical step for ensuring data quality with small molecules.[12]
Step-by-Step Protocol
-
Surface Preparation:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer).
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (typically 8000-10000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
Prepare a reference surface using the same procedure but without protein immobilization.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment to a final concentration of 200 µM in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer.[13]
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference surface data from the target surface data to obtain the specific binding sensorgram.
-
A positive "hit" is identified by a clear increase in response units (RU) during the association phase that is greater than a predefined threshold (e.g., 3 standard deviations above the mean of buffer-only injections).
-
Application Protocol 2: Hit Validation and Binding Site Mapping using X-ray Crystallography
X-ray crystallography provides unequivocal evidence of fragment binding and delivers high-resolution structural information about the protein-fragment interaction, which is invaluable for structure-guided lead optimization.[14]
Rationale for Experimental Choices
-
Soaking Technique: Crystal soaking is often preferred for fragment screening as it is a higher throughput method than co-crystallization.[15]
-
Cryoprotection: Crystals are cryo-cooled to minimize radiation damage during data collection. The cryoprotectant must be compatible with the crystal and the fragment.
-
Data Analysis Software: Specialized software like PanDDA is often used to reliably detect the weak electron density of low-occupancy fragments.
Step-by-Step Protocol
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (e.g., >50 µm) using a standard crystallization method (e.g., vapor diffusion).
-
Prepare a soaking solution containing this compound at a concentration of 10-50 mM in a cryoprotectant-compatible buffer. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).[16]
-
-
Fragment Soaking and Cryo-cooling:
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 1-4 hours).
-
After soaking, loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
Process the diffraction data using standard software (e.g., XDS or DIALS).
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
If a clear density corresponding to the fragment is observed, model the fragment into the density and perform crystallographic refinement.
-
Application Protocol 3: Orthogonal Hit Confirmation and Affinity Determination using NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD for detecting weak binding events and can provide information on the binding site and affinity.[3] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust for this purpose.[17]
Rationale for Experimental Choices
-
Isotopic Labeling: The protein is uniformly labeled with ¹⁵N to allow for the detection of chemical shift perturbations upon fragment binding.
-
Chemical Shift Perturbation (CSP) Mapping: Changes in the chemical shifts of specific amino acid residues in the protein's HSQC spectrum upon addition of the fragment indicate the binding site.
-
Titration Experiments: A serial titration of the fragment into the protein solution allows for the determination of the dissociation constant (Kd).
Step-by-Step Protocol
-
Sample Preparation:
-
Express and purify uniformly ¹⁵N-labeled target protein.
-
Prepare a solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 10% D₂O.
-
Prepare a concentrated stock solution of this compound in the same buffer (or with a minimal amount of d6-DMSO).
-
-
HSQC Spectra Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add a stoichiometric excess of the fragment (e.g., 10-fold molar excess) to the protein sample.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis and CSP Mapping:
-
Overlay the two HSQC spectra and identify residues that exhibit significant chemical shift perturbations.
-
Map these residues onto the 3D structure of the protein to identify the fragment's binding site.
-
-
Affinity Determination (Kd):
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment.
-
Monitor the chemical shift changes of the most perturbed residues as a function of fragment concentration.
-
Fit the titration data to a suitable binding isotherm to calculate the dissociation constant (Kd).
-
From Hit to Lead: The Path Forward
The identification of this compound as a validated hit is the beginning of the journey. The high-resolution structural information obtained from X-ray crystallography, coupled with the affinity data from SPR and NMR, provides a robust foundation for structure-guided design.[18]
Caption: Strategies for evolving a fragment hit into a lead compound.
Medicinal chemists can then employ several strategies:
-
Fragment Growing: The pyrrolidine ring provides a convenient vector for chemical modification. By adding functional groups that can interact with adjacent pockets in the protein's binding site, both potency and selectivity can be dramatically improved.[19]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.
-
Fragment Merging: Features from different fragment hits can be combined into a single, more potent compound.
This iterative process of design, synthesis, and testing, guided by structural and biophysical data, is the essence of successful FBDD.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with a structure that is amenable to binding to important drug targets like protein kinases, make it a valuable tool in the medicinal chemist's arsenal. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this and similar fragments in their own drug discovery efforts. By combining the power of sensitive biophysical techniques with the principles of structure-guided design, the full potential of fragments like this compound can be realized in the quest for novel therapeutics.
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Fragment Screening Using X-ray Crystallography. (2012). PubMed. Retrieved from [Link]
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Fragment-Based Hit Discovery via Unsupervised Learning of Fragment-Protein Complexes. (2022). bioRxiv. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Semantic Scholar. Retrieved from [Link]
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Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. (2022). YouTube. Retrieved from [Link]
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Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved from [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2016). PMC. Retrieved from [Link]
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Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2016). PubMed Central. Retrieved from [Link]
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Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. (2007). PubMed. Retrieved from [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). PMC. Retrieved from [Link]
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Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). ACS Publications. Retrieved from [Link]
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A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (2022). MDPI. Retrieved from [Link]
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Fragment Screening by Surface Plasmon Resonance. (2010). PMC. Retrieved from [Link]
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Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). PMC. Retrieved from [Link]
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Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. (2021). PMC. Retrieved from [Link]
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Protocol to perform fragment screening using NMR spectroscopy. (2022). ResearchGate. Retrieved from [Link]
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Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. (2016). PMC. Retrieved from [Link]
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NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. (2021). iNext-Discovery. Retrieved from [Link]
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Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved from [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022). YouTube. Retrieved from [Link]
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NMR quality control of fragment libraries for screening. (2020). Springer. Retrieved from [Link]
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Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). NIH. Retrieved from [Link]
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NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved from [Link]
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Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013). Bio-Rad. Retrieved from [Link]
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Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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Nicotine. (n.d.). Wikipedia. Retrieved from [Link]
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- 15. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Derivatization of 2-(Pyrrolidin-1-yl)pyridin-4-amine for Improved Potency
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antibacterial to anticancer agents.[1][2] The specific molecule, 2-(Pyrrolidin-1-yl)pyridin-4-amine, combines this potent pharmacophore with a pyrrolidine ring, a versatile saturated heterocycle known to enhance three-dimensionality and explore pharmacophore space efficiently.[3] This application note provides a comprehensive guide for researchers on the strategic derivatization of this compound to enhance its biological potency. We will delve into the rationale behind various derivatization strategies, provide detailed synthetic protocols, and outline methods for evaluating the resulting compounds.
The core hypothesis is that systematic modification of the this compound backbone can lead to derivatives with significantly improved potency by optimizing interactions with their biological target(s). While the specific pharmacological targets of this parent molecule are not extensively defined in publicly available literature, the general principles of medicinal chemistry allow for a rational approach to its modification.
Key Derivatization Strategies: A Rationale-Driven Approach
The derivatization strategy for this compound can be systematically approached by considering modifications at three key positions: the 4-amino group, the pyridine ring, and the pyrrolidine ring.
Modification of the 4-Amino Group
The exocyclic amino group at the 4-position of the pyridine ring is a prime site for derivatization. It can act as a hydrogen bond donor and a nucleophile, making it amenable to a variety of chemical transformations.
-
Acylation and Sulfonylation: Conversion of the primary amine to amides and sulfonamides can introduce a diverse range of substituents, altering the molecule's lipophilicity, electronic properties, and hydrogen bonding capacity. For instance, introducing aromatic or heteroaromatic moieties can facilitate additional π-π stacking or hydrophobic interactions within a target's binding pocket.
-
Alkylation and Reductive Amination: N-alkylation can introduce steric bulk and modify the basicity of the nitrogen. Reductive amination with various aldehydes and ketones provides a straightforward method to install a wide array of alkyl and arylalkyl substituents.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in potent enzyme inhibitors.
Substitution on the Pyridine Ring
Modification of the pyridine core itself can profoundly impact the electronic properties and steric profile of the molecule.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient; however, the activating effect of the amino and pyrrolidinyl groups can facilitate electrophilic substitution at the 3- and 5-positions. Halogenation (e.g., bromination or chlorination) can introduce new vectors for further functionalization via cross-coupling reactions.
-
Cross-Coupling Reactions: For pyridine rings bearing a halogen, Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups. This strategy allows for the exploration of a vast chemical space.
Derivatization and Bioisosteric Replacement of the Pyrrolidine Ring
The pyrrolidine ring contributes to the molecule's spatial arrangement and can be a site for metabolic modification.
-
Substitution on the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring, particularly at the 3-position, can introduce chirality and new interaction points. Hydroxylation, for example, can introduce a hydrogen bond donor/acceptor, while alkyl or aryl substitution can probe hydrophobic pockets.
-
Bioisosteric Replacement: Replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine, azetidine, or morpholine) can alter the molecule's conformational flexibility, basicity, and solubility.[4][5] Spirocyclic systems can also be considered to introduce novel three-dimensional arrangements.[5] The concept of bioisosterism allows for the retention of key binding interactions while modulating physicochemical properties.[6][7]
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives of this compound.
Protocol 1: General Procedure for N-Acylation of the 4-Amino Group
This protocol describes the synthesis of an amide derivative using an acid chloride.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) and anhydrous pyridine (1.2 mmol) at 0 °C, add the acid chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated derivative.
Protocol 2: Suzuki Cross-Coupling for Pyridine Ring Functionalization
This protocol assumes a pre-halogenated (e.g., brominated) this compound starting material.
Workflow for Suzuki Cross-Coupling
Caption: Workflow for Suzuki cross-coupling on a halogenated pyridine core.
Materials:
-
3-Bromo-2-(pyrrolidin-1-yl)pyridin-4-amine (or other halogenated analog)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated pyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.[8]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.[8]
-
Purify the residue by silica gel column chromatography to obtain the desired cross-coupled product.
In VitroPotency Assessment
The choice of assay for potency assessment will depend on the intended biological target. For initial screening and to establish a structure-activity relationship (SAR), a general cell viability or cytotoxicity assay can be employed.
Protocol 3: General Cell Viability Assay (MTT Assay)
Workflow for MTT Assay
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 2-(Pyrrolidin-1-yl)pyridin-4-amine in Animal Models
Introduction
The aminopyridine scaffold is a privileged structure in medicinal chemistry, with prominent examples like 4-aminopyridine being a clinically approved voltage-gated potassium (Kv) channel blocker for symptomatic treatment of multiple sclerosis.[1] The incorporation of a pyrrolidine moiety into pharmacologically active scaffolds has been associated with a diverse range of biological activities, including effects on the central nervous system (CNS).[2][3] This document outlines a comprehensive experimental framework for the preclinical in vivo evaluation of 2-(Pyrrolidin-1-yl)pyridin-4-amine, a novel compound combining these two key structural features.
Given the known neuroactive properties of related aminopyridine derivatives, the central hypothesis guiding this experimental plan is that This compound acts as a modulator of neuronal excitability and may hold therapeutic potential for neurological or psychiatric disorders. The following protocols are designed to systematically investigate the compound's pharmacokinetic profile, pharmacodynamic effects on the CNS and cardiovascular system, and preliminary efficacy in a relevant animal model of a neurological disorder.
Experimental Design Philosophy: A Phased Approach
A tiered approach is essential for the efficient and ethical evaluation of any new chemical entity. This protocol is structured in three phases:
-
Phase 1: Foundational Characterization. This initial phase focuses on drug formulation, and a comprehensive pharmacokinetic (PK) and dose-range finding tolerability study.
-
Phase 2: Pharmacodynamic & Safety Profiling. This phase aims to understand the compound's effects on the CNS and assess potential cardiovascular liabilities.
-
Phase 3: Preliminary Efficacy Assessment. Based on the findings from Phase 2, a relevant animal model of a neurological disorder will be employed to evaluate the therapeutic potential of the compound.
This phased approach ensures that each subsequent step is informed by robust data, maximizing the scientific value and minimizing the use of animals.
Phase 1: Foundational Characterization
Formulation Development for In Vivo Administration
The physicochemical properties of this compound, particularly its solubility, will dictate the choice of formulation. For many novel compounds, aqueous solubility can be a challenge.[4]
Objective: To develop a stable and homogenous formulation suitable for oral (PO) and intraperitoneal (IP) administration in rodents.
Protocol:
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 5% DMSO in saline, 10% Tween® 80 in saline, 20% Captisol® in water).
-
Assess solubility at room temperature and 37°C.
-
-
Formulation Preparation (Example for a Suspension):
-
If the compound has low aqueous solubility, a micronized suspension is a common starting point.
-
Weigh the required amount of this compound.
-
Add a small amount of a wetting agent (e.g., 0.5% Tween® 80) and triturate to form a paste.
-
Gradually add the vehicle (e.g., 0.5% methylcellulose in water) while continuously stirring to achieve the desired concentration.
-
Homogenize the suspension using a suitable method (e.g., sonication, overhead stirrer) to ensure uniform particle size distribution.
-
-
Stability Assessment:
-
Store the formulation at room temperature and 4°C.
-
Visually inspect for signs of precipitation or aggregation at regular intervals (e.g., 1, 4, 24 hours).
-
Confirm the concentration of the active compound at each time point using a validated analytical method (e.g., HPLC-UV).
-
Pharmacokinetic (PK) and Dose-Range Finding Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing subsequent pharmacodynamic and efficacy studies.
Objective: To determine the pharmacokinetic profile and establish a maximum tolerated dose (MTD) of this compound in mice.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Protocol:
-
Dosing:
-
Administer this compound via intravenous (IV) and oral (PO) routes.
-
IV dose: 1 mg/kg (in a solubilizing vehicle).
-
PO doses: 10, 30, and 100 mg/kg (in the selected formulation).
-
Include a vehicle control group for each route of administration.
-
-
Sample Collection:
-
Collect blood samples (via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect brain tissue at the end of the study to assess brain penetration.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).
-
-
Tolerability Assessment:
-
Monitor animals for any adverse clinical signs (e.g., changes in posture, activity, breathing, convulsions) for at least 24 hours post-dose.
-
Record body weight before and after the study.
-
The highest dose that does not produce significant adverse effects will be considered the MTD.
-
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t½ | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| CL | Clearance |
| Vd | Volume of distribution |
| %F | Oral bioavailability |
Phase 2: Pharmacodynamic & Safety Profiling
Based on the structural similarity to 4-aminopyridine, it is prudent to investigate the compound's effects on neuronal activity and potential cardiovascular side effects.
In Vivo Electrophysiology: Assessing Effects on Neuronal Excitability
Objective: To determine if this compound modulates neuronal activity in the brain.
Animal Model: Anesthetized Sprague-Dawley rats.
Protocol:
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a recording electrode into a brain region known to be sensitive to potassium channel modulators, such as the hippocampus or cortex.
-
-
Electrophysiological Recording:
-
Record spontaneous neuronal firing (single-unit activity or local field potentials) to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., IP or IV) at doses below the MTD.
-
Include a vehicle control.
-
-
Data Analysis:
-
Analyze changes in firing rate, bursting activity, and spectral power of local field potentials following drug administration compared to baseline. An increase in neuronal activity might suggest potassium channel blockade, while a decrease could indicate channel opening.
-
Behavioral Phenotyping: Screening for CNS Activity
Objective: To assess the behavioral effects of this compound in mice.
Animal Model: Male C57BL/6 mice.
Protocols:
-
Open Field Test:
-
Administer the compound or vehicle.
-
Place the mouse in the center of an open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) and anxiety-related behavior (time spent in the center vs. periphery) for 30 minutes.
-
-
Rotarod Test:
-
Train mice on an accelerating rotarod.
-
Administer the compound or vehicle.
-
Test the mice on the rotarod at specified time points post-dosing and record the latency to fall. This assesses motor coordination and potential sedative or ataxic effects.
-
-
Forced Swim Test (if antidepressant effects are hypothesized):
-
Administer the compound or vehicle.
-
Place the mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility. A decrease in immobility time is indicative of antidepressant-like activity.
-
Cardiovascular Safety Assessment
Aminopyridines can have cardiovascular effects, including changes in blood pressure and heart rate.[5]
Objective: To evaluate the acute cardiovascular effects of this compound.
Animal Model: Anesthetized or telemetered rats.
Protocol:
-
Instrumentation:
-
For anesthetized studies, cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
For conscious studies, use surgically implanted telemetry devices to continuously monitor blood pressure, heart rate, and ECG.
-
-
Drug Administration:
-
Administer increasing doses of the compound intravenously.
-
-
Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate (HR).
-
Analyze the dose-dependent effects on these cardiovascular parameters.
-
Phase 3: Preliminary Efficacy Assessment
The choice of the disease model will be guided by the results of the pharmacodynamic and behavioral studies. For instance, if the compound demonstrates pro-convulsant activity, it would not be a suitable candidate for epilepsy, but if it shows antidepressant-like effects, a model of depression would be appropriate. Assuming the compound shows a profile consistent with a potassium channel blocker that enhances neuronal communication, a model of demyelination is a rational choice.
Cuprizone-Induced Demyelination Model in Mice
Objective: To assess the potential of this compound to improve motor function in a model of demyelination.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Induction of Demyelination:
-
Feed mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination in the corpus callosum.
-
-
Treatment:
-
After 5 weeks of cuprizone diet, begin daily administration of this compound or vehicle for 2 weeks.
-
-
Behavioral Assessment:
-
Perform weekly behavioral tests to assess motor coordination and balance (e.g., beam walking test, grip strength test).
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Stain brain sections with Luxol Fast Blue to assess the extent of demyelination and remyelination.
-
Perform immunohistochemistry for markers of oligodendrocytes and astrocytes.
-
Data Visualization
Caption: Phased experimental workflow for the preclinical evaluation of this compound.
Conclusion
This comprehensive, phased approach provides a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its formulation properties, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy, researchers can make informed decisions about the future development of this promising compound for the potential treatment of neurological disorders.
References
-
Nicotine. (2024). In Wikipedia. [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases. [Link]
-
Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed Central. [Link]
-
Cardioprotective Effect of Opioids, Derivatives of Amide N-Methyl-2-(Pirrolidin-1-yl)Cyclohexyl-1-Amine, under Conditions of Ischemia/Reperfusion of the Heart. (2021). PubMed. [Link]
-
Neuroprotective Properties of 4-Aminopyridine. (2021). PubMed Central. [Link]
-
The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. (n.d.). MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Cardiovascular effects of two amides (Piperine and Piperdardine) isolated from Piper tuberculatum Jacq. (n.d.). ResearchGate. [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (n.d.).
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). Taylor & Francis Online. [Link]
-
The use of aminopyridines in neurological disorders. (2012). PubMed. [Link]
-
The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. (n.d.). MDPI. [Link]
-
4-Pyrrolidinopyridine. (n.d.). PubChem. [Link]
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publishers. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). MDPI. [Link]
-
4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. (n.d.). Biosynce. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. (n.d.). PubChem. [Link]
Sources
- 1. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)pyridin-4-amine
Welcome, researchers, to the dedicated support center for navigating the purification challenges of 2-(Pyrrolidin-1-yl)pyridin-4-amine. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to achieve high purity of this valuable compound. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern these purification techniques.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during separation processes.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₁₃N₃ | Provides the elemental composition. |
| Molecular Weight | 163.22 g/mol | Relevant for mass-based calculations. |
| Appearance | Reported as a yellow to brown solid. | Color can be an initial indicator of purity. |
| Basicity (pKa) | Estimated pKa ≈ 9.2-9.6 | The presence of two basic nitrogen atoms (pyridine ring and pyrrolidine) makes this molecule basic. The pKa of the structurally similar 4-pyrrolidinopyridine is 9.58, which serves as a good estimate. This basicity is fundamental for employing acid-base extraction techniques. |
| Solubility | Generally soluble in polar organic solvents. | Understanding solubility is key to selecting appropriate solvents for chromatography and recrystallization. |
| Stability | Aminopyridines generally exhibit good chemical stability but can be sensitive to strong oxidizing agents and certain acidic conditions.[1] | Care should be taken during purification to avoid degradation. |
Anticipating Impurities: A Look at the Synthesis
A common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-4-aminopyridine (e.g., 2-chloro-4-aminopyridine) with pyrrolidine. This understanding allows us to anticipate potential impurities that may need to be removed.
Caption: Anticipated components in the crude reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
FAQ 1: My crude product is a dark, oily residue. How do I even begin the purification?
Answer: An oily or deeply colored crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents. The first step is to perform a preliminary work-up to remove baseline impurities.
Troubleshooting Protocol: Initial Work-up
-
Dissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts and remove some polar impurities.
-
Brine Wash: Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Causality: The initial aqueous washes are designed to remove water-soluble impurities and inorganic salts. The use of a mild base like sodium bicarbonate helps to neutralize any acidic species without significantly deprotonating your desired product, which could affect its partitioning between the organic and aqueous layers.
FAQ 2: I'm seeing multiple spots on my TLC, and my target compound is streaking. How can I get a clean separation by column chromatography?
Answer: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[2] This can be overcome by modifying the mobile phase.
Troubleshooting Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection (Gradient Elution Recommended):
-
Initial System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Addressing Streaking: To mitigate the streaking of your basic compound, add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).[2]
-
Example Gradient: Start with 100% hexanes and gradually increase to 50% ethyl acetate in hexanes, maintaining the 1% triethylamine concentration throughout the gradient.
-
-
Procedure:
-
Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and then evaporate the solvent completely. This "dry-loaded" sample can then be carefully added to the top of your column. This technique often leads to better separation than loading the sample dissolved in a liquid.
-
Column Packing: Pack your column with silica gel slurried in the initial, non-polar mobile phase.
-
Elution: Run the gradient, collecting fractions and monitoring them by TLC (using the same mobile phase system, including the triethylamine).
-
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Causality: The triethylamine in the mobile phase acts as a competitive base, interacting with the acidic silanol groups on the silica gel. This effectively "masks" these active sites, preventing your target amine from strongly adsorbing and thus reducing streaking, leading to sharper bands and better separation.
Caption: Workflow for flash column chromatography with dry loading.
FAQ 3: Column chromatography gave me a purer product, but it's still not crystalline. How can I purify it further by recrystallization?
Answer: Recrystallization is an excellent technique for obtaining highly pure, crystalline material. The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Protocol: Recrystallization
-
Solvent Screening:
-
Single Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating. Solvents to try include isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system is often effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Promising Mixed Systems for Aminopyridines:
-
Hexane / Ethyl Acetate
-
Hexane / Acetone
-
Toluene / Heptane
-
-
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve your compound in a minimal amount of the chosen hot solvent or solvent system.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote crystal growth, you can try scratching the inside of the flask with a glass rod at the surface of the liquid. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Causality: The principle of recrystallization relies on the differences in solubility of the desired compound and the impurities in a given solvent at different temperatures. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. Slow cooling is crucial for the formation of a pure crystal lattice.
FAQ 4: Can I use an acid-base extraction to purify my compound?
Answer: Yes, given the basic nature of this compound, an acid-base extraction is a highly effective purification method, especially for removing non-basic impurities.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). Your basic target compound will be protonated to form a water-soluble salt and will move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the non-basic impurities can be discarded (after confirming by TLC that it does not contain your product).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper). Your protonated compound will be neutralized and will precipitate out of the aqueous solution or form an oily layer.
-
Back-Extraction: Extract the now-neutral product back into an organic solvent (DCM or EtOAc).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Causality: This technique leverages the change in solubility of your basic compound upon protonation. In its neutral form, it is soluble in organic solvents. When treated with an acid, it forms a salt that is soluble in the aqueous phase. This allows for the separation from non-basic organic impurities. Subsequent basification regenerates the neutral, organic-soluble form, allowing it to be extracted back into an organic solvent. A pKa difference of at least 2-3 units between the compound to be separated and the other components is generally sufficient for effective separation.
Caption: Decision workflow for acid-base extraction.
References
-
Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Semantic Scholar. [Link]
- Preparation method of 2-chloro-4-aminopyridine.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ResearchGate. [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine.
-
pKa in organic acid-base extractions. Reddit. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Royal Society of Chemistry. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. [Link]
-
ChemInform Abstract: Synthesis of Multi-Substituted 4-Aminopyridines via Ring-Opening and Recyclization Reactions of 2-Iminopyridines. ResearchGate. [Link]
-
Flash column of very polar amine without access to reverse phase silica? Reddit. [Link]
-
How To Use a pKa Table. Master Organic Chemistry. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Tailing in TLC - can anyone help? ResearchGate. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. [Link]
-
TLC and streaking: why add triethylamine? Reddit. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. [Link]
-
[FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Brainly.com. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]
-
Acid-Base Extraction. [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
-
Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. National Institutes of Health. [Link]
-
Mixed-solvent recrystallisation. University of York. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. [Link]
- A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
Sources
"troubleshooting side reactions in aminopyridine synthesis"
A-SM-TPS-2601
Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis and troubleshoot common side reactions. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure your success in the laboratory.
Introduction to Aminopyridine Synthesis Challenges
Aminopyridines are crucial building blocks in the pharmaceutical and agrochemical industries. However, their synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during aminopyridine synthesis?
A1: The most prevalent side reactions include the formation of isomeric impurities, di- and tri-substituted products (over-amination), dimerization of the pyridine ring, and the formation of tar-like substances. Hydrolysis of starting materials or products can also occur under certain conditions.
Q2: How can I identify the side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for accurate identification. High-Performance Liquid Chromatography (HPLC) is excellent for separating isomers and quantifying purity.[1][2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the specific structures of byproducts.
Troubleshooting Guide: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂). While effective, it is prone to specific side reactions.[3][4][5]
Issue 1: Low Yield of the Desired 2-Aminopyridine
Question: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in the Chichibabin reaction can stem from several factors related to reaction conditions and reagent quality.
Causality and Mitigation Strategies:
-
Purity of Sodium Amide: The purity of sodium amide is critical. Surprisingly, overly pure sodium amide can lead to lower yields, while the presence of certain impurities may have a catalytic effect.[6] If you suspect your sodium amide is too pure, consider using a commercial grade or introducing a catalytic amount of potassium salt.
-
Reaction Temperature: Temperature control is paramount. The reaction is typically run at elevated temperatures in solvents like toluene or xylene.[3][7] However, excessively high temperatures can lead to decomposition and tar formation.[8] It is crucial to maintain the lowest temperature that allows for steady hydrogen evolution, which indicates the reaction is proceeding.[3][8]
-
Reaction Time: Monitoring the reaction's progress is essential. The formation of a reddish color from the σ-adduct intermediate and the evolution of hydrogen gas are indicators of reaction progression.[3][8] Prolonged reaction times at high temperatures can promote side reactions.
-
Work-up Procedure: The final product is the sodium salt of the aminopyridine, which requires an acidic work-up to protonate the amino group and liberate the free base.[3] Ensure complete neutralization and proper extraction to maximize your isolated yield.
Experimental Protocol: Monitoring the Chichibabin Reaction
-
Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a condenser and a bubbler to monitor hydrogen evolution.
-
Initial Stages: As the reaction is heated, you should observe the formation of a colored intermediate (often red or deep brown).
-
Gas Evolution: The rate of hydrogen evolution is a direct measure of the reaction rate. A steady stream of bubbles indicates a healthy reaction. If gas evolution is too rapid, consider reducing the temperature. If it is too slow, a slight increase in temperature may be necessary.
-
Completion: The reaction is typically considered complete when hydrogen evolution ceases.
Issue 2: Formation of Di- and Tri-aminopyridines (Over-amination)
Question: I am observing the formation of di- and even tri-aminopyridines in my Chichibabin reaction. How can I prevent this?
Answer:
Over-amination is a common side reaction, especially when using an excess of sodium amide.[6]
Causality and Mitigation Strategies:
-
Stoichiometry: Carefully control the stoichiometry of sodium amide. Using a large excess will drive the reaction towards multiple aminations. A good starting point is to use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium amide per pyridine ring.
-
Reaction Time and Temperature: As with low yields, prolonged reaction times and high temperatures can favor over-amination. Monitor the reaction closely and stop it once the starting material is consumed (as determined by in-process monitoring techniques like TLC or GC).
Issue 3: Dimerization of the Pyridine Ring
Question: My reaction is producing a significant amount of a dimeric byproduct. What is the mechanism, and how can I suppress it?
Answer:
Dimerization can be a significant side reaction in the Chichibabin synthesis. The mechanism often involves the coupling of two pyridine radical anions.
Causality and Mitigation Strategies:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dimerization.
-
Substituent Effects: The electronic nature of substituents on the pyridine ring can influence the propensity for dimerization. Electron-donating groups can sometimes favor this side reaction.[3]
-
Solvent: The choice of solvent can play a role. Aprotic, non-polar solvents like toluene or xylene are standard.[3] Experimenting with different solvents might be necessary for particularly problematic substrates.
Workflow for Minimizing Side Reactions in the Chichibabin Reaction
Caption: Troubleshooting workflow for the Chichibabin reaction.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of aminopyridines via nucleophilic aromatic substitution of halopyridines is a versatile method. However, controlling regioselectivity and preventing side reactions like hydrolysis are key challenges.
Issue 1: Formation of Undesired Isomers
Question: My SNAr reaction is producing a mixture of aminopyridine isomers. How can I improve the regioselectivity?
Answer:
The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by electronic effects. Nucleophilic attack is favored at the electron-deficient C2 and C4 positions.
Causality and Mitigation Strategies:
-
Electronic Effects: The position of the leaving group (halogen) and the presence of other substituents on the pyridine ring are the primary determinants of regioselectivity. Electron-withdrawing groups can further activate the ring towards nucleophilic attack.
-
Steric Hindrance: Bulky nucleophiles or substituents near the reaction site can influence the position of attack.
-
Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity. In some cases, lower temperatures can favor the formation of the thermodynamically more stable isomer.
Diagram of Regioselectivity in Pyridine SNAr
Caption: Nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring.
Issue 2: Hydrolysis of the Halopyridine Starting Material
Question: I am observing the formation of hydroxypyridines, indicating hydrolysis of my starting material. How can I prevent this?
Answer:
Hydrolysis of the halopyridine starting material can be a competing side reaction, especially under basic conditions or in the presence of water.
Causality and Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. Reactions should be run under an inert atmosphere to exclude moisture.
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. If using a hydroxide base, its concentration and the reaction temperature should be carefully controlled.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help to minimize this side reaction.[4]
Issue 3: Tar Formation
Question: My reaction mixture is turning into a dark, intractable tar. What causes this and how can I deal with it?
Answer:
Tar formation is a common problem in many organic syntheses, including that of aminopyridines. It is often the result of polymerization or decomposition of starting materials, intermediates, or products under the reaction conditions.
Causality and Mitigation Strategies:
-
Temperature: As with many side reactions, excessive heat is a primary culprit.[8] Maintain strict temperature control throughout the reaction.
-
Purity of Reagents: Impurities in starting materials or reagents can sometimes initiate polymerization or decomposition pathways.
-
Oxygen: The presence of oxygen can lead to oxidative polymerization. Running reactions under an inert atmosphere is always good practice.
Purification Strategy for Tar-Contaminated Products:
If tar has formed, purification can be challenging.
-
Initial Work-up: After the reaction, try to dissolve the desired product in a suitable organic solvent, leaving the insoluble tar behind. Filtration may be necessary.
-
Column Chromatography: This is often the most effective method for separating the product from colored, high-molecular-weight impurities. A silica gel column with a gradient elution system is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.[7]
Analytical and Purification Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method for analyzing the purity of aminopyridine samples and separating isomers.
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Note: This is a general method and may require optimization for specific aminopyridine derivatives.[1][2]
Protocol 2: Purification of Aminopyridine Isomers by Column Chromatography
Objective: To separate a mixture of 2-, 3-, and 4-aminopyridine.
-
Slurry Preparation: Adsorb the crude mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The isomers will elute in order of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions containing each isomer.
References
- Chichibabin, A. E. (1914). New reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
- Dong, S., Yang, H., Xu, L., & Chen, X. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
- Leffler, M. T. (1938). The Chichibabin Reaction. Organic Reactions, 1(4), 91-104.
- Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite. Asian Journal of Organic Chemistry, 8(5), 656-659.
- Allen, C. F. H., & Allen, J. A. V. (1947). 3-AMINOPYRIDINE. Organic Syntheses, 27, 5.
- Bergstrom, F. W. (1944). The Chichibabin Reaction. Chemical Reviews, 35(2), 77–277.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.
- Levin, I. S., & Serebryakov, E. P. (1966). Hydrolysis of 2-chloropyridine. Russian Chemical Bulletin, 15(7), 1279-1281.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Orie, K. J., Onwudiwe, D. C., & Ekennia, A. C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(1), 11-23.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eide, M. E. (2006). Aminopyridines (2-aminopyridine, 3-aminopyridine, 4-aminopyridine). OSHA.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
Sources
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. myttex.net [myttex.net]
- 5. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(Pyrrolidin-1-yl)pyridin-4-amine
Welcome to the technical support center for the synthesis and optimization of 2-(Pyrrolidin-1-yl)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We will move beyond simple procedural outlines to delve into the mechanistic reasoning behind experimental choices, providing you with the tools to troubleshoot and optimize your reaction conditions effectively.
Introduction: The Synthetic Challenge
The target molecule, this compound, requires the formation of a C-N bond between the C2 position of a 4-aminopyridine core and the nitrogen atom of pyrrolidine. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack at the 2- and 4-positions.[1][2] However, the presence of the electron-donating 4-amino group can modulate this reactivity.[3][4] This duality presents a classic optimization challenge, leading to two primary, highly effective synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The choice between these pathways is not arbitrary and depends critically on factors such as the available starting materials, reaction scale, and sensitivity of other functional groups. This guide will help you navigate this decision and troubleshoot common issues encountered in both routes.
Part 1: Strategic Decision: SNAr vs. Buchwald-Hartwig Amination
Before beginning your experiment, it is crucial to select the most appropriate synthetic strategy. The following flowchart and comparison table are designed to guide your decision-making process based on common laboratory constraints and starting materials.
Caption: Decision workflow for selecting the optimal synthetic route.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Two-step addition-elimination via a Meisenheimer intermediate.[5] | Palladium-catalyzed cross-coupling cycle (Oxidative Addition, Ligand Exchange, Reductive Elimination).[6][7] |
| Typical Substrate | 2-Fluoro - or 2-Chloro -pyridin-4-amine. Fluoride is an excellent leaving group in SNAr due to its high electronegativity, which activates the ring.[5] | 2-Chloro - or 2-Bromo -pyridin-4-amine. C-Cl and C-Br bonds are more readily activated by Pd(0) catalysts.[8] |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N), high-boiling polar solvent (e.g., DMSO, NMP). | Pd precatalyst, phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[8][9] |
| Advantages | - Metal-free, avoiding product contamination.- Simpler reagent profile.- Often more cost-effective for large-scale synthesis. | - Milder reaction temperatures are often possible.- Broader substrate scope and higher functional group tolerance.- Generally higher yielding for less reactive substrates.[7] |
| Disadvantages | - Often requires high temperatures (100-180 °C).- Can be slow for less activated substrates (like chloropyridines).- Limited to highly activated leaving groups. | - Requires expensive and air-sensitive catalysts/ligands.- Potential for trace metal contamination in the final product.- Prone to side reactions like hydrodehalogenation.[8] |
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound.
Category A: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction with 2-chloropyridin-4-amine is extremely slow or gives no product. What factors should I investigate?
A1: This is a common issue as the C-Cl bond is less activating than a C-F bond for SNAr, and the 4-amino group is weakly electron-donating, which can slow the reaction.[3][4] The rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate.[5] To accelerate this, you must stabilize this intermediate or increase the energy of the starting materials.
-
Increase Temperature: This is the most effective way to overcome the activation barrier. Reactions can require temperatures from 120 °C to as high as 180 °C, sometimes under pressure in a sealed vessel or using microwave irradiation.[10]
-
Solvent Choice: A polar, aprotic solvent like DMSO, NMP, or DMF is crucial. These solvents stabilize the charged intermediate without protonating the nucleophile.
-
Use a Stronger Base: While pyrrolidine is the nucleophile, a base like K₂CO₃ or Cs₂CO₃ is often added to scavenge the HCl byproduct. Using a stronger, non-nucleophilic base can sometimes accelerate the reaction, but care must be taken to avoid side reactions.
-
Consider a Phase-Transfer Catalyst: In some cases, adding a quaternary ammonium salt can improve reaction rates by enhancing the solubility and availability of the nucleophile.
Q2: I am observing significant decomposition of my starting material at high temperatures. How can I mitigate this?
A2: Pyridine derivatives can be unstable at elevated temperatures, especially in the presence of strong bases or nucleophiles.
-
Switch to 2-Fluoropyridin-4-amine: If possible, start with the 2-fluoro analogue. The C-F bond is much more polarized, making the C2 position more electrophilic and allowing the SNAr reaction to proceed at significantly lower temperatures (often 80-100 °C), thus preventing thermal decomposition.
-
Activate the Pyridine Ring: A less common but effective strategy is to N-oxidize the pyridine starting material. The N-oxide group is strongly electron-withdrawing, which dramatically activates the 2- and 4-positions towards nucleophilic attack. The N-oxide can be removed in a subsequent reduction step.[11] Another approach involves forming N-(1-alkoxyvinyl) pyridinium salts, which are highly activated for SNAr at room temperature.[12]
Category B: Buchwald-Hartwig Amination
Q1: I'm not seeing any product formation in my Buchwald-Hartwig reaction. What are the most critical parameters to check?
A1: The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the palladium precatalyst, ligand, base, and solvent. Failure is often due to an inactive catalytic system.
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel, solvents, and reagents are rigorously deoxygenated via sparging with argon or nitrogen or by using freeze-pump-thaw cycles.
-
Catalyst/Ligand Choice: Standard ligands like PPh₃ are often ineffective for chloropyridines.[8] You require a bulky, electron-rich biarylphosphine ligand. These ligands promote the difficult oxidative addition to the C-Cl bond and accelerate the final, rate-limiting reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] If your substrate is base-sensitive, other options like LHMDS or K₃PO₄ can be used, but may require a more active catalyst system.[8][9]
Q2: My main side-product is 4-aminopyridine, resulting from hydrodehalogenation. How can I suppress this?
A2: Hydrodehalogenation (replacement of -Cl or -Br with -H) is a frequent side reaction when the desired C-N reductive elimination is slow.[8] This allows competing pathways to consume the palladium-aryl intermediate.
-
Optimize the Ligand: This is the most critical factor. Bulky, electron-rich ligands that accelerate reductive elimination are key to minimizing this side reaction. Ligands from the Buchwald (e.g., SPhos, RuPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families are designed for this purpose.[8]
-
Control Stoichiometry: Ensure you are not using a large excess of the amine, as it can sometimes act as a hydride source for the side reaction.
-
Lower the Temperature: While counterintuitive, sometimes lowering the reaction temperature can favor the desired pathway over the decomposition/side reaction pathway. This should be tried after optimizing the ligand.
Caption: Simplified Buchwald-Hartwig cycle highlighting the origin of hydrodehalogenation.
Recommended Buchwald-Hartwig Conditions
| Precatalyst (2 mol%) | Ligand (4 mol%) | Base (1.5 eq.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-100 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 |
| tBuBrettPhos Pd G3 | (None required) | LHMDS | THF | 60-80 |
Category C: General Issues & Purification
Q1: I'm struggling with the final purification. The product is basic and sticks to my silica gel column. What are my options?
A1: This is a very common problem with aminopyridines. The basic nitrogen atoms interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery and significant tailing.
-
Column Chromatography Modifications:
-
Basified Silica: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide before packing the column.
-
Amine Additive in Eluent: Add 0.5-1% Et₃N to your mobile phase (e.g., DCM/MeOH or Hexanes/EtOAc). This will compete for the acidic sites on the silica and allow your product to elute more cleanly.
-
-
Alternative Purification Methods:
-
Acid/Base Extraction: Dissolve the crude material in an organic solvent (like EtOAc or DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the free-base product back into an organic solvent.
-
Crystallization/Recrystallization: If the product is a solid, crystallization is an excellent method for purification. The hydrochloride salt, formed by adding HCl in a solvent like isopropanol or ether, often has good crystalline properties.
-
Q2: Could the 4-amino group interfere with the reaction? Does it need to be protected?
A2: In most cases, the 4-amino group does not require protection. Pyrrolidine is a secondary amine and is significantly more nucleophilic and less sterically hindered than the primary aromatic 4-amino group, ensuring selective reaction at the C2 position. In Buchwald-Hartwig reactions, the catalyst system is generally selective for the coupling of the secondary amine over the aniline-type primary amine under optimized conditions. However, if you are observing side reactions involving the 4-amino group (e.g., bis-arylation), protection with a group like Boc (tert-butoxycarbonyl) can be considered, though it adds extra steps to the synthesis.
Part 3: Recommended Experimental Protocols
Note: These are general starting points. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate.
Protocol 1: SNAr with 2-Chloro-pyridin-4-amine
-
To a pressure-tolerant vial equipped with a magnetic stir bar, add 2-chloropyridin-4-amine (1.0 eq.), pyrrolidine (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M with respect to the starting halide.
-
Seal the vial tightly.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in Troubleshooting C-Q1 .
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-pyridin-4-amine
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Add 2-bromopyridin-4-amine (1.0 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene to achieve a concentration of 0.2 M.
-
Add pyrrolidine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product.
References
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]
-
MIT Open Access Articles. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
-
National Institutes of Health (NIH). (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ACS Infectious Diseases. (2021, April 30). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed [4 + 3] annulation of 2-bromobiphenyls and epoxides for the assembly of dihydrodibenzo[b,d]oxepines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
Science.org. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Frontiers. (n.d.). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. research.rug.nl [research.rug.nl]
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- 9. dspace.mit.edu [dspace.mit.edu]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 12. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"stability and storage of 2-(Pyrrolidin-1-yl)pyridin-4-amine"
Technical Support Center: 2-(Pyrrolidin-1-yl)pyridin-4-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No: 35981-63-6). It covers essential stability and storage protocols, frequently asked questions, and troubleshooting workflows to ensure the integrity of your experimental outcomes.
Compound Overview
This compound is a substituted pyridinamine compound used as an intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring both a pyridine ring and amine functional groups, dictates its specific handling and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 35981-63-6 | |
| Molecular Formula | C₉H₁₃N₃ | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| Appearance | Yellow to Brown Solid | |
| Key Hazards | Toxic if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
This compound is sensitive to multiple environmental factors. For maximum stability and to preserve its purity, it must be stored under the following conditions:
-
Temperature: Keep refrigerated between 2-8°C.[4]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[3][5] The amine functional groups are susceptible to oxidation from atmospheric oxygen.
-
Light: The compound is light-sensitive and should be protected from direct sunlight by using an amber vial or by storing the container in a dark place.[3]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis or clumping.
Q2: How can I visually identify potential degradation of my compound?
While analytical methods are definitive, visual inspection can provide early warnings. Signs of degradation include:
-
Color Change: A significant darkening from its typical yellow-brown appearance.
-
Change in Physical State: Formation of clumps or a sticky appearance, which may indicate moisture absorption or polymerization.
-
Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.
Q3: Is this compound compatible with all common laboratory solvents and reagents?
No. Due to its chemical structure, this compound is incompatible with several classes of chemicals:
-
Strong Acids: The basic amine groups will react exothermically with strong acids in an acid-base neutralization.[3][5][6]
-
Strong Oxidizing Agents: These can degrade the compound, likely targeting the electron-rich pyridine ring and amine moieties.[5]
-
Strong Bases: While the compound itself is basic, very strong bases may cause unwanted side reactions.[6]
Always use caution when planning reactions and avoid these incompatible materials during storage and handling.
Q4: What is the best practice for preparing solutions for experimental use?
To maintain the integrity of the stock compound, it is advisable to remove only the required amount of material from the main container inside a glovebox or under a stream of inert gas. For creating stock solutions, use a high-purity, anhydrous solvent. While specific solubility data is limited, common polar aprotic solvents like DMSO or DMF are typical starting points for similar structures. Always perform a small-scale solubility test before preparing a large stock solution. Once prepared, store the solution under the same recommended conditions as the solid material (refrigerated, protected from light, and under an inert atmosphere if stored for an extended period).
Troubleshooting Guide
Inconsistent experimental results can often be traced back to the quality of the starting materials. This section provides a logical workflow to diagnose issues potentially related to the stability of this compound.
Scenario: Inconsistent Reaction Yields or Unexplained Side Products
If you are experiencing lower-than-expected yields, reaction failures, or the appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace, the stability of your this compound may be compromised. Use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for experimental issues.
Experimental Protocol: Purity Verification by HPLC-MS
To ensure trustworthiness in your results, a self-validating check of your compound upon receipt and periodically during storage is recommended.
Objective: To establish a baseline purity profile and monitor for the appearance of degradation products over time.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column and a Mass Spectrometry (MS) detector
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
-
-
HPLC-MS Parameters (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI), Positive Mode. Scan for the protonated molecule [M+H]⁺ (expected m/z ≈ 164.12).
-
-
Analysis and Interpretation:
-
Baseline (New Lot): Upon receiving a new bottle, immediately run the analysis. The primary peak should correspond to the compound's retention time and show an m/z of ~164.1. Note the purity by peak area (e.g., >98%). Save this chromatogram as your reference.
-
Routine Check (e.g., every 3-6 months): Re-run the analysis on the stored sample using the identical method.
-
Comparison: Overlay the new chromatogram with your baseline reference. Look for:
-
A decrease in the main peak's area percentage.
-
The appearance of new, smaller peaks, which likely represent degradation products.
-
Any change in the retention time of the main peak.
-
-
If significant changes are observed (e.g., purity drops below an acceptable threshold for your application), the compound should be considered for replacement.
References
-
SAFETY DATA SHEET, 2-amino pyridine. Biochem Chemopharma.[Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (PMC).[Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.[Link]
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate.[Link]
-
Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin.[Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health (PMC).[Link]
-
2-(Pyrrolidine-1-carbonyl)pyridin-4-amine. PubChem, National Center for Biotechnology Information.[Link]
-
4-(Pyrrolidin-1-yl)pyridin-2-amine CAS 722550-01-8. Biosynce.[Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 2-(Pyrrolidin-1-yl)pyridin-4-amine in Biological Assays
Welcome to the technical support center for 2-(Pyrrolidin-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biological assays. As a senior application scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its solubility.
| Property | Value/Information | Source |
| CAS Number | 35981-63-6 | [1] |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Yellow to Brown Solid | |
| pKa (Predicted) | The pKa of the related compound 4-pyrrolidinylpyridine is 9.58.[2] The 4-amino group on the pyridine ring is expected to have a pKa around 9.17.[3] The presence of two basic nitrogen atoms suggests that this compound is a basic compound. |
The basic nature of this compound is a critical factor in its solubility profile. At a pH below its pKa, the molecule will be protonated, carrying a positive charge, which generally increases its aqueous solubility. Conversely, at a pH above its pKa, it will be in its neutral, less soluble form.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate troubleshooting steps for solubility issues with this compound.
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer (e.g., PBS, cell culture media). What should I do?
A1: This is a common issue known as "antisolvent precipitation."[4] DMSO is a strong organic solvent, but when the DMSO stock is diluted into an aqueous buffer, the local concentration of the compound can exceed its aqueous solubility limit, causing it to crash out of solution.[5]
-
Immediate Action: Try to decrease the final concentration of your compound in the assay. If that's not possible, lower the concentration of your DMSO stock solution and add a larger volume to your assay, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid solvent effects on your biological system.[6]
Q2: What is the best way to prepare a stock solution of this compound?
A2: For a primary stock solution, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a good starting point.[7] Based on data for the related compound 4-aminopyridine, solubility in DMSO is approximately 30 mg/mL.[7]
-
Protocol:
-
Weigh out the desired amount of this compound in a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in neutral aqueous buffers may be challenging due to the compound's basic nature. The related compound, 4-aminopyridine, has a solubility of approximately 30 mg/mL in PBS at pH 7.2.[7] However, the pyrrolidinyl group may alter this.
-
Recommendation: It is generally more reliable to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer. If you must dissolve it directly in an aqueous buffer, consider using a slightly acidic buffer (e.g., pH 5-6) to protonate the molecule and enhance its solubility. However, ensure the final pH is compatible with your assay.
Q4: I'm seeing precipitation in my cell-based assay. Could it be something other than the compound?
A4: Yes, precipitation in cell culture can have multiple causes, including temperature shifts, evaporation leading to increased salt concentration, and reactions between media components.[9]
-
Troubleshooting:
-
Ensure your incubator has proper humidification to prevent evaporation.
-
Avoid repeated freeze-thaw cycles of your media and serum.[9]
-
When preparing working solutions, add the compound dilution to the media slowly while gently mixing.
-
In-Depth Troubleshooting Guides
If the initial troubleshooting steps in the FAQs are insufficient, the following detailed guides provide more advanced strategies.
Guide 1: Optimizing the Dilution Strategy
Precipitation upon dilution is a common hurdle. This guide provides a systematic approach to optimize the dilution of your DMSO stock into aqueous buffers.
Caption: Workflow for optimizing compound dilution.
Guide 2: pH Modification for Enhanced Solubility
Leveraging the basic nature of this compound through pH manipulation can significantly improve its aqueous solubility.
As a basic compound, this compound will exist in a protonated, more soluble state at a pH below its pKa (predicted to be around 9). By preparing an intermediate stock solution in a slightly acidic buffer, you can maintain its solubility before final dilution into your assay medium.
-
Prepare a 10 mM stock in 100% DMSO.
-
Prepare a sterile, slightly acidic buffer, such as 50 mM citrate buffer at pH 5.0.
-
Create an intermediate stock by diluting the DMSO stock 1:10 in the acidic buffer. This will result in a 1 mM solution in 10% DMSO/90% acidic buffer. The compound should remain soluble in this protonated state.
-
Use this intermediate stock for your final dilutions into your neutral pH assay buffer. The key is to add the intermediate stock to a larger volume of the final buffer to allow for rapid dispersion and minimize local pH changes that could cause precipitation.
Sources
- 1. 35981-63-6|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Chinese scientists develop breakthrough method for aromatic amine applications - Chinadaily.com.cn [chinadaily.com.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 2-Aminopyridine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyridine kinase inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the common challenge of acquired resistance. By understanding the underlying mechanisms and employing robust experimental strategies, you can enhance the efficacy of your research and development efforts.
Introduction: The Challenge of Acquired Resistance
The 2-aminopyridine scaffold is a versatile and privileged structure in kinase inhibitor design, forming the core of numerous targeted therapies.[1][2] While these inhibitors can induce significant responses, the development of acquired resistance is a near-universal phenomenon that limits their long-term effectiveness.[3][4][5] Resistance can arise from a variety of molecular and cellular adaptations, broadly categorized as on-target and off-target mechanisms. This guide will provide a framework for identifying, understanding, and overcoming these resistance pathways in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 2-aminopyridine kinase inhibitors?
Resistance to 2-aminopyridine kinase inhibitors, like other tyrosine kinase inhibitors (TKIs), can be broadly classified into two categories:
-
On-target (Target-Dependent) Resistance: This occurs due to genetic alterations in the target kinase itself. The most common on-target mechanism is the acquisition of secondary point mutations within the kinase domain that directly interfere with inhibitor binding.[4][5] A classic example is the development of "gatekeeper" mutations, which are located in a critical residue that controls access to a hydrophobic pocket in the ATP-binding site.[4] For instance, in ALK-positive non-small cell lung cancer (NSCLC), the L1196M mutation is a common resistance mechanism to first-generation ALK inhibitors.[6] Similarly, the G1202R mutation in ALK and the corresponding G2032R mutation in ROS1 are known to confer resistance to crizotinib, a 2-aminopyridine-based inhibitor.[7]
-
Off-target (Target-Independent) Resistance: This involves molecular changes that circumvent the need for the original oncogenic kinase signaling. These mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain downstream signaling for proliferation and survival, rendering the inhibition of the primary target ineffective.[3][8][9] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET or IGF-1R.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can reduce the intracellular concentration of the inhibitor to sub-therapeutic levels.[3] There is evidence suggesting that the Nek2 kinase, which can be targeted by 2-aminopyridine inhibitors, may regulate the expression of efflux pumps, providing a potential link between this inhibitor class and this resistance mechanism.[10]
-
Histologic Transformation: In some cases, the tumor may undergo a change in its cellular identity, for example, from an adenocarcinoma to a small cell carcinoma, which has a different set of dependencies for survival.[3][11]
-
Troubleshooting Guide: Interpreting Experimental Results
This section provides guidance on how to interpret common experimental outcomes that may suggest the development of resistance and the subsequent steps to investigate the underlying mechanisms.
Issue 1: A gradual increase in the IC50 value of your 2-aminopyridine inhibitor in a cell-based assay.
-
Causality: A rightward shift in the dose-response curve, indicating a higher concentration of the inhibitor is required to achieve 50% inhibition of cell viability (IC50), is a classic sign of emerging resistance. This could be due to the selection of a subpopulation of cells with pre-existing resistance mutations or the gradual adaptation of the cell population to the drug.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an observed IC50 shift.
Issue 2: Cells initially respond to the inhibitor but then resume proliferation after a period of growth arrest.
-
Causality: This "escape" from inhibition often points towards the activation of a bypass signaling pathway. While the primary target is effectively inhibited, the cancer cells have found an alternative route to activate downstream pro-survival signals.
-
Troubleshooting Workflow:
Caption: Investigating bypass pathway-mediated resistance.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Dose Escalation
This protocol describes a method for generating a cell line with acquired resistance to a 2-aminopyridine kinase inhibitor through continuous exposure to increasing concentrations of the drug.[12][13][14]
Materials:
-
Parental cancer cell line sensitive to the 2-aminopyridine inhibitor
-
Complete cell culture medium
-
2-aminopyridine kinase inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the inhibitor in the parental cell line.
-
Initial Treatment: Seed the parental cells at a low density and treat with the inhibitor at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of the inhibitor.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the inhibitor concentration by 1.5 to 2-fold.
-
Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the inhibitor concentration. The cells may go through periods of slow growth or crisis, but a resistant population should eventually emerge.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cell lines.
Self-Validation: The success of this protocol is validated by a significant and reproducible rightward shift in the IC50 curve of the resistant cell line compared to the parental line.
Protocol 2: Identifying On-Target Resistance Mutations using Next-Generation Sequencing (NGS)
NGS is a powerful tool to identify secondary mutations in the target kinase that may confer resistance.[11][15][16]
Materials:
-
Parental and resistant cell line pellets
-
DNA/RNA extraction kit
-
PCR reagents and primers flanking the kinase domain of the target gene
-
NGS library preparation kit
-
Next-Generation Sequencer
Procedure:
-
Nucleic Acid Extraction: Extract genomic DNA or RNA from both parental and resistant cell pellets. If starting with RNA, perform reverse transcription to generate cDNA.
-
Amplicon Generation: Amplify the kinase domain of the target gene using PCR with high-fidelity polymerase.
-
Library Preparation: Prepare NGS libraries from the PCR amplicons according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Align the sequencing reads to the reference sequence of the target kinase. Use variant calling software to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are present in the resistant cell line but absent or at a very low frequency in the parental line.
Self-Validation: The identification of a known resistance mutation or a novel mutation in a functionally important region of the kinase domain provides strong evidence for on-target resistance. The functional consequence of the identified mutation should be validated by site-directed mutagenesis and subsequent cellular assays.
Protocol 3: Assessing Bypass Pathway Activation by Western Blotting
This protocol outlines the use of Western blotting to detect the activation of common bypass signaling pathways.[17][18][19][20]
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total form of the protein and loading controls (e.g., GAPDH or β-actin) to confirm equal loading and assess changes in total protein levels.
Self-Validation: A significant increase in the phosphorylation of a bypass pathway protein in the resistant cell line compared to the parental line, in the presence of the 2-aminopyridine inhibitor, indicates activation of that pathway.
Data Presentation
Table 1: Example IC50 Values for a Hypothetical 2-Aminopyridine ALK Inhibitor (Compound X) Against Sensitive and Resistant Cell Lines
| Cell Line | ALK Status | IC50 of Compound X (nM) |
| H3122 (Parental) | EML4-ALK | 15 |
| H3122-XR1 | EML4-ALK, L1196M | 250 |
| H3122-XR2 | EML4-ALK, G1202R | >1000 |
Visualizations
Caption: On-target resistance to 2-aminopyridine kinase inhibitors.
Sources
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 9. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development | MDPI [mdpi.com]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Next-generation sequencing for sensitive detection of BCR-ABL1 mutations relevant to tyrosine kinase inhibitor choice in imatinib-resistant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - Sánchez-Herrero - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. kairos-js.co.id [kairos-js.co.id]
Technical Support Center: Mitigating Off-Target Effects of 2-(Pyrrolidin-1-yl)pyridin-4-amine Analogs
Welcome to the technical support center for researchers working with 2-(Pyrrolidin-1-yl)pyridin-4-amine analogs. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. As drug development professionals, we understand that achieving high selectivity is paramount for therapeutic success. This resource synthesizes established principles of kinase inhibitor development with specific considerations for the aminopyridine scaffold.
Understanding the Challenge: The Double-Edged Sword of Kinase Inhibition
The this compound core is a privileged scaffold in kinase inhibitor design, offering a versatile platform for targeting a wide range of kinases. However, the very features that make it effective—its ability to interact with the highly conserved ATP-binding pocket—also present the primary challenge: off-target binding.[1][2] Off-target effects can lead to a variety of experimental complications, from confounding biological data to outright cellular toxicity.[3] This guide will equip you with the knowledge and protocols to navigate these challenges effectively.
Troubleshooting Guide: From Unexpected Phenotypes to Poor Selectivity
This section addresses common problems encountered when working with novel kinase inhibitors, providing a logical workflow for diagnosis and resolution.
Issue 1: My compound shows unexpected or paradoxical cellular effects (e.g., activating a pathway it should inhibit).
Root Cause Analysis:
Unexpected cellular responses are often a hallmark of off-target activity or complex network effects.[1][2] Kinase inhibitors can induce "retroactivity," where inhibiting a downstream kinase affects the activity of upstream components without direct feedback loops.[1] Alternatively, the compound may be inhibiting a previously unknown regulator of the pathway of interest.
Troubleshooting Workflow:
-
Confirm On-Target Engagement: Before exploring off-targets, rigorously confirm that your analog is engaging its intended target in your cellular model. A cellular thermal shift assay (CETSA) is an excellent method for verifying target engagement in intact cells.
-
Broad-Spectrum Kinase Profiling: A comprehensive kinase screen is essential. Services offering panels of hundreds of kinases can provide a detailed map of your compound's selectivity.[4][5] This is the most direct way to identify unintended targets.
-
Phosphoproteomics Analysis: This powerful technique can provide an unbiased view of the signaling pathways affected by your compound. A significant change in the phosphorylation status of proteins unrelated to your target's known pathway is a strong indicator of off-target effects.
-
Dose-Response Analysis: Carefully titrate your compound concentration. Off-target effects often manifest at higher concentrations. If the desired on-target effect occurs at a significantly lower concentration than the unexpected phenotype, you may have a therapeutic window.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the basic steps for performing a CETSA to confirm target engagement.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your this compound analog at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time to allow for compound entry and target binding.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.
-
-
Data Interpretation:
-
Binding of your compound should stabilize the target protein, resulting in a higher melting temperature (Tm). This will be observed as more soluble protein at higher temperatures in the treated samples compared to the control.
-
Logical Workflow for Investigating Unexpected Cellular Effects
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up Synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine
Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.
The predominant synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-aminopyridine with pyrrolidine. While straightforward in principle, this reaction presents several challenges at scale, including thermal safety, impurity control, and product isolation. This guide will address these issues systematically.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of the SNAr reaction.
Question 1: My reaction has stalled, resulting in low conversion and poor yield. How can I drive it to completion?
Answer:
Low conversion is a frequent issue when scaling up SNAr reactions, often stemming from suboptimal reaction conditions that are more forgiving at the bench scale. The reactivity of 2-chloropyridine is significantly lower than other heteroaryl chlorides, such as 2-chloropyrimidine, necessitating carefully optimized conditions.[1]
Root Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy for displacing the chloride on the pyridine ring with a neutral amine like pyrrolidine is significant.
-
Solution: Increase the reaction temperature. High-boiling polar aprotic solvents are ideal for this. If you are using a solvent like THF or ACN, consider switching to a higher-boiling alternative such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Diglyme. A higher temperature increases the reaction rate, often dramatically.
-
-
Incorrect Base or Insufficient Basicity: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate the pyrrolidine nucleophile, rendering it inactive.
-
Solution: While excess pyrrolidine can serve as both a reactant and a base, this is not cost-effective and complicates downstream processing at scale. A more robust approach is to use an inorganic base. Cesium carbonate (Cs₂CO₃) is highly effective but expensive. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost. Ensure the base is finely powdered and anhydrous to maximize its surface area and effectiveness.
-
-
Poor Starting Material Quality: The purity of the 2-chloro-4-aminopyridine is critical. The presence of non-reactive or inhibiting impurities can halt the reaction.
Comparative Data for Condition Optimization:
| Parameter | Condition A (Low Yield) | Condition B (Improved) | Condition C (Optimized for Scale-Up) |
|---|---|---|---|
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Base | Pyrrolidine (2.2 equiv) | K₂CO₃ (1.5 equiv) | K₂CO₃ (1.5 equiv) |
| Temperature | 80 °C (Reflux) | 120 °C | 140-150 °C |
| Reaction Time | 24 hours | 12 hours | 4-6 hours |
| Typical Yield | < 40% | ~75% | > 90% |
Question 2: The reaction is generating significant impurities, complicating purification. What are they and how can I prevent them?
Answer:
Impurity formation is a major hurdle in achieving the desired product quality at scale. The primary impurity of concern is often 4-amino-2,6-di(pyrrolidin-1-yl)pyridine, arising from trace amounts of 2,6-dichloropyridin-4-amine in the starting material.
Root Causes & Solutions:
-
Di-halogenated Impurities in Starting Material: The synthesis of 2-chloro-4-aminopyridine can sometimes produce small amounts of 2,6-dichloro-4-aminopyridine. This is highly reactive and will readily react with two equivalents of pyrrolidine.
-
Solution: Implement a stringent quality control (QC) check on the incoming 2-chloro-4-aminopyridine. A limit of <0.1% for the di-chloro impurity should be established. If the starting material contains higher levels, it must be purified (e.g., by recrystallization) before use in the scale-up campaign.
-
-
Thermal Degradation: At elevated temperatures (>160 °C) and prolonged reaction times, both the starting material and product can degrade, leading to a complex mixture of colored byproducts.
-
Solution: Carefully monitor the reaction progress by HPLC or UPLC. Once the conversion of the starting material reaches >98%, proceed with the work-up. Avoid unnecessarily long reaction times at high temperatures.
-
Workflow for Impurity Control:
Caption: Safe scale-up reaction workflow.
Q2: Which analytical techniques are critical for monitoring this reaction?
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is essential. A well-developed method should be able to separate the starting material, product, and any potential impurities. This allows for accurate in-process control (IPC) to determine the reaction endpoint and to quantify the purity of the final product.
Q3: Are there any catalyst-free alternatives for this synthesis?
The SNAr reaction described is typically performed without a transition-metal catalyst. While palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig) are common for aryl halides, they are often unnecessary for activated heteroaryl halides like 2-chloropyridines, especially when high temperatures can be used. [1]Sticking to a catalyst-free process is highly advantageous at scale as it avoids the cost of the catalyst and the need for its removal from the final product.
References
- Recent Advances in the Synthesis of Pyrrolidines.
- 4-Amino-2-chloropyridine: Applic
- Preparation method of 2-chloro-4-aminopyridine.
- Amination of 2-halopyridines.
- This compound hydrochloride.BLDpharm.
- Formulation scale-up is a significant challenge in drug development.Enamine.
- An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine.Semantic Scholar.
- Nucleophilic aromatic substitution reactions of 2-chloropyridines.Morressier.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Organic & Biomolecular Chemistry (RSC Publishing).
Sources
"handling and safety precautions for 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride"
This guide is intended for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride. It provides essential information on safe handling, storage, and troubleshooting for common experimental procedures. The information herein is synthesized from established safety protocols for similar chemical entities and best laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and safety precautions for this compound hydrochloride.
Q1: What are the primary hazards associated with this compound hydrochloride?
A1: Based on data from structurally similar compounds, this compound hydrochloride is expected to be toxic if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is essential to minimize exposure. This includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: If working with the solid in a way that generates dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Q3: How should I properly store this compound hydrochloride?
A3: Proper storage is critical to maintain the integrity and stability of the compound. Key storage recommendations include:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
For long-term stability, refrigeration (2-8°C) is often recommended for similar aminopyridine compounds.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[1]
-
Store away from incompatible materials, particularly strong acids.[1]
Q4: What is the appropriate first aid response in case of accidental exposure?
A4: In any case of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound or a similar one to the medical personnel.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Ingestion can cause severe swelling and damage to tissues, and vomiting may lead to perforation of the esophagus or stomach.[1]
Q5: How should I handle a spill of this compound hydrochloride?
A5: For a small spill, and while wearing appropriate PPE, you can gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, labeled container for chemical waste. Avoid generating dust. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Section 2: Experimental Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound hydrochloride.
Q6: I'm having trouble dissolving this compound hydrochloride in my reaction solvent. What can I do?
A6: As a hydrochloride salt, this compound is expected to have higher solubility in polar protic solvents and water, and lower solubility in nonpolar organic solvents.[3]
-
Solvent Selection: Consider using polar aprotic solvents such as DMF or NMP, where aminopyridines have shown good solubility.[4][5] For reactions requiring nonpolar solvents, a phase-transfer catalyst might be necessary.
-
Basification: The free base form of the amine will likely have better solubility in a wider range of organic solvents. You can consider a gentle basification with a non-nucleophilic base to generate the free amine in situ or as a separate extraction step. However, be mindful that the free amine may be less stable.
-
Gentle Heating: Gently warming the mixture can increase solubility, but be cautious of potential degradation at elevated temperatures. Monitor the reaction closely if heating is applied.
Q7: My reaction yield is lower than expected. What are some potential causes and solutions?
A7: Low yields in reactions with aminopyridines can often be attributed to the electronic nature of the pyridine ring.
-
Reduced Nucleophilicity: The pyridine ring can be electron-withdrawing, which can reduce the nucleophilicity of the exocyclic amine. In acylation or alkylation reactions, you may need to use more forcing conditions, such as a stronger base or a more reactive electrophile (e.g., an acid chloride instead of a carboxylic acid with a coupling agent).
-
Catalyst and Ligand Choice in Cross-Coupling: For reactions like Buchwald-Hartwig amination, the choice of catalyst and ligand is critical. Electron-rich ligands are often required for coupling with electron-deficient amines.
-
Reagent Purity: Ensure the purity of your starting materials and the dryness of your solvents. Water can interfere with many common organic reactions.
-
Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere.
Q8: I am observing unexpected side products in my reaction. How can I troubleshoot this?
A8: The formation of side products can be complex, but here are a few starting points for troubleshooting:
-
Reaction Temperature: Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.
-
Order of Addition: The order in which you add your reagents can sometimes influence the reaction pathway.
-
Protecting Groups: If there are other reactive functional groups in your molecule, consider using protecting groups to prevent unwanted side reactions.
Section 3: Experimental Protocol and Workflow
Standard Operating Procedure for a Small-Scale Acylation Reaction
This protocol outlines a general procedure for the acylation of this compound hydrochloride with an acid chloride.
Materials:
-
This compound hydrochloride
-
Acid chloride of choice
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere, add this compound hydrochloride (1 equivalent) to a dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to the flask. The hydrochloride salt may not fully dissolve.
-
Basification: Add triethylamine (2.2 equivalents) dropwise to the suspension. The triethylamine will neutralize the hydrochloride salt and generate the free amine, which should be more soluble in DCM.
-
Addition of Electrophile: In a separate vial, dissolve the acid chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Workflow Diagram for Handling and Use
Caption: Troubleshooting low reaction yields.
Quantitative Data Summary
| Property | Value/Information | Source |
| Hazard Codes | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) | [2] |
| Precautionary Codes | P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
| Recommended Storage | 2-8°C, under inert atmosphere, away from acids | [1] |
| Solubility of Similar Compounds | Good solubility for aminopyridines in polar aprotic solvents like NMP and DMF. [4][5]Hydrochloride salts are generally more water-soluble. [3] | N/A |
References
- Gong, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Cayman Chemical. (2023-08-10).
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(4), 310–312.
-
PubChem. 4-Aminopyridine. [Link]
- BenchChem. troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- MDPI. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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"degradation pathways of 2-(Pyrrolidin-1-yl)pyridin-4-amine under experimental conditions"
Technical Support Center: Stability and Degradation of 2-(Pyrrolidin-1-yl)pyridin-4-amine
Introduction:
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the potential degradation pathways of this molecule under typical experimental conditions. While specific degradation studies on this exact compound are not extensively published, this guide synthesizes information from established chemical principles and studies on analogous structures, such as aminopyridines and pyrrolidine-containing compounds, to offer predictive troubleshooting and robust experimental design.
Forced degradation studies are a critical component of drug development, providing insights into the chemical stability of a drug substance.[1][2][3] These studies help in the development of stability-indicating analytical methods and understanding the potential degradation products that may arise during the manufacturing process or upon storage.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Observation: Unexpected Peaks in HPLC Analysis
Q1: I'm observing unexpected peaks in my HPLC chromatogram after storing my sample of this compound in solution. What could be the cause?
A1: Senior Application Scientist Insights
The appearance of new peaks in your HPLC analysis is a strong indicator of degradation. Based on the structure of this compound, which contains a pyridine ring, a primary amine, and a pyrrolidine moiety, several degradation pathways are plausible, primarily hydrolysis and oxidation.
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[4][5] The primary amine and the pyridine nitrogen are potential sites for oxidation. Studies on similar aminopyridine compounds have shown that oxidation can lead to the formation of N-oxides or nitro derivatives, especially in the presence of oxidizing agents like hydrogen peroxide.[6] The reactive nature of the aromatic amino moiety makes it highly susceptible to oxidation, potentially leading to unexpected by-products.[7]
-
Hydrolytic Degradation: While amides are generally stable, hydrolysis can occur under acidic or basic conditions, though it often requires elevated temperatures.[8] The bond between the pyrrolidine ring and the pyridine ring is a C-N bond, which is generally stable to hydrolysis. However, extreme pH conditions could potentially promote ring-opening of the pyrrolidine or other unforeseen reactions.
Troubleshooting Workflow:
Caption: Plausible degradation pathways for this compound.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or non-polar degradants.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.
A published method for the analysis of a similar compound, 3,4-diaminopyridine, utilized a C18 column with a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid. [9]This suggests that acidic mobile phases may be suitable for the analysis of this compound.
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]
-
A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]
-
Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. Request PDF. ResearchGate. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. [Link]
-
DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. ResearchGate. [Link]
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
-
Thermal degradation of aqueous amines used for carbon dioxide capture. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. NIH. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]
-
(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. MDPI. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
-
1-Pyrrolidineethanamine. PubChem. [Link]
-
[Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. ajrconline.org [ajrconline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for 2-(Pyrrolidin-1-yl)pyridin-4-amine Synthesis
Prepared by: Senior Application Scientist, Gemini Division
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-(pyrrolidin-1-yl)pyridin-4-amine. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This document emphasizes mechanistic understanding to empower users to rationally select catalysts and optimize reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
The most robust and widely adopted method is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is ideal for forming the C-N bond between a pyridine ring and a secondary amine like pyrrolidine. The reaction typically involves coupling an appropriate halopyridine with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: What are the recommended starting materials?
The synthesis can be approached from two primary starting materials:
-
2-Chloro-4-aminopyridine: This is a direct approach where the chloro-substituent is displaced by pyrrolidine. The free amine at the C4 position can influence catalyst selection and reaction conditions.
-
2,4-Dichloropyridine: This approach requires a two-step functionalization. A key challenge is achieving regioselective amination at the C2 position over the C4 position.[2][3] Fortunately, the C2 position on the pyridine ring is generally more activated towards oxidative addition, allowing for selective reaction under carefully controlled conditions.[2][3]
Q3: Which catalyst system (palladium precursor and ligand) is a good starting point?
For the amination of an electron-deficient heterocycle like a chloropyridine, a highly active catalyst system is required. The C-Cl bond is strong, and the pyridine nitrogen can inhibit the palladium catalyst.[4]
-
Palladium Precursor: Palladacycle precatalysts such as XPhos Pd G3 or RuPhos Pd G2 are highly recommended. They offer greater reliability and activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][6]
-
Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are critical.[3][6]
-
For secondary cyclic amines like pyrrolidine, XPhos is an excellent first choice. It has demonstrated high efficacy in similar couplings.[7]
-
Other strong candidates include RuPhos and BrettPhos. [3][5][8] These ligands are designed to promote the difficult oxidative addition step and accelerate the final reductive elimination, which can minimize side reactions.[6]
-
Q4: What is the "2-pyridyl problem" and how can it be overcome?
The "2-pyridyl problem" refers to the tendency of the pyridine ring's nitrogen atom to coordinate with the palladium center.[4] This coordination can stabilize the catalyst in an off-cycle state, leading to inhibition or complete deactivation and stalling the reaction.[4]
Causality: The lone pair on the pyridine nitrogen acts as a competing ligand, occupying a coordination site on the palladium that is needed for the catalytic cycle to proceed.
Solution: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is the most effective strategy. The steric bulk of these ligands creates a protective pocket around the palladium center, physically hindering the pyridine nitrogen from coordinating while still allowing the catalytic steps to occur.[4][9]
Section 2: Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Conversion
Q: My reaction has stalled with significant starting material remaining. What are the most likely causes and how do I troubleshoot?
Low conversion is a common issue stemming from suboptimal catalyst activity or reaction conditions. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Catalyst Activity: The oxidative addition of a palladium catalyst to an aryl chloride is often the rate-limiting step.[4] Standard ligands like PPh₃ or even bidentate ligands like BINAP may be ineffective.[1] A switch to a more active Buchwald biarylphosphine ligand system is the first and most critical step.[3]
-
Base Strength: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[1][10] For coupling with a secondary amine like pyrrolidine, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] If your substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst and higher reaction temperatures.[3]
-
Temperature: C-Cl bond activation requires thermal energy. These reactions are typically run at elevated temperatures, often in the 80-110 °C range, to facilitate the difficult oxidative addition.[3][11]
-
Solvent and Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[12] It is imperative to use dry, degassed solvents and to run the reaction under a strictly inert atmosphere (argon or nitrogen).[3][11] Toluene and 1,4-dioxane are common solvent choices.
Problem: Significant Side Product Formation
Q: I am observing a major side product corresponding to the hydrodehalogenation of my starting material (replacement of -Cl with -H). How can I suppress this?
Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[4] It arises from competing pathways that intercept catalytic intermediates.
Causality: This side reaction often occurs when the desired reductive elimination step is slow relative to other processes. Potential mechanisms include β-hydride elimination from the palladium-amido intermediate (if the amine has β-hydrogens) or reaction of the palladium-aryl intermediate with trace water or other proton sources.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: This is the most critical factor. Bulky, electron-rich ligands that accelerate the rate of reductive elimination will outcompete the pathways leading to hydrodehalogenation. Ligands like XPhos and RuPhos are designed for this purpose.[3]
-
Base Purity: Ensure the base is anhydrous and high-purity. Some commercial sources of NaOtBu can contain residual NaOH or moisture, which can promote this side reaction.[3]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. The use of molecular sieves can be beneficial.[3][13]
-
Amine Stoichiometry: Using a slight excess of pyrrolidine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[3]
Problem: Product Purification
Q: The crude product is difficult to purify via standard silica gel chromatography. What are some effective strategies?
The basic nitrogen atoms in this compound can cause significant tailing and poor separation on standard silica gel.
Strategies for Improved Purification:
-
Basic Modifier: Add a small amount of a basic modifier to the mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent (e.g., ethyl acetate/hexanes) will neutralize the acidic silanol groups on the silica surface, preventing strong adsorption of the basic product and leading to sharper peaks.[14]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized silica: This is an excellent option that provides a less polar surface than bare silica and minimizes peak tailing for amines.[14]
-
-
Reverse-Phase Chromatography: If normal-phase is problematic, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, can be very effective. The product can then be isolated as a salt or neutralized during workup.
Section 3: Catalyst and Condition Selection
The choice of catalyst and reaction conditions is paramount for a successful synthesis. The following table summarizes key parameters for consideration.
Table 1: Catalyst System Component Guide
| Component | Recommended Choice | Rationale & Key Considerations |
| Pd Precursor | XPhos Pd G2/G3/G4 | Provides reliable, rapid generation of the active Pd(0) catalyst.[5] More consistent than in situ generation from Pd(OAc)₂ or Pd₂(dba)₃. |
| Ligand | 1. XPhos 2. RuPhos 3. BrettPhos | XPhos: Generally excellent for coupling secondary amines.[7] RuPhos/BrettPhos: Highly active ligands, good alternatives if XPhos is suboptimal.[3][8] The bulky, electron-rich nature is essential to overcome catalyst inhibition and promote C-Cl activation.[4] |
| Base | 1. NaOtBu 2. K₃PO₄ / Cs₂CO₃ | NaOtBu: Strong base, highly effective for deprotonating the amine. The most common choice.[3] K₃PO₄ / Cs₂CO₃: Weaker bases for sensitive substrates. May require higher temperatures or more active catalysts.[2][3] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are ideal. Must be anhydrous and thoroughly degassed.[3][11] |
| Temperature | 80 - 110 °C | Required to overcome the high activation energy of the C-Cl oxidative addition.[3][11] |
Catalyst Selection Workflow
Caption: Decision workflow for initial reaction setup.
Section 4: Experimental Protocol
This protocol is a general starting point and may require optimization based on the specific substrate and laboratory conditions.
Reaction: Buchwald-Hartwig Amination of 2-Chloro-4-aminopyridine with Pyrrolidine
Materials:
-
2-Chloro-4-aminopyridine (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 - 0.2 M concentration relative to the limiting reagent)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloro-4-aminopyridine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the pyrrolidine.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Analyze for the consumption of the starting material.[11]
-
Workup:
-
Cool the reaction mixture to room temperature.[11]
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.[11]
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, modified with 1% triethylamine to prevent peak tailing.
References
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G.A. Grasa, et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
J. Magano, et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters. Available from: [Link]
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S. Thapa, et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Preparations and Procedures International. Available from: [Link]
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ChemInform. Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Available from: [Link]
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Y. Wang, et al. (2024). Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. The Journal of Organic Chemistry. Available from: [Link]
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J.F. Hartwig, et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
M.C. Willis, et al. (2007). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Journal of the American Chemical Society. Available from: [Link]
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D.S. Sharada, et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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Teledyne ISCO. Purine and Related Compound Purification Strategies. Available from: [Link]
-
D. Chen, et al. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Chemistry. Available from: [Link]
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S.L. Buchwald, et al. (2016). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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H.L.S. Communications. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Aminopyridine Inhibitors: From Benchmarked Modulators to the Uncharacterized Potential of 2-(Pyrrolidin-1-yl)pyridin-4-amine
This guide provides a comparative analysis of aminopyridine-based inhibitors, a class of compounds renowned for their activity as potassium channel blockers. We will delve into the well-established profiles of archetypal molecules like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), using them as a benchmark to frame the analysis of lesser-known derivatives. A central focus will be placed on outlining a strategic experimental approach for characterizing novel compounds, using the structurally distinct but publicly under-characterized molecule, 2-(Pyrrolidin-1-yl)pyridin-4-amine, as a case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this important chemical scaffold.
Introduction: The Enduring Relevance of the Aminopyridine Scaffold
Aminopyridines are a family of pyridine derivatives that have garnered significant attention in neuroscience and pharmacology.[1] Their primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, which are fundamental regulators of neuronal excitability and signal propagation.[1][2] By inhibiting these channels, aminopyridines prolong the repolarization phase of the action potential, leading to an increased influx of calcium at presynaptic terminals and consequently enhancing the release of neurotransmitters.[3]
This mechanism has been successfully translated into therapeutic applications. Two compounds, in particular, have paved the way: 4-aminopyridine (4-AP, also known as dalfampridine) and 3,4-diaminopyridine (3,4-DAP, or amifampridine).[1] These broad-spectrum Kv channel blockers are used to treat conditions characterized by compromised neuronal conduction, such as multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[1][4] However, their broad activity profile also leads to off-target effects and a narrow therapeutic window.
This has spurred the development of new aminopyridine derivatives with potentially improved selectivity and pharmacokinetic properties. One such molecule is this compound. While its chemical structure is known, its biological activity and inhibitory profile remain largely uncharacterized in public literature.[5][6][7] This guide will use the established knowledge of 4-AP and 3,4-DAP to build a framework for evaluating the potential of such novel analogs.
Part 1: The Archetypes - A Comparative Look at 4-AP and 3,4-DAP
Understanding the similarities and differences between 4-AP and 3,4-DAP is crucial for appreciating the structure-activity relationships within the aminopyridine class.
Mechanism of Action: Modulating Neuronal Excitability
Both 4-AP and 3,4-DAP function as potent, albeit non-selective, inhibitors of voltage-gated potassium channels.[1] In demyelinated neurons, as seen in MS, Kv channels can become exposed along the axon.[4] This potassium leakage impairs the transmission of action potentials. By blocking these exposed channels, aminopyridines can restore axonal conduction.[3][4]
Caption: Mechanism of aminopyridine action at the presynaptic terminal.
Comparative Physicochemical and Pharmacokinetic Properties
While their core mechanism is similar, the addition of a second amino group in 3,4-DAP significantly alters its properties compared to 4-AP. A key distinction lies in their ability to cross the blood-brain barrier (BBB). 4-AP is lipid-soluble and readily enters the central nervous system (CNS), whereas 3,4-DAP is more water-soluble and has limited BBB penetration.[3] This difference is a critical factor in their distinct clinical applications and side-effect profiles.
| Property | 4-Aminopyridine (4-AP) | 3,4-Diaminopyridine (3,4-DAP) | Rationale & Significance |
| Primary Clinical Use | Walking impairment in Multiple Sclerosis[1] | Lambert-Eaton Myasthenic Syndrome[1] | 4-AP's CNS penetration makes it suitable for a central demyelinating disease, while 3,4-DAP's peripheral action is ideal for a neuromuscular junction disorder. |
| BBB Permeability | High (lipid-soluble)[3] | Low (water-soluble)[3] | Determines the site of action (CNS vs. peripheral) and influences the side-effect profile (e.g., seizures with 4-AP). |
| Metabolism | Primarily hepatic via CYP2E1[3] | Undergoes N-acetylation | Different metabolic pathways affect potential drug-drug interactions and patient-specific dosing considerations. |
| Elimination Half-life | ~5.7 - 6.9 hours (sustained release)[8] | ~4 hours | Influences dosing frequency and the need for modified-release formulations to maintain therapeutic concentrations. |
| Potency on Kv Channels | Broad-spectrum inhibitor[9] | More potent than 4-AP[4] | Higher potency does not always translate to clinical superiority if the target is not accessed effectively. |
Part 2: A Strategic Framework for Characterizing this compound
Given the absence of published biological data for this compound, a systematic, multi-tiered experimental approach is required to elucidate its profile as a potential inhibitor.
Structural Hypothesis
The structure of this compound features the core 4-aminopyridine pharmacophore, suggesting it likely retains activity as a potassium channel blocker. The key modification is the pyrrolidinyl group at the 2-position. This bulky, saturated heterocyclic moiety can be hypothesized to influence several key parameters:
-
Selectivity: The pyrrolidinyl group may introduce steric hindrance or new binding interactions, potentially conferring selectivity for specific Kv channel subtypes over the broad-spectrum activity of 4-AP.
-
Solubility & Permeability: The addition of the pyrrolidinyl ring will increase the molecular weight and may alter the lipophilicity, impacting aqueous solubility and membrane permeability. This could significantly change its pharmacokinetic profile compared to 4-AP.[10]
-
Metabolic Stability: The pyrrolidine ring may offer a new site for metabolism or, conversely, shield the pyridine core from enzymatic degradation, potentially improving metabolic stability.[10]
Experimental Workflow for Characterization
The following protocols outline a logical workflow to test these hypotheses and build a comprehensive profile of a novel aminopyridine derivative.
Caption: A tiered experimental workflow for characterizing novel aminopyridine inhibitors.
Experimental Protocol 1: Determining Target Affinity and Selectivity via Patch-Clamp Electrophysiology
Causality: This is the gold-standard assay to directly measure the inhibitory effect of a compound on ion channel function. By testing against a panel of different Kv channel subtypes (e.g., Kv1.1, Kv1.3, Kv2.1, Kv7.4), we can determine not only the potency (IC50) but also the selectivity profile, a critical differentiator from broad-spectrum inhibitors like 4-AP.
Methodology:
-
Cell Line Preparation: Use mammalian cell lines (e.g., HEK293 or CHO) stably expressing the specific human Kv channel subtype of interest.
-
Electrophysiology Rig: Employ a whole-cell patch-clamp setup. Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 300 ms).
-
Record baseline currents in the external solution.
-
-
Compound Application:
-
Prepare stock solutions of this compound and control inhibitors (e.g., 4-AP) in DMSO.
-
Perform serial dilutions in the external solution to achieve final concentrations ranging from, for example, 1 nM to 100 µM. The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the inhibited current to the baseline current.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Experimental Protocol 2: In Vitro Drug-Interaction Screening - CYP450 Inhibition Assay
Causality: Since many drugs are metabolized by cytochrome P450 (CYP) enzymes, it is essential to determine if a new chemical entity is an inhibitor of these enzymes.[11] Inhibition of a major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2E1) can lead to dangerous drug-drug interactions. 4-AP is a known substrate and weak inhibitor of CYP2E1.[3] This assay determines if the novel derivative has a similar or more pronounced liability.
Methodology:
-
System Preparation: Use pooled human liver microsomes as the source of CYP enzymes.
-
Reagents:
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
A specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
A known positive control inhibitor for each isoform.[11]
-
-
Incubation Procedure:
-
Pre-incubate the human liver microsomes, the test compound (at a range of concentrations, e.g., 0.1 to 30 µM), and the probe substrate in a phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
-
Quantification:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the probe substrate.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the concentration of the test compound.
-
Determine the IC50 value, representing the concentration of the test compound that causes 50% inhibition of the specific CYP isoform activity.[11]
-
Part 3: The Broader Aminopyridine Landscape
The aminopyridine scaffold is not limited to Kv channel inhibition. Medicinal chemistry efforts have explored its use against a variety of targets, highlighting the versatility of this chemical core.
-
Anti-inflammatory Agents: Certain pyridine derivatives have shown significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages, with some compounds demonstrating IC50 values in the range of 76-97 µM.[12]
-
Kinase Inhibitors: The aminopyridine core has been successfully used to develop selective inhibitors of PI3-Kinase γ, overcoming solubility and bioavailability issues seen with other scaffolds like aminopyrazines.[13]
-
Antiprotozoal Agents: In the context of neglected tropical diseases, the aminopyridine moiety has been incorporated into potential drug candidates to improve metabolic stability and aqueous solubility.[10]
Comparative Inhibitory Potency of Aminopyridine Analogs
| Compound | Target | Potency | Source |
| 4-Aminopyridine (4-AP) | Kv Channels | Broad-spectrum (µM-mM range) | [9] |
| 3-Methyl-4-aminopyridine | Kv1 Channels | ~7x more potent than 4-AP | [14] |
| 3-Methoxy-4-aminopyridine | Kv1 Channels | ~3-4x less potent than 4-AP | [14] |
| 2-Trifluoromethyl-4-aminopyridine | Kv1 Channels | ~60x less potent than 4-AP | [14] |
| Pyridine Derivative 7a | NO Production (RAW 264.7 cells) | IC50 = 76.6 µM | [12] |
| Pyridine Derivative 7f | NO Production (RAW 264.7 cells) | IC50 = 96.8 µM | [12] |
This data illustrates how small substitutions on the aminopyridine ring can dramatically alter potency and even the target class. The electron-donating methyl group at the 3-position enhances Kv channel blockade, while electron-withdrawing or bulky groups can be detrimental.[14]
Conclusion
The aminopyridine scaffold, anchored by the clinical success of 4-AP and 3,4-DAP, remains a fertile ground for drug discovery. While these archetypal molecules have proven the therapeutic value of Kv channel blockade, their lack of selectivity presents opportunities for the development of next-generation inhibitors with improved safety profiles.
The analysis of novel derivatives like this compound—though currently limited by a lack of public data—provides a valuable intellectual exercise in drug development strategy. By hypothesizing the effects of structural modifications and applying a rigorous, systematic experimental workflow encompassing target engagement, functional confirmation, and safety profiling, researchers can efficiently characterize such compounds. The future of aminopyridine-based therapeutics will likely be defined by the successful optimization of potency, selectivity, and pharmacokinetics, moving beyond broad-spectrum inhibition to precisely targeted modulation of neuronal and cellular function.
References
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Goodman, C., & Kotecha, S. (2016). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 17(1), 50. [Link]
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Habinovec, I., & Treven, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za higijenu rada i toksikologiju, 70(3), 159-170. [Link]
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Zhang, S., Stix, R., Orabi, E. A., Bernhardt, N., & Faraldo-Gomez, J. D. (2026, January 24). Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. bioRxiv. [Link]
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Sci-Hub. (n.d.). Various scientific articles. Accessed January 25, 2026. [Link]
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Keam, S. J. (2014). The use of aminopyridines in neurological disorders. CNS Drugs, 28(10), 913-926. [Link]
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Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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Jepps, T. A., Greenwood, I. A., & Klausen, T. K. (2016). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 173(16), 2491-2504. [Link]
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Rupp, S. M., Shinohara, Y., Fisher, D. M., Miller, R. D., & Castagnoli, N. Jr. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 225(2), 351-354. [Link]
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Zrzavy, T., Kasprian, G., & Hametner, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e953. [Link]
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Hayes, K. C., Hsieh, J. T., Potter, P. J., Wolfe, D. L., & Blight, A. R. (2004). Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. Archives of Physical Medicine and Rehabilitation, 85(9), 1405-1412. [Link]
-
Sharma, R., & Kumar, V. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Da, T., & Touré, B. B. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 27(15), 4989. [Link]
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Capacio, B. R., Chang, F. C., Spriggs, D., Byers, C. E., Matthews, R. L., & Benton, B. J. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 20(3), 151-172. [Link]
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Bruce, I., Davies, N., Dodge, J., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12056-12074. [Link]
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Tapper, A. E., Sowell, C. G., & Scharre, D. W. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Molbank, 2024(2), M1846. [Link]
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A Senior Application Scientist's Guide to Evaluating 2-(Pyrrolidin-1-yl)pyridin-4-amine as a Novel ALK/ROS1 Inhibitor
An In-Depth Comparative Analysis for Drug Development Professionals
In the landscape of targeted oncology, the Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) receptor tyrosine kinases represent critical therapeutic targets, particularly in a subset of non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes in this space. This guide provides a comprehensive framework for the preclinical comparative evaluation of a novel investigational compound, 2-(Pyrrolidin-1-yl)pyridin-4-amine, against established, FDA-approved ALK/ROS1 inhibitors.
While public data on the specific ALK/ROS1 inhibitory activity of this compound is not available, its pyridine scaffold is a common feature in many kinase inhibitors.[1] This guide is therefore structured to provide researchers and drug development professionals with the necessary experimental context and protocols to rigorously assess its potential and position it within the existing therapeutic arsenal. We will refer to this compound as the "investigational compound" throughout this guide.
The Therapeutic Imperative: Targeting ALK and ROS1
Chromosomal rearrangements involving the ALK and ROS1 genes lead to the expression of fusion proteins with constitutive kinase activity.[2] These oncogenic drivers activate downstream signaling pathways, such as the STAT3 and PI3K/AKT/mTOR pathways, promoting uncontrolled cell proliferation and survival.[2][3] Inhibiting these fusion proteins is a clinically validated strategy for treating ALK-positive and ROS1-positive NSCLC.[4]
Figure 1: Simplified ALK/ROS1 Signaling Pathway and TKI Inhibition.
Benchmarking Against the Gold Standards: A Review of Established Inhibitors
A thorough comparison requires a deep understanding of the existing players. The field has evolved from first-generation to third-generation inhibitors, each with distinct efficacy and resistance profiles.
| Inhibitor | Generation | Key Characteristics |
| Crizotinib | First | The first FDA-approved ALK inhibitor, also active against ROS1 and MET.[5][][7] However, resistance often develops, and central nervous system (CNS) penetration is limited.[] |
| Alectinib | Second | A highly selective ALK inhibitor with excellent CNS penetration.[8][9][10] It has shown superiority over crizotinib in the first-line setting and is active against some crizotinib-resistant mutations.[9][11] |
| Brigatinib | Second | A potent inhibitor of both ALK and EGFR.[12] It demonstrates broad activity against ALK resistance mutations and has significant CNS efficacy.[13][14] |
| Lorlatinib | Third | Designed to penetrate the blood-brain barrier and inhibit a wide range of known ALK resistance mutations.[][15] It is the most effective in prolonging progression-free survival, particularly in patients with CNS metastases.[16] |
| Entrectinib | First (ROS1) | A potent inhibitor of ROS1, ALK, and NTRK fusion proteins.[17][18][19] It is designed to cross the blood-brain barrier and has demonstrated efficacy in patients with CNS metastases.[17][20] |
Experimental Blueprint for a Rigorous Comparative Assessment
To ascertain the therapeutic potential of the investigational compound, a multi-tiered experimental approach is essential. This ensures a self-validating system where biochemical findings are correlated with cellular effects.
Figure 2: Experimental Workflow for Inhibitor Profiling.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Causality: The foundational experiment is to determine if the investigational compound directly inhibits the enzymatic activity of ALK and ROS1 kinases. This assay provides the half-maximal inhibitory concentration (IC50), a primary metric of potency. A low IC50 value is a prerequisite for a viable candidate.
Protocol:
-
Reagents and Setup:
-
Recombinant human ALK and ROS1 kinase enzymes.
-
A suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Investigational compound and known inhibitors (Crizotinib, etc.) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, add 5 µL of assay buffer containing the kinase enzyme.
-
Add 100 nL of the serially diluted compounds (or DMSO as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
Causality: Moving from a biochemical to a cellular context is crucial. This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on ALK or ROS1 signaling ("oncogene-addicted" cells). This provides a more biologically relevant measure of potency and confirms cell permeability.
Protocol:
-
Cell Lines:
-
ALK-positive: H3122 or STE-1 (EML4-ALK fusion).
-
ROS1-positive: HCC78 (SLC34A2-ROS1 fusion).
-
Control (ALK/ROS1-negative): A549 or H460.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the investigational compound and known inhibitors for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP as an indicator of metabolically active cells) or an MTT assay.
-
Measure luminescence or absorbance with a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to DMSO-treated control wells.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
-
Western Blot for Target Engagement
Causality: This experiment provides direct evidence that the compound inhibits the intended target within the cell. By measuring the phosphorylation status of ALK/ROS1 and key downstream proteins, we can confirm the mechanism of action proposed by the biochemical and cellular assays.
Protocol:
-
Procedure:
-
Plate ALK-positive (H3122) or ROS1-positive (HCC78) cells and allow them to adhere.
-
Treat the cells with the investigational compound and a positive control (e.g., Crizotinib) at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Phospho-ALK (Tyr1604) / Phospho-ROS1 (Tyr2274)
-
Total ALK / Total ROS1
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
β-Actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of ALK/ROS1 and STAT3, without a change in total protein levels, would confirm on-target activity.
Synthesizing the Data: A Comparative Profile
The ultimate goal is to generate a clear, quantitative comparison. The data from the described experiments should be compiled into a summary table to facilitate a direct comparison of the investigational compound with established inhibitors.
Table 1: Hypothetical Comparative Profile of ALK/ROS1 Inhibitors
| Compound | ALK IC50 (nM) | ROS1 IC50 (nM) | H3122 (ALK+) GI50 (nM) | HCC78 (ROS1+) GI50 (nM) |
| Investigational Cmpd. | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Crizotinib | 20-60 | 5-20 | 50-100 | 20-50 |
| Alectinib | 1-5 | >1000 | 10-30 | >2000 |
| Brigatinib | <1 | 1-5 | 5-20 | 10-40 |
| Lorlatinib | <1 | <1 | 1-10 | 5-20 |
| Entrectinib | 1-5 | <1 | 5-20 | 1-10 |
| (Note: Literature values for known inhibitors are approximate and can vary based on assay conditions.) |
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical evaluation of this compound, or any novel compound, as a potential ALK/ROS1 inhibitor. By systematically progressing from biochemical potency to cellular efficacy and mechanistic validation, researchers can build a robust data package.
Should the investigational compound demonstrate promising activity (e.g., low nanomolar IC50 and GI50 values comparable or superior to existing inhibitors), subsequent studies would be warranted. These include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, evaluation against known resistance mutations (e.g., ALK G1202R), and in vivo efficacy studies in xenograft models. This rigorous, comparative approach is paramount for identifying truly differentiated candidates worthy of further development in the quest for more effective cancer therapies.
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Addeo, A., & Metro, G. (2020). Entrectinib for the treatment of metastatic NSCLC: safety and efficacy. Expert Opinion on Drug Safety, 19(2), 111-118. [Link]
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A Head-to-Head Comparison for the Research Scientist: 2-(Pyrrolidin-1-yl)pyridin-4-amine versus 4-aminopyridine
A Comprehensive Guide to Physicochemical Properties, Synthesis, and Biological Activity
For researchers and drug development professionals navigating the landscape of neuromodulatory compounds, the selection of appropriate molecular tools is paramount. This guide provides a detailed, head-to-head comparison of two structurally related aminopyridines: 2-(Pyrrolidin-1-yl)pyridin-4-amine and the well-characterized compound, 4-aminopyridine. While 4-aminopyridine has established clinical applications, the nuanced profile of its pyrrolidine-substituted analog remains an area of active investigation. This document aims to synthesize the available data, offer insights into their comparative properties, and provide detailed experimental protocols for their further study.
Introduction to the Contenders
4-Aminopyridine (4-AP) , also known as fampridine, is a well-established potassium channel blocker.[1][2] Its ability to enhance neurotransmission in demyelinated axons has led to its approval for the symptomatic treatment of walking in patients with multiple sclerosis.[1] The mechanism of action is primarily attributed to the blockade of voltage-gated potassium channels, which prolongs the action potential and increases the influx of calcium ions at the presynaptic terminal, thereby enhancing neurotransmitter release.[1]
This compound is a less-characterized derivative of 4-aminopyridine. It incorporates a pyrrolidine ring at the 2-position of the pyridine core. This structural modification is anticipated to alter its physicochemical properties, such as lipophilicity and basicity, which in turn could influence its pharmacokinetic and pharmacodynamic profile. While direct comparative studies are scarce, an analysis of its structure suggests potential differences in its interaction with biological targets and its ability to cross the blood-brain barrier.
Physicochemical Properties: A Comparative Analysis
A molecule's biological activity is intrinsically linked to its physicochemical characteristics. Here, we compare the known and predicted properties of this compound and 4-aminopyridine.
| Property | This compound | 4-Aminopyridine |
| Molecular Formula | C₉H₁₃N₃ | C₅H₆N₂ |
| Molecular Weight | 163.22 g/mol | 94.11 g/mol |
| pKa | Not Experimentally Determined | 9.17 |
| logP (Predicted) | ~1.5 - 2.0 | 0.25 |
| Solubility | Not Experimentally Determined | Soluble in water |
| Chemical Structure | ![]() | ![]() |
Key Insights:
-
Basicity: The pKa of 4-aminopyridine (9.17) indicates that it is significantly protonated at physiological pH. The pyrrolidine nitrogen in this compound is a secondary amine and is expected to be basic. The overall basicity of the molecule will be a composite of the contributions from the 4-amino group and the pyrrolidine nitrogen.
-
Lipophilicity: The predicted logP of this compound is significantly higher than that of 4-aminopyridine. This increased lipophilicity, conferred by the pyrrolidine ring, may enhance its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs. However, it could also lead to increased non-specific binding and altered metabolic pathways.
Synthesis and Chemical Reactivity
The synthetic accessibility of a compound is a crucial consideration for its use in research and development.
Synthesis of 4-Aminopyridine
Several methods for the synthesis of 4-aminopyridine have been reported. A common industrial method involves the Hofmann degradation of isonicotinamide.[3] Another approach starts from pyridine, which is oxidized to pyridine-N-oxide, followed by nitration and subsequent reduction of the nitro group to an amine.[4] A one-step synthesis from 4-cyanopyridine has also been described.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A plausible route involves the reaction of a 2-halopyridin-4-amine, such as 2-chloro-4-aminopyridine, with pyrrolidine. The synthesis of the 2-chloro-4-aminopyridine intermediate can be accomplished through various methods, including the nitration and subsequent reduction of 2-chloropyridine-N-oxide.[1][6][7][8]
Mechanism of Action and Pharmacological Effects
4-Aminopyridine: The Established Potassium Channel Blocker
The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (Kᵥ) channels.[1] This blockade delays the repolarization phase of the action potential, leading to a prolonged depolarization and an increased influx of Ca²⁺ through voltage-gated calcium channels. The elevated intracellular Ca²⁺ concentration enhances the release of neurotransmitters from presynaptic terminals. This effect is particularly beneficial in demyelinated neurons where the leakage of K⁺ ions can impair action potential propagation.
This compound: A Hypothesis-Driven Profile
Direct experimental data on the pharmacological activity of this compound is limited. However, based on its structural similarity to 4-aminopyridine, it is reasonable to hypothesize that it may also exhibit potassium channel blocking activity. The presence of the pyrrolidine group could influence its potency and selectivity for different Kᵥ channel subtypes.
Investigative Workflow for Comparative Pharmacology:
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A Researcher's Guide to Evaluating the Kinase Selectivity Profile of 2-(Pyrrolidin-1-yl)pyridin-4-amine
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound 2-(Pyrrolidin-1-yl)pyridin-4-amine, hereafter referred to as "Compound X." We will delve into the strategic rationale behind experimental design, present detailed protocols for robust data generation, and offer a comparative analysis against established kinase inhibitors. Our objective is to equip researchers with the necessary tools to not only generate high-quality data but also to interpret it within the broader context of drug discovery, where selectivity is paramount to efficacy and safety.
The Strategic Imperative: Why Kinase Selectivity Matters
The human kinome consists of over 500 kinases, many of which share structural homology within the ATP-binding pocket, the primary target for most small molecule inhibitors. While potent on-target inhibition is the goal, unintended off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical juncture in the drug discovery cascade that informs lead optimization, predicts potential side effects, and ultimately de-risks clinical progression.
Our evaluation of Compound X is built on this foundation. We aim to construct a "selectivity profile" that maps its inhibitory activity across a representative panel of the human kinome. This profile will allow us to quantify its specificity for its intended target(s) versus its unintended interactions.
Designing the Screening Campaign: A Multi-Faceted Approach
A successful selectivity screen begins with a well-conceived experimental design. The choices made here will directly impact the quality and interpretability of the resulting data.
Choosing the Right Platform: Assay Formats
The technology used to measure kinase activity is a critical choice. Biochemical assays, which utilize purified enzymes, are the industry standard for initial selectivity profiling due to their high throughput and direct measurement of enzyme inhibition.
-
Rationale: We will utilize a luminescence-based ADP-quantification assay, such as the ADP-Glo™ Kinase Assay. This format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its high sensitivity, broad dynamic range, and resistance to compound interference make it a robust choice for generating reliable inhibition data across diverse kinase families.
Defining the Scope: Panel Selection and Compound Concentration
The breadth of the kinase panel and the screening concentration are key variables.
-
Panel Selection: For an initial broad assessment, a panel of 50-100 kinases representing all major branches of the kinome tree is recommended. This provides a comprehensive overview of the compound's behavior.
-
Concentration Rationale: A single, high concentration (e.g., 1 µM or 10 µM) is typically used for the primary screen. The goal is to identify any significant interaction. A 1 µM concentration is sufficiently high to capture even modest interactions without being confounded by non-specific effects. Any kinase showing significant inhibition (e.g., >50%) at this concentration is then flagged for more detailed follow-up studies.
Caption: A two-phased approach for efficient and accurate kinase inhibitor profiling.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the inhibitory activity of Compound X against a single kinase. This process is miniaturized and automated for high-throughput screening across a full panel.
Self-Validation: The protocol includes "No Enzyme" and "Vehicle Control" wells. The "No Enzyme" control validates that the signal is enzyme-dependent. The "Vehicle Control" (e.g., 0.1% DMSO) represents 0% inhibition and is the baseline against which compound activity is measured.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ATP solution as recommended by the manufacturer (e.g., Promega).
-
Compound Plating: Dispense 1 µL of Compound X (at 50x final concentration) or vehicle (DMSO) into the appropriate wells of a 384-well assay plate.
-
Kinase Reaction Initiation:
-
Add 2 µL of the kinase/substrate solution to all wells.
-
Add 2 µL of ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Controls: For "No Enzyme" controls, substitute the kinase/substrate solution with a buffer lacking the enzyme.
-
-
Incubation: Shake the plate for 30 seconds and then incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
Data Analysis: Calculate the percent inhibition relative to the vehicle controls.
Data Analysis & Interpretation: The Profile of Compound X
For the purpose of this guide, we will use a representative, hypothetical dataset for Compound X, generated following the protocols described above.
Primary Screen Results
The primary screen of Compound X at 1 µM against a 96-kinase panel revealed several significant hits.
Table 1: Hypothetical Primary Screen Hits for Compound X (1 µM) (Showing kinases with >50% inhibition)
| Kinase | Kinase Family | % Inhibition @ 1 µM |
| AURKA | Aurora Kinase | 98% |
| AURKB | Aurora Kinase | 95% |
| ABL1 | Tyrosine Kinase | 81% |
| FLT3 | Tyrosine Kinase | 75% |
| JAK2 | Tyrosine Kinase | 62% |
| RET | Tyrosine Kinase | 58% |
Interpretation: The primary screen strongly suggests that Compound X is a potent inhibitor of Aurora kinases A and B. It also shows considerable activity against several tyrosine kinases, indicating a multi-targeted profile.
Dose-Response Analysis and IC50 Determination
The hits identified in the primary screen were subjected to 10-point dose-response analysis to determine their IC50 values.
Table 2: IC50 Values for Compound X against Hit Kinases
| Kinase | IC50 (nM) |
| AURKA | 5 |
| AURKB | 8 |
| ABL1 | 110 |
| FLT3 | 250 |
| JAK2 | 890 |
| RET | 1200 |
Interpretation: The IC50 data confirms that Compound X is a highly potent, single-digit nanomolar inhibitor of AURKA and AURKB. The potency against the other tyrosine kinases is significantly lower (20- to 240-fold less potent), establishing a clear selectivity window.
Caption: Visual representation of Compound X's on-target and off-target activities.
Comparative Analysis: Benchmarking Against the Field
To understand the utility of Compound X, its profile must be compared against other known inhibitors. We will compare it to Dasatinib , a broad-spectrum inhibitor, and Alisertib (MLN8237) , a selective Aurora kinase inhibitor.
Table 3: Comparative Selectivity Profile
| Kinase | Compound X (IC50, nM) | Dasatinib (IC50, nM) | Alisertib (IC50, nM) |
| AURKA | 5 | 30 | 1.2 |
| AURKB | 8 | 6 | 12 |
| ABL1 | 110 | <1 | >10,000 |
| FLT3 | 250 | 22 | >10,000 |
| JAK2 | 890 | 310 | >10,000 |
| SRC | >10,000 | <1 | >10,000 |
| LCK | >10,000 | 1 | >10,000 |
Analysis:
-
vs. Dasatinib: Compound X is significantly more selective. While Dasatinib potently inhibits ABL, SRC family kinases, and Aurora kinases, Compound X demonstrates a clear preference for Aurora kinases, with over 20-fold selectivity against ABL1 and minimal activity against SRC/LCK. This suggests Compound X may have a wider therapeutic window and fewer side effects associated with broad tyrosine kinase inhibition.
-
vs. Alisertib: Alisertib is a highly selective and potent Aurora kinase inhibitor, particularly for AURKA. Compound X shows comparable, potent inhibition of both AURKA and AURKB, but Alisertib is more selective, showing no activity against the panel of tyrosine kinases. However, the moderate activity of Compound X against kinases like FLT3 could be therapeutically advantageous in certain contexts, such as Acute Myeloid Leukemia (AML), where both Aurora and FLT3 kinases are validated targets. This is a classic example of how a less selective compound might offer beneficial polypharmacology.
Conclusion
The systematic evaluation of this compound (Compound X) reveals it to be a potent, single-digit nanomolar inhibitor of Aurora kinases A and B. Its selectivity profile, when benchmarked against established inhibitors, demonstrates a clear advantage over broad-spectrum agents like Dasatinib and a distinct profile compared to the highly selective inhibitor Alisertib. The moderate off-target activity against specific tyrosine kinases warrants further investigation, as it could represent either a potential liability or a therapeutic opportunity. This guide underscores the necessity of a rigorous, data-driven approach to kinase profiling to enable informed decisions in the progression of novel therapeutic candidates.
References
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Title: Dasatinib. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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Title: Alisertib. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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Title: Dasatinib (BMS-354825) targets an array of protein kinases and disrupts progression of events initiated by platelet-derived growth factor receptor signaling. Source: Blood, 2006. URL: [Link]
-
Title: MLN8237, an investigational oral Aurora A kinase inhibitor, in patients with solid tumors: a phase 1 dose-escalation study. Source: Clinical Cancer Research, 2012. URL: [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Pyrrolidin-1-yl)pyridin-4-amine
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target interactions of the novel compound, 2-(Pyrrolidin-1-yl)pyridin-4-amine. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential principles, experimental designs, and comparative analyses required to thoroughly characterize its cross-reactivity profile. The methodologies described herein are based on established industry standards and are designed to provide researchers, scientists, and drug development professionals with a robust strategy for preclinical safety and selectivity assessment.
The aminopyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[1] Compounds based on 4-aminopyridine (4-AP), for example, are known antagonists of voltage-gated potassium (Kv) channels and are used in the treatment of neurological conditions like multiple sclerosis.[2] Given this precedent, it is reasonable to hypothesize that this compound may exhibit activity at ion channels, kinases, or other targets commonly modulated by aminopyridine derivatives.[3][4] A rigorous cross-reactivity study is therefore imperative to identify both the intended therapeutic target and any unintended interactions that could lead to adverse effects.[5][6]
The Imperative of Selectivity Profiling
In early-stage drug discovery, establishing a compound's selectivity is as critical as determining its potency. Off-target binding can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[7] Comprehensive cross-reactivity studies, often referred to as safety pharmacology profiling, are designed to preemptively identify these liabilities.[8][9] By screening a test compound against a broad panel of biologically relevant targets, researchers can build a "selectivity profile" that guides lead optimization and flags potential safety concerns long before clinical trials.[10][11]
This guide will compare and contrast several essential cross-reactivity assays, providing the rationale behind their selection and detailed protocols for their execution.
Part 1: Initial Broad Panel Screening - A Comparative Overview
The first tier of a cross-reactivity assessment involves screening the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of targets. This approach acts as a wide net to catch any significant off-target interactions. Commercial services like Eurofins' SafetyScreen panels are industry-standard for this purpose, offering curated sets of assays against targets known to be implicated in adverse drug reactions (ADRs).[9][12][13]
Comparison of Primary Screening Platforms
| Assay Type | Principle | Common Targets | Advantages | Disadvantages |
| Radioligand Binding Assays | Competitive displacement of a known radiolabeled ligand from its receptor by the test compound.[14][15] | GPCRs, Ion Channels, Transporters | High throughput, sensitive, provides direct binding affinity (Ki).[15][16] | Requires radioactivity, indirect measure of function (agonist vs. antagonist). |
| Enzyme Inhibition Assays | Measures the ability of the test compound to inhibit the catalytic activity of a specific enzyme.[17] | Kinases, Proteases, Phosphatases | Direct functional readout, can determine IC50 values.[18] | Can be influenced by assay conditions (e.g., ATP concentration for kinases).[19][20] |
| Functional Cellular Assays | Measures the downstream cellular response to receptor activation or inhibition (e.g., calcium flux, reporter gene expression). | GPCRs, Ion Channels | Provides data in a more physiologically relevant context. | Lower throughput, more complex data interpretation. |
For a novel compound like this compound, a combination of binding and enzyme inhibition assays is recommended for the initial screen. The aminopyridine core suggests a potential for interaction with a wide range of targets, making broad screening essential.[21][22][23]
Experimental Workflow: Broad Panel Screening
The logical flow for an initial broad-panel screen is designed to maximize information gathering while conserving compound.
Caption: Workflow for primary off-target screening.
Part 2: Dose-Response Studies for Hit Confirmation
Any "hits" identified in the primary screen (typically defined as >50% inhibition or displacement) must be confirmed through dose-response experiments. This step is crucial for determining the potency of the off-target interaction (IC50 or Ki) and establishing a selectivity window relative to the primary target.
Key Experimental Protocol: Radioligand Binding Assay for IC50 Determination
This protocol describes a competitive binding assay, a gold-standard method for quantifying a compound's binding affinity for a receptor.[24][25]
Objective: To determine the IC50 value of this compound at a specific off-target receptor identified in the primary screen.
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes expressing the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-ligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically ranging from 100 µM to 0.1 nM. Also include a vehicle control (DMSO) and a positive control (a known unlabeled ligand for the receptor).
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
50 µL of diluted test compound, vehicle, or positive control.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).[14]
-
100 µL of the receptor membrane preparation (protein concentration optimized for a sufficient signal-to-noise ratio).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[25]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: After drying the filter mat, add scintillation fluid and count the radioactivity retained on each filter disc using a microplate scintillation counter.
-
Data Analysis:
-
Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[26]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]
-
Comparative Analysis: Interpreting Selectivity Data
Once IC50 or Ki values are obtained for both the primary target and off-targets, a selectivity ratio can be calculated.
Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)
A higher ratio indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" compound is a ratio of >100-fold. However, this is highly context-dependent.
| Hypothetical Compound | Primary Target IC50 (nM) | Off-Target (Kinase X) IC50 (nM) | Off-Target (GPCR Y) IC50 (nM) | Selectivity (vs. Kinase X) | Selectivity (vs. GPCR Y) | Assessment |
| This compound | 15 | 1,800 | 12,500 | 120-fold | 833-fold | Highly Selective |
| Comparator A (Known Kinase Inhibitor) | 10 | 50 | 25,000 | 5-fold | 2,500-fold | Promiscuous against related kinases |
| Comparator B (Non-selective Agent) | 50 | 150 | 300 | 3-fold | 6-fold | Poorly Selective |
This table illustrates how this compound would be classified as a highly selective compound if it demonstrated a >100-fold window between its primary target and key off-targets.
Part 3: Advanced Selectivity Profiling - Kinase Panels
Given that many aminopyridine-based molecules are kinase inhibitors, a dedicated kinase panel screen is a logical next step if the primary target is a kinase or if initial screens show kinase activity.[28]
Kinase Selectivity Profiling Workflow
Caption: Strategy for in-depth kinase selectivity profiling.
Causality in Kinase Assay Design: The Role of ATP Concentration
A critical parameter in kinase inhibition assays is the concentration of ATP used. The IC50 value of an ATP-competitive inhibitor is directly dependent on the ATP concentration.[18] To accurately compare potency across different kinases, assays are often run at an ATP concentration equal to the Km (Michaelis constant) for each specific kinase.[19][29] This ensures the measured IC50 is a close approximation of the intrinsic affinity (Ki) of the inhibitor.[19][20] Screening at physiological ATP concentrations (e.g., 1 mM) is also valuable as it can provide a better prediction of cellular activity.[29]
Conclusion
A systematic, multi-tiered approach to cross-reactivity profiling is essential for the successful development of any new chemical entity, including this compound. This guide provides a robust framework for such an investigation, beginning with broad panel screening to identify potential off-target liabilities, followed by quantitative dose-response studies to establish selectivity windows. By comparing the resulting selectivity profile against those of relevant benchmark compounds, researchers can make informed decisions about the therapeutic potential and safety risks of their candidate molecule. This rigorous, data-driven process is fundamental to advancing promising compounds from the laboratory to the clinic.
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ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from ResearchGate. [Link]
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AnaPath Research. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved from AnaPath Research Website. [Link]
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Leach, K. L., Sexton, K. B., Leach, C. A., & Stephenson, G. R. (2013). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic pathology, 41(8), 1136-1164. [Link]
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Zieminska, E., Matyja, E., & Lazarewicz, J. W. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Hurchla, M. A., Davies, J., & Ponder, E. L. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of medicinal chemistry, 63(24), 15331-15359. [Link]
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BiochemSphere. (2023, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from BiochemSphere Website. [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from Royal Society of Chemistry Website. [Link]
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Wang, T., Cierpicki, T., & Grembecka, J. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7016-7027. [Link]
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Cell Culture Media. (2024, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from Cell Culture Media Website. [Link]
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A Comparative Guide to the In Vivo Efficacy of 2-(Pyrrolidin-1-yl)pyridin-4-amine Derivatives and Related Compounds in Neurodegenerative Disease Models
Introduction: The Therapeutic Potential of 4-Aminopyridine and the Quest for Superior Derivatives
For researchers and clinicians in the field of neurodegenerative diseases, 4-aminopyridine (4-AP) is a well-known agent.[1][2] Its role as a potassium (K+) channel blocker has established it as a therapeutic option for conditions like multiple sclerosis (MS), where it can improve motor function.[3][4] The mechanism of action of 4-AP is linked to its ability to block voltage-gated potassium channels, which enhances the release of neurotransmitters and restores nerve signal conduction in demyelinated axons.[1][5][6] However, the clinical utility of 4-AP is hampered by its narrow therapeutic window and dose-dependent toxicity, which can manifest as seizures and other central nervous system-related side effects.[7][8][9]
This has spurred the development of 4-AP derivatives with the aim of enhancing its therapeutic index by improving efficacy and reducing adverse effects. One such avenue of exploration is the synthesis of compounds like 2-(Pyrrolidin-1-yl)pyridin-4-amine and its analogs. The introduction of a pyrrolidine ring, a common motif in many biologically active compounds, could modulate the pharmacokinetic and pharmacodynamic properties of the 4-aminopyridine scaffold.[10][11][12]
This guide provides a comparative overview of the in vivo efficacy of various 4-aminopyridine derivatives and other pyrrolidine-containing compounds in preclinical models of neurodegenerative diseases. While direct head-to-head in vivo comparisons of a series of this compound derivatives are not extensively available in the public domain, this guide synthesizes the existing data on related compounds to provide a scientifically grounded perspective on their potential.
Mechanism of Action: Targeting Potassium Channels for Neuroprotection
The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium channels.[1][13] In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-AP and its analogs can prolong the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[5][6] This ultimately helps to restore nerve conduction and improve neurological function.[3] Beyond symptomatic relief, there is emerging evidence suggesting that 4-AP may also possess neuroprotective properties.[3][14]
Caption: Proposed mechanism of action for this compound derivatives.
Comparative In Vivo Efficacy of 4-Aminopyridine Derivatives
While specific data on this compound derivatives is limited, studies on other 4-AP derivatives provide valuable insights into the potential for this class of compounds.
Peptide Derivatives of 4-Aminopyridine
In an effort to reduce the toxicity of 4-AP, researchers have synthesized peptide derivatives. A study on new peptide derivatives of 4-aminopyridine reported significantly lower toxicity compared to the parent compound.[15]
Table 1: In Vivo Toxicity of 4-Aminopyridine vs. a Peptide Derivative
| Compound | Animal Model | Acute Toxicity (LD50) | Reference |
| 4-Aminopyridine | Mouse | ~10 mg/kg (estimated) | [15] |
| Peptide Derivative of 4-AP | Mouse | Up to 1500 mg/kg | [15] |
This dramatic decrease in toxicity, approximately 150-fold, highlights the potential of derivatization to improve the safety profile of 4-AP.[15] While this particular study did not report on the in vivo efficacy of these peptide derivatives in disease models, the reduced toxicity is a critical first step in developing a more viable therapeutic.
Carbamate Derivatives of 4-Aminopyridine
Carbamate derivatives of 4-AP have been investigated for their pharmacokinetic properties and potential for treating spinal cord injury. A study in dogs examined the safety and pharmacokinetics of methyl-, ethyl-, and t-butyl carbamate derivatives of 4-AP.[16]
Table 2: Pharmacokinetic Parameters of 4-AP Carbamate Derivatives in Dogs
| Derivative | Peak Plasma Time (Tmax) | CNS Penetration (CSF/Plasma Ratio) | Adverse Effects | Reference |
| Methyl carbamate | 175 min | Not reported | None observed | [16] |
| Ethyl carbamate | 36.6 min | Not reported | None observed | [16] |
| t-Butyl carbamate | 87 min | >1 | None observed | [16] |
These findings are promising as they demonstrate that these derivatives are orally bioavailable and can cross the blood-brain barrier, with the t-butyl derivative showing excellent CNS penetration.[16] Importantly, no adverse effects were observed at the tested doses, suggesting an improved safety margin over 4-AP.[16]
In Vivo Efficacy of Pyrrolidine-Containing Compounds in CNS Disorders
The pyrrolidine scaffold is a key feature of many drugs targeting the central nervous system.[10] While not direct derivatives of this compound, their in vivo efficacy in relevant models provides a rationale for incorporating this moiety.
Pyrrolizine-Based Cholinesterase Inhibitors for Alzheimer's Disease
A study on novel pyrrolizine-based compounds demonstrated their potential as anti-Alzheimer's agents. In a scopolamine-induced mouse model of cognitive dysfunction, two compounds, 10 and 11 , were shown to improve cognitive performance.[17] This indicates that the pyrrolidine-containing core structure can be a valuable component in the design of drugs for neurodegenerative diseases.
Pyrrolidine-Based 11β-HSD1 Inhibitors for Age-Related Cognitive Dysfunction
Another study reported on potent 11β-HSD1 inhibitors featuring a pyrrolidine-based polycyclic substituent. A selected candidate administered to aged mice for four weeks prevented memory deficits and exhibited neuroprotective effects.[18] This further supports the utility of the pyrrolidine moiety in developing CNS-active compounds.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, below are representative experimental protocols for assessing in vivo efficacy and toxicity.
Acute Toxicity Assessment in Mice
This protocol is based on the methods used to determine the acute toxicity of 4-aminopyridine derivatives.[15]
-
Animal Model: Healthy male albino mice (20-25 g).
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at increasing doses to different groups of mice.
-
Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days.
-
Endpoint: The number of mortalities in each group is recorded, and the LD50 (the dose that is lethal to 50% of the animals) is calculated.
Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
This protocol is a standard method for assessing the efficacy of potential anti-Alzheimer's drugs.[17]
-
Animal Model: Male Swiss albino mice (25-30 g).
-
Behavioral Test: The Morris Water Maze is used to assess spatial learning and memory.
-
Procedure:
-
Training: Mice are trained to find a hidden platform in a circular pool of water for 4 consecutive days.
-
Amnesia Induction: On the 5th day, amnesia is induced by an i.p. injection of scopolamine (1 mg/kg).
-
Treatment: Thirty minutes after scopolamine injection, the test compound or vehicle is administered.
-
Testing: Sixty minutes after treatment, the mice are subjected to the Morris Water Maze test, and the time taken to find the platform (escape latency) and the time spent in the target quadrant are recorded.
-
-
Endpoint: A significant decrease in escape latency and an increase in the time spent in the target quadrant compared to the scopolamine-treated control group indicate cognitive improvement.
Caption: A typical workflow for evaluating the in vivo efficacy of a compound in a mouse model of Alzheimer's disease.
Conclusion and Future Directions
The development of derivatives of 4-aminopyridine, such as those incorporating a 2-(pyrrolidin-1-yl) moiety, represents a promising strategy for enhancing the therapeutic potential of this class of compounds for neurodegenerative diseases. The available in vivo data on related 4-AP derivatives and other pyrrolidine-containing molecules suggest that such modifications can lead to an improved safety profile and effective CNS activity.
Future research should focus on the direct in vivo comparison of a series of this compound derivatives in relevant animal models of diseases like multiple sclerosis and Alzheimer's disease.[19][20][21][22][23] Key parameters to evaluate would include not only symptomatic improvement but also markers of neuroprotection and disease modification. Comprehensive pharmacokinetic and toxicology studies will also be crucial to identify lead candidates with the optimal balance of efficacy and safety for clinical development.
References
- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(2), 55-62.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances, 15, 12345-12367.
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4-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link].
- Neuroprotective Properties of 4-Aminopyridine. (2021).
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A Researcher's Guide to Confirming On-Target Activity of Novel Kinase Inhibitors in Cellular Models: A Comparative Analysis of 2-(Pyrrolidin-1-yl)pyridin-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target activity of novel small molecules in cellular models. We will use the hypothetical case of a newly synthesized compound, 2-(Pyrrolidin-1-yl)pyridin-4-amine (termed 'Cpd-X') , to illustrate a practical workflow.
Given that Cpd-X is a novel chemical entity with no established biological target, this guide will first briefly touch upon a strategy for target identification before delving into a detailed comparative analysis. For the purpose of this guide, we will proceed with a plausible hypothetical scenario: preliminary screening suggests that Cpd-X is an inhibitor of Kinase X , a fictitious serine/threonine kinase implicated in a cancer signaling pathway.
Our objective is to compare the cellular on-target performance of Cpd-X with a well-characterized, potent, and selective inhibitor of Kinase X, which we will refer to as 'Ref-K' (Reference Kinase Inhibitor). This comparative approach is crucial for understanding the relative potency, target engagement, and downstream functional consequences of a novel compound.
The Crucial First Step: From Hit to Target
Before confirming on-target activity, one must first identify the target. For a novel compound like Cpd-X, a multi-pronged approach is recommended for target deconvolution:
-
Affinity-Based Methods: Immobilizing Cpd-X on a solid support to "pull down" its binding partners from cell lysates, followed by identification via mass spectrometry.
-
Computational Prediction: Utilizing in silico methods that predict potential targets based on the chemical structure of Cpd-X and its similarity to known ligands.
-
Phenotypic Screening: Observing the effects of Cpd-X across various cell lines and functional assays to generate a "phenotypic fingerprint" that can hint at the affected pathway and, by extension, the target.
For our working example, let's assume these preliminary studies have pointed towards Kinase X as the primary target of Cpd-X.
Validating Target Engagement in a Cellular Environment
The central challenge in early-stage drug discovery is to confirm that a compound not only inhibits its purified target protein in a test tube but also engages it within the complex milieu of a living cell. We will employ a suite of biophysical and biochemical assays to compare Cpd-X and Ref-K.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in intact cells or cell lysates.[1][2] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[2]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Kinase X
-
Cell Culture and Treatment: Plate a suitable cancer cell line known to express Kinase X (e.g., MCF-7) and grow to ~80% confluency. Treat the cells with 10 µM of Cpd-X, 1 µM of Ref-K, or DMSO (vehicle control) for 2 hours at 37°C.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a concentration of 20x10^6 cells/mL.
-
Heating: Aliquot 50 µL of the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble Kinase X by Western blotting using a specific antibody.
-
Data Interpretation: Quantify the band intensities and plot them against the temperature. A rightward shift in the melting curve for Cpd-X or Ref-K treated samples compared to the DMSO control indicates target stabilization and thus, engagement.
Expected Data:
| Compound | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm vs. DMSO) |
| DMSO (Vehicle) | 52.1°C | - |
| Cpd-X (10 µM) | 56.8°C | +4.7°C |
| Ref-K (1 µM) | 60.3°C | +8.2°C |
These hypothetical results would demonstrate that both Cpd-X and Ref-K directly bind to and stabilize Kinase X in a cellular context. The larger thermal shift observed with Ref-K suggests a higher affinity or a different binding mode that confers greater thermal stability.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
To quantify the affinity of Cpd-X for Kinase X in living cells, the NanoBRET™ Target Engagement (TE) assay is an ideal choice.[3][4] This technology measures the binding of a compound to a target protein by observing the competitive displacement of a fluorescent tracer.[5] The target protein is expressed as a fusion with the bright NanoLuc® luciferase.
Mechanism: NanoBRET™ Target Engagement
Caption: General workflow for in vitro kinase selectivity profiling.
Data Interpretation:
The results are typically reported as percent inhibition at the tested concentration. A highly selective compound will inhibit only Kinase X and a few, if any, other kinases. A non-selective compound will show significant inhibition across multiple kinase families.
Expected Data Summary:
| Compound | Kinases Inhibited >80% at 1 µM (out of 350) | Selectivity Score (S10) |
| Cpd-X | 15 | 0.043 |
| Ref-K | 2 | 0.006 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested at 10x the IC50 of the primary target.
This data would suggest that Ref-K is a much more selective inhibitor than Cpd-X, which may have multiple off-targets that could complicate the interpretation of its cellular effects.
Conclusion: A Comparative Synthesis
This guide has outlined a systematic approach to confirm the on-target activity of a novel compound, Cpd-X, in cellular models, using a known inhibitor, Ref-K, as a benchmark.
Comparative Summary:
| Assay | Parameter Measured | Cpd-X | Ref-K | Interpretation |
| CETSA | Target Engagement | Yes (ΔTm = +4.7°C) | Yes (ΔTm = +8.2°C) | Both compounds bind Kinase X in cells; Ref-K appears to bind with higher affinity/stability. |
| NanoBRET™ | Intracellular Affinity | IC50 = 850 nM | IC50 = 35 nM | Ref-K is ~24-fold more potent than Cpd-X in engaging Kinase X in living cells. |
| Western Blot | Functional Inhibition | IC50 = 1.2 µM | IC50 = 50 nM | Both compounds inhibit the downstream signaling of Kinase X; Ref-K is more potent. |
| Kinase Profiling | Selectivity | Low (15 off-targets) | High (2 off-targets) | Ref-K is a highly selective tool compound; Cpd-X may have confounding off-target effects. |
Based on this hypothetical data, while Cpd-X does engage and inhibit our target of interest, Kinase X, it does so with lower potency and selectivity compared to the reference compound, Ref-K. This comprehensive, multi-assay comparison provides a clear and objective assessment of Cpd-X's performance and guides future decisions. For Cpd-X, the next steps would likely involve medicinal chemistry efforts to improve potency and selectivity, a process known as scaffold hopping, which can be guided by these initial biological findings.
[6][7][8]By employing this rigorous, evidence-based comparative framework, researchers can build a robust and trustworthy data package to validate the on-target activity of their novel compounds, a critical milestone in the journey of drug discovery.
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A Comparative Guide to the Synthetic Validation of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
The 2-aryl-1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The successful and efficient synthesis of derivatives, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, is therefore of critical interest to researchers in drug discovery and development. This guide provides an in-depth comparison of validated synthetic routes to this important class of compounds, offering insights into the strategic considerations and experimental nuances that underpin successful synthesis.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole and purine systems, and its unique electronic properties can enhance binding to biological targets and improve pharmacokinetic profiles.[1] Derivatives of this scaffold have shown a wide range of biological activities, including acting as inhibitors of key kinases in signaling pathways frequently deregulated in cancer.[1][2] The specific substitution pattern of a 2-aryl group and a 4-amino group is a common feature in potent and selective kinase inhibitors. Therefore, the validation of a robust and versatile synthetic route is paramount for enabling structure-activity relationship (SAR) studies and the development of new drug candidates.[3][4]
Primary Validated Synthetic Route: A Sequential Cross-Coupling Strategy
A highly successful and validated approach to the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a strategic sequence of palladium-catalyzed cross-coupling reactions. This route prioritizes the formation of the C-C bond at the 2-position followed by the C-N bond at the 4-position, a sequence that has been shown to be more effective than the reverse.[3][4]
The key steps in this synthetic pathway are:
-
Protection of the Pyrrole Nitrogen: The 7-azaindole nitrogen is typically protected to prevent side reactions in subsequent steps. The (trimethylsilyl)ethoxymethyl (SEM) group is a common choice.
-
Halogenation: Selective halogenation of the 7-azaindole core is crucial for introducing handles for cross-coupling. Iodination at the 2-position and chlorination at the 4-position can be achieved to provide the key intermediate.
-
Suzuki-Miyaura Cross-Coupling: A chemoselective Suzuki-Miyaura coupling is performed to introduce the aryl group at the C-2 position. This reaction is highly efficient and tolerates a wide range of functional groups on the arylboronic acid coupling partner.[3][4]
-
Buchwald-Hartwig Amination: The 4-amino group is then introduced via a Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds and is generally high-yielding.[3][4][5]
-
Deprotection: The final step involves the removal of the protecting group from the pyrrole nitrogen to yield the target compound. This step can present challenges, as the release of formaldehyde from SEM deprotection can lead to side products.[3][4]
Experimental Workflow: Primary Route
Caption: Sequential cross-coupling route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Rationale and In-Depth Analysis
The decision to perform the Suzuki-Miyaura coupling before the Buchwald-Hartwig amination is a critical aspect of this strategy. Experience has shown that the oxidative addition of palladium to the C-I bond at the 2-position is more favorable than to the C-Cl bond at the 4-position.[4] Attempting the amination first on a di-halogenated intermediate can lead to undesired side reactions and lower yields.
The choice of palladium catalyst and ligands is also crucial for the success of both cross-coupling reactions. For the Buchwald-Hartwig amination, ligands such as RuPhos and XPhos have been found to be effective.[4][6] The reaction conditions, including the base and solvent, must be carefully optimized to achieve high conversion and minimize side product formation.
A significant challenge in this route is the final deprotection step. The use of fluoride sources like TBAF or strong acids like TFA for SEM-deprotection can sometimes lead to the formation of a tricyclic eight-membered ring side product due to the release of formaldehyde.[3][4] Careful control of the reaction conditions is necessary to obtain the desired product in high purity.
Alternative Synthetic Route: A Cyclization Approach
An alternative strategy for the synthesis of the 7-azaindole core, which can then be further functionalized, involves a cyclization reaction starting from a substituted pyridine. This approach can be advantageous as it builds the bicyclic system from more readily available starting materials.
A notable example is the Sonogashira coupling of 2-amino-3-iodopyridine with terminal alkynes, followed by a base-mediated intramolecular cyclization to form the 2-substituted 7-azaindole.[7] This can then be followed by functionalization at the 4-position.
Experimental Workflow: Alternative Route
Caption: Cyclization-based alternative route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Comparative Analysis of Synthetic Routes
| Feature | Primary Route (Sequential Cross-Coupling) | Alternative Route (Cyclization) |
| Starting Materials | Readily available 4-chloro-7-azaindole derivatives. | Simple substituted pyridines and alkynes. |
| Key Reactions | Suzuki-Miyaura and Buchwald-Hartwig aminations. | Sonogashira coupling and intramolecular cyclization. |
| Versatility | High, allows for diverse aryl and amine substitutions. | Good, depends on the availability of terminal alkynes. |
| Challenges | Potential for side products in the deprotection step. | Functionalization at the 4-position can be multi-step and challenging. |
| Overall Yield | Generally good to excellent, but can be affected by the deprotection step.[3][4] | Can be high for the core formation, but overall yield depends on C4 functionalization.[7] |
Experimental Data and Validation
The validation of any synthetic route relies on rigorous characterization of the products and intermediates. For 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, this includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.[9]
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.
| Compound | Synthetic Route | Yield (%) | Purity (HPLC) | Reference |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (example) | Primary Route | 33 (amination step) | >95% | [4] |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (related structure) | Nucleophilic Substitution | 37 | Not reported | [9] |
Note: Direct yield comparisons are challenging due to variations in substrates and reaction scales reported in the literature. The provided data illustrates typical yields for key steps.
Conclusion and Future Perspectives
The sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling strategy stands out as a robust and well-validated route for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Its modularity allows for the rapid generation of diverse analogs for SAR studies. While challenges in the deprotection step exist, careful optimization can mitigate side product formation.
Alternative routes, such as those involving cyclization, offer a different strategic approach and can be valuable depending on the availability of starting materials. Future research in this area will likely focus on the development of more efficient and milder reaction conditions, particularly for the challenging C-N bond formation and deprotection steps, as well as the exploration of novel synthetic strategies that avoid protecting groups altogether.
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"assessing the therapeutic potential of 2-(Pyrrolidin-1-yl)pyridin-4-amine analogs in preclinical models"
This guide provides a comprehensive comparison of novel 2-(Pyrrolidin-1-yl)pyridin-4-amine analogs, designed as potential therapeutic kinase inhibitors. We will navigate through the essential preclinical assessments, from initial in vitro potency and selectivity to in vivo efficacy and safety profiling. The narrative is structured to not only present the data but also to illuminate the strategic rationale behind each experimental step, offering a self-validating framework for researchers and drug development professionals.
Introduction: The Rationale for Targeting Kinases with a Privileged Scaffold
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] The this compound scaffold represents a "privileged structure" in medicinal chemistry. Pyrrolidine and pyridine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] This inherent bioactivity makes the core structure an excellent starting point for developing potent and selective therapeutic agents.
This guide will compare a lead candidate, Analog A-101 , against its parent compound and other structural analogs. Our primary therapeutic hypothesis is the inhibition of a key oncogenic driver, "Kinase X," which is overactive in a specific subset of non-small cell lung cancer (NSCLC).
Section 1: In Vitro Characterization: Establishing Potency, Selectivity, and Cellular Activity
The initial phase of preclinical assessment is designed to answer fundamental questions in a controlled, high-throughput environment: Does the compound hit the intended target? How potently? And does target engagement translate into a desirable effect in cancer cells?
Biochemical Potency and Selectivity
The first critical experiment is a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. We employ a biochemical assay using the isolated, recombinant Kinase X protein. Potency is determined as the half-maximal inhibitory concentration (IC50).
Causality Behind the Experiment: A low IC50 value is the first gatekeeper in drug discovery. It confirms on-target activity and provides a quantitative measure for comparing analogs. Equally important is selectivity. A compound that inhibits many kinases is more likely to cause off-target toxicity. Therefore, we profile our lead candidates against a panel of other kinases to assess their selectivity profile.
Table 1: Comparative Biochemical Potency and Selectivity
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity Ratio (Kinase Y / Kinase X) |
| Parent Compound | 85 | 150 | ~1.8x |
| Analog A-101 | 2.1 | > 5,000 | > 2,380x |
| Analog B-204 | 15.6 | 800 | ~51x |
As evidenced in Table 1, the structural modifications leading to Analog A-101 resulted in a greater than 40-fold improvement in potency against Kinase X and a dramatic increase in selectivity.
Cellular Target Engagement and Anti-Proliferative Activity
While a biochemical assay confirms enzyme inhibition, it's crucial to verify that the compound can enter a cancer cell and inhibit the target in its native environment. We use a human NSCLC cell line (e.g., NCI-H1975) known to be dependent on Kinase X signaling.
Experimental Logic: We first confirm target engagement by measuring the phosphorylation of a known downstream substrate of Kinase X via Western Blot. A reduction in phosphorylation indicates the compound is hitting its target. We then assess the functional consequence: inhibition of cancer cell proliferation, measured as the GI50 (concentration for 50% growth inhibition).
Caption: Inhibition of the Kinase X signaling pathway by Analog A-101.
Table 2: Comparative Cellular Activity in NCI-H1975 Cells
| Compound | Target Engagement (p-Substrate IC50, nM) | Anti-proliferative GI50 (nM) |
| Parent Compound | 1,250 | 2,100 |
| Analog A-101 | 15 | 25 |
| Analog B-204 | 210 | 350 |
The data demonstrate a strong correlation between biochemical potency, cellular target engagement, and anti-proliferative activity, with Analog A-101 emerging as the clear lead.
Section 2: In Vivo Efficacy Assessment in a Xenograft Model
Positive in vitro results are promising, but therapeutic potential must be validated in a living organism. For oncology, the mouse xenograft model is a standard and critical step.[5]
Causality Behind Model Selection: We use an immunocompromised mouse subcutaneously implanted with the same NCI-H1975 human cancer cells used in our cellular assays. This allows us to assess the compound's ability to inhibit tumor growth in vivo, providing a more complex biological context that includes factors like drug distribution and metabolism.
Experimental Workflow and Efficacy Readouts
The primary endpoint is Tumor Growth Inhibition (TGI), a percentage calculated by comparing the change in tumor volume in treated animals to the vehicle-treated control group. Tolerability is assessed by monitoring animal body weight. Significant weight loss can be a sign of toxicity.
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Table 3: In Vivo Efficacy of Analog A-101 in NCI-H1975 Xenograft Model
| Treatment Group | Dosing Regimen | Final TGI (%) | Mean Body Weight Change (%) |
| Vehicle | p.o., QD | 0% (control) | +5% |
| Analog A-101 | 50 mg/kg, p.o., QD | 92% | -3% |
Analog A-101 demonstrated robust anti-tumor efficacy with a 92% reduction in tumor growth. Importantly, this was achieved with minimal impact on animal body weight, suggesting good tolerability at a highly efficacious dose.
Section 3: Pharmacokinetic and Safety Profiling
A compound's journey to becoming a drug is equally dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its safety profile.[2] A potent molecule is of little therapeutic value if it is not orally bioavailable or is rapidly cleared from the body.
Pharmacokinetic (PK) Profile
We performed a single-dose PK study in mice to determine key parameters like oral bioavailability (F%), which measures the fraction of the drug that reaches systemic circulation, and half-life (t½), which influences dosing frequency.
Table 4: Comparative Pharmacokinetic Parameters in Mice
| Compound | Oral Bioavailability (F%) | Plasma Half-Life (t½, hours) | Cmax (ng/mL) @ 50 mg/kg |
| Parent Compound | 15% | 1.2 | 250 |
| Analog A-101 | 45% | 6.8 | 1,850 |
The modifications in Analog A-101 led to a 3-fold improvement in oral bioavailability and a significantly longer half-life, making it suitable for once-daily oral dosing. The maximum plasma concentration (Cmax) achieved is well above the cellular IC50, ensuring adequate target coverage.
In Vitro Safety Assessment
Early identification of potential safety liabilities is paramount. We assess two critical off-targets known for causing clinical-stage failures: the hERG potassium channel (inhibition can cause cardiac arrhythmia) and major Cytochrome P450 (CYP) enzymes (inhibition can lead to drug-drug interactions).[6]
Caption: The mechanism of drug-induced cardiotoxicity via hERG channel blockade.
Table 5: Comparative In Vitro Safety Profile
| Compound | hERG Inhibition IC50 (µM) | CYP3A4 Inhibition IC50 (µM) |
| Parent Compound | 5.2 | 8.1 |
| Analog A-101 | > 30 | > 25 |
Analog A-101 exhibits a significantly improved safety profile. A hERG IC50 >10 µM (and ideally >30 µM) is considered a low risk for cardiotoxicity. Similarly, the low potential for CYP3A4 inhibition reduces the risk of adverse drug-drug interactions.
Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Prepare a 3-fold serial dilution of test compounds in a kinase buffer.
-
In a 384-well plate, add 4 µL of each compound dilution.
-
Add 4 µL of a 2X Kinase-Tracer mixture to all wells.
-
Initiate the reaction by adding 4 µL of a 2X Kinase-Antibody mixture.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader (e.g., Tecan Infinite® M1000) measuring emissions at 615 nm and 665 nm.
-
Calculate the emission ratio and plot against compound concentration to determine the IC50. This protocol is adapted from standard procedures for TR-FRET based binding assays.[6]
Protocol 2: Murine Xenograft Study
-
Culture NCI-H1975 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of female athymic nude mice.
-
Monitor tumor growth. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups.
-
Prepare the formulation of Analog A-101 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle daily via oral gavage at the specified dose.
-
Measure tumor dimensions with digital calipers and animal body weights three times weekly.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, calculate %TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group. This protocol follows standard guidelines for preclinical oncology research.
Conclusion and Path Forward
The comprehensive preclinical data strongly support the therapeutic potential of Analog A-101 . Through systematic chemical modification of the this compound scaffold, we have developed a candidate that demonstrates:
-
High Potency and Selectivity: Nanomolar potency against Kinase X with an excellent selectivity profile.
-
Robust In Vivo Efficacy: Near-complete tumor growth inhibition in a relevant xenograft model.
-
Favorable Drug-like Properties: Good oral bioavailability and a half-life supporting once-daily dosing.
-
Promising Safety Profile: Low risk of cardiotoxicity and drug-drug interactions based on in vitro assays.
Analog A-101 has successfully passed the critical preclinical milestones outlined in this guide. The next logical steps on the path to clinical development include formal IND-enabling toxicology studies and GMP manufacturing to support a Phase 1 clinical trial in patients with Kinase X-driven NSCLC.
References
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Navigating the Void: A Guide to Establishing Reproducible Biological Data for 2-(Pyrrolidin-1-yl)pyridin-4-amine
For researchers, scientists, and drug development professionals, the journey from a chemical entity to a validated biological tool is fraught with challenges. Reproducibility is the cornerstone of this process, ensuring that scientific findings are reliable and can be built upon. This guide addresses the specific case of 2-(Pyrrolidin-1-yl)pyridin-4-amine, a commercially available compound with a conspicuous absence of published biological data. When faced with such a "blank slate," the onus is on the researcher to establish a robust and reproducible biological profile from the ground up. This guide provides a framework for this essential process, comparing the informational landscape of our topic compound with its better-characterized relatives and offering detailed protocols for its initial characterization and validation.
The Challenge of Undocumented Compounds: A Risky Starting Point
The use of small molecules with little to no publicly available biological data presents significant risks to the integrity of research. Without a clear understanding of a compound's identity, purity, and biological targets, any experimental results are on shaky ground. Key challenges include:
-
Target Ambiguity: The primary biological target(s) of this compound are not documented in peer-reviewed literature.
-
Purity and Stability Concerns: Commercial availability does not guarantee purity. Impurities or degradation products can lead to misleading biological activity.
-
Risk of Irreproducible Data: Without established protocols and expected outcomes, initial experiments can be difficult to replicate, leading to wasted time and resources.
A Comparative Landscape of Pyrrolidinyl-Pyridines
To highlight the knowledge gap for this compound, the following table compares its data availability with that of structurally related, publicly studied compounds.
| Feature | This compound | 4-(Pyrrolidin-1-yl)pyridin-2-amine | 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives | 4-Aminopyridine (a related aminopyridine) |
| CAS Number | 35981-63-6 | 722550-01-8 | Varies | 504-24-5 |
| Known Biological Target(s) | Not publicly documented | Intermediate in synthesis | Prolyl-tRNA synthetase (PRS) in Plasmodium falciparum | Potassium channel blocker |
| Published In Vitro/In Vivo Data | None found | Limited, primarily synthetic utility | Yes, including anti-malarial activity | Extensive, including clinical data |
| Known Off-Target Effects | Unknown | Unknown | Data likely available in primary literature | Documented neurological effects |
| Reproducibility Information | None | None | Data likely available in primary literature | Well-established protocols |
This comparison underscores the critical need for a systematic approach to characterizing and validating this compound before its use in biological research.
A Framework for Generating Reproducible Biological Data
The following sections provide a detailed workflow for taking an under-characterized compound like this compound and building a foundation of reliable and reproducible data.
Part A: Foundational Physicochemical Characterization
Before any biological experiments, the identity, purity, and stability of the compound must be rigorously confirmed. This is a non-negotiable first step for ensuring reproducibility.[1]
-
Identity Verification (Mass Spectrometry & NMR)
-
Mass Spectrometry (MS):
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire a high-resolution mass spectrum to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-
Purity Analysis (HPLC)
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method. This typically involves screening different mobile phases (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid) and a C18 column.[5][6]
-
Inject a solution of the compound and analyze the chromatogram.
-
Purity is determined by the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for biological assays.
-
-
Solubility and Stability Assessment
-
Determine the solubility of the compound in the solvents to be used for biological assays (e.g., DMSO, aqueous buffers).
-
Assess the stability of the compound in these solvents over time by re-analyzing via HPLC at various time points (e.g., 0, 24, 48 hours).
-
Part B: Initial Biological Target Screening
With a well-characterized compound in hand, the next step is to identify its potential biological targets. A broad screening approach is often the most efficient starting point.
-
Literature and In Silico Analysis:
-
While no direct data exists for this compound, analyze the known targets of structurally similar compounds. This can provide initial hypotheses.
-
Utilize computational tools to predict potential targets based on the compound's structure.
-
-
Broad-Based Phenotypic Screening:
-
Perform a cell viability/cytotoxicity assay across a panel of diverse cancer cell lines to identify any potential anti-proliferative effects.[7] This can provide clues about pathways involved in cell growth and survival.
-
-
Target-Based Screening Panels:
-
Kinase Profiling: Submit the compound for screening against a large panel of kinases.[8][9][10] Many small molecule drugs target kinases, and this is a high-yield starting point.
-
GPCR Panels: Screen the compound against a panel of G-protein coupled receptors (GPCRs) to assess its activity as an agonist or antagonist.[11][12]
-
The results of these screens will guide the subsequent focused validation studies.
Figure 1: Workflow for establishing reproducible biological data for an under-characterized compound.
Part C: A Generic Protocol for In Vitro Target Validation
Once a putative target is identified (e.g., a specific kinase from a screening panel), a robust in vitro assay is required to confirm this activity and determine its potency. The following is a generic protocol for an enzyme inhibition assay, which can be adapted for other target classes.
-
Assay Principle: This assay measures the ability of the test compound to inhibit the activity of a purified enzyme. The enzyme's activity is monitored by the conversion of a substrate to a detectable product (e.g., fluorescent or luminescent).[13][14]
-
Materials:
-
Purified recombinant enzyme of interest.
-
Enzyme-specific substrate.
-
Assay buffer (optimized for the specific enzyme).
-
Test compound (this compound), dissolved in DMSO.
-
Known inhibitor of the enzyme (positive control).
-
DMSO (vehicle control).
-
Microplate reader (fluorescence or luminescence).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well microplate, add the test compound dilutions, positive control, and vehicle control.
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the product formation over time using the microplate reader.
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
-
Ensuring Reproducibility:
-
Run all experiments in triplicate.
-
Include appropriate positive and negative controls in every assay plate.
-
Validate the assay with a known inhibitor to ensure it is performing as expected.
-
Repeat the experiment on different days to assess inter-assay variability.
-
Figure 2: A hypothetical kinase signaling pathway that could be investigated for inhibition.
Conclusion
The lack of existing biological data for this compound presents both a challenge and an opportunity. By following a systematic and rigorous approach to compound characterization and biological validation, researchers can generate reliable and reproducible data, transforming an unknown chemical into a valuable tool for scientific discovery. This guide provides a roadmap for this process, emphasizing the foundational principles of scientific integrity that are essential for advancing our understanding of biology and developing new therapeutics.
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Harris, M. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Mass Spectrometry & Purification Techniques. Retrieved from [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]
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Al-Qahtani, M. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 16(1), 2-9. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(5), 653-659. Retrieved from [Link]
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Cui, G., & Zhang, Q. (2017). NMR Characterization of RNA Small Molecule Interactions. Molecules, 22(12), 2069. Retrieved from [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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Palmin, E. V., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Retrieved from [Link]
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Reddit. (n.d.). HPLC trace for proof of purity. r/Chempros. Retrieved from [Link]
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Stein, S. E. (2025). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Pottegård, A., et al. (2024). Advancing Research Transparency and Reproducibility in Pharmacoepidemiology. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. (2020). Best Practices: Chemical Probes Webinar. YouTube. Retrieved from [Link]
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Wassermann, A. M., et al. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Journal of Chemical Information and Modeling, 60(12), 6469-6480. Retrieved from [Link]
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Smith, D., et al. (2020). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Bioanalysis, 12(10), 645-656. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Adan, A., et al. (2016). Guidelines for cell viability assays. The Analyst, 141(14), 4156-4159. Retrieved from [Link]
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He, J., et al. (2023). Ten simple rules for implementing open and reproducible research practices after attending a training course. PLoS Computational Biology, 19(1), e1010764. Retrieved from [Link]
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Sahoo, B., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9031-9040. Retrieved from [Link]
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Sisu@UT. (n.d.). Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
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Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
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Talan, A., & Zairov, R. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(13), 11003. Retrieved from [Link]
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David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]
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Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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Novabiochem. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Kumar, A., et al. (2018). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Pharmacognosy and Phytochemistry, 7(4), 1-5. Retrieved from [Link]
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Thermo Fisher Scientific. (2024). Unmasking the unknown how mass spectrometry delivers accurate identifications. YouTube. Retrieved from [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 2-(Pyrrolidin-1-yl)pyridin-4-amine
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(Pyrrolidin-1-yl)pyridin-4-amine (CAS 722550-01-8). As a substituted aminopyridine, this compound warrants a high degree of caution. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, the guidance herein is synthesized from established safety principles for closely related and hazardous aminopyridine analogs.[1][2][3] It is imperative for researchers to consult the specific SDS provided by their supplier before commencing any work.
The core principle of this guide is the hierarchy of controls, which prioritizes eliminating hazards and implementing engineering and administrative controls before relying on PPE. PPE is the final, critical barrier between the researcher and the chemical.
Hazard Identification and Risk Assessment
Understanding the "why" behind a safety protocol is fundamental to building a culture of safety. This compound, based on data from analogous compounds, is classified as a hazardous substance with multiple risk factors.[1][4]
-
Acute Toxicity: Aminopyridines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Ingestion can be fatal or cause severe systemic effects.[3]
-
Corrosivity: The primary and most immediate danger is severe skin and eye damage.[1][4] This compound is expected to cause severe skin burns and irreversible eye damage upon contact.[1][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]
These hazards necessitate a stringent approach to containment and personal protection.
| Hazard Classification | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][4] | Skull and Crossbones |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[1][4] | Corrosion |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] | Corrosion |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] | Exclamation Mark |
Engineering and Administrative Controls: Your First Line of Defense
Before any PPE is selected, ensure the primary safety controls are in place. Relying solely on PPE is a procedural failure.
-
Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6][7]
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the chemical is stored.[1][8]
-
Restricted Access: Clearly demarcate areas where this chemical is being used. Only authorized and trained personnel should be present.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[1] Verify their functionality weekly.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following is a step-by-step guide for comprehensive protection.
Eye and Face Protection
-
Minimum Requirement: Tight-sealing safety goggles are required to protect against dust particles and splashes.[1]
-
Enhanced Protection: Due to the severe corrosivity and potential for serious eye damage, a face shield worn over safety goggles is the authoritative recommendation.[1] This provides a full barrier against splashes to the entire face.
Skin and Body Protection
-
Gloves:
-
Material: Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for breakthrough times.
-
Technique: Double-gloving is mandatory. The outer glove protects the inner glove from contamination. After handling the primary container or completing a transfer, the outer gloves should be removed and disposed of as hazardous waste before touching any other surfaces (e.g., fume hood sash, equipment, notebooks).[9]
-
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.
-
Protective Clothing: For procedures with a higher risk of spills or splashes, such as large-scale reactions or transfers, a chemically resistant apron and sleeve covers should be worn over the lab coat.[1][10]
-
Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear cloth or mesh shoes in the laboratory.
Respiratory Protection
-
Standard Operations: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.[7]
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator is necessary.[1][10] For this class of compound, a full-face respirator with combination organic vapor/P100 cartridges would be appropriate. All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested annually as per OSHA regulations.[7][11]
Caption: PPE Selection Workflow based on the handling task.
Emergency Procedures: Plan for What Could Go Wrong
Immediate and correct response to an exposure or spill is critical to mitigating harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][12] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][12] If the victim is conscious and alert, rinse their mouth with water.[1] Call a physician or poison control center immediately.[1][4]
Spill Response Protocol
The response to a spill depends on its size and location.
-
Small Spill (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2][6]
-
Decontaminate the area with a suitable cleaning agent, followed by a water rinse.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Alert personnel in the immediate area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect both people and the environment.
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. A common procedure involves rinsing with a suitable solvent (check compatibility) in a fume hood, followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste. For surface decontamination after a spill, a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate can be effective, but always verify material compatibility.[13]
-
Disposal: All waste, including contaminated PPE, absorbent materials, and excess chemical, must be disposed of as hazardous waste.[1][4] Collect all waste in clearly labeled, sealed containers and follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this material down the drain or in regular trash.[2][12]
References
-
Fisher Scientific. Safety Data Sheet for (2-Pyrrolidin-1-ylpyrid-4-yl)methylamine. [Link]
-
New Jersey Department of Health and Senior Services. Hazard Summary for Pyrrolidine. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: 4-AMINOPYRIDINE. [Link]
-
Carl ROTH. Safety Data Sheet for 2-Pyrrolidone. [Link]
-
Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]
-
West Virginia University Environmental Health & Safety. (2023-03-06). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
-
Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]
-
Fisher Scientific. (2005-01-20). Material Safety Data Sheet for 4-aminopyridine. [Link]
-
Biochem Chemopharma. Safety Data Sheet for 2-amino pyridine. [Link]
-
University of Nottingham. Decontamination procedures. [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]
-
Health and Safety Authority. (2024-04-05). 2024 Code of Practice for the Chemical Agents and Carcinogens Regulations. [Link]
-
U.S. Department of Homeland Security. Personal Protective Equipment (PPE). [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. gerpac.eu [gerpac.eu]
- 12. fishersci.ca [fishersci.ca]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
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